molecular formula C5H8OS B1581272 2-Methyl-4,5-dihydrofuran-3-thiol CAS No. 26486-13-5

2-Methyl-4,5-dihydrofuran-3-thiol

Cat. No.: B1581272
CAS No.: 26486-13-5
M. Wt: 116.18 g/mol
InChI Key: IHRSRTFITLMUQC-UHFFFAOYSA-N
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Description

Dihydro-2-methyl-3(2H)-furanthione, also known as 4, 5-dihydro-3-mercapto-2-methylfuran, belongs to the class of organic compounds known as dihydrofurans. Dihydrofurans are compounds containing a dihydrofuran moiety, which is a furan derivative with only one double bond. Dihydro-2-methyl-3(2H)-furanthione is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).

Properties

IUPAC Name

5-methyl-2,3-dihydrofuran-4-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c1-4-5(7)2-3-6-4/h7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRSRTFITLMUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCO1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335581
Record name 2-methyl-4,5-dihydrofuran-3-thiol
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Molecular Weight

116.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pale yellow clear liquid; Sulfurous meaty savoury aroma upon dilution
Record name 2-Methyl-4,5-dihydrofuran-3-thiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2074/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name 2-Methyl-4,5-dihydrofuran-3-thiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2074/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.047-1.143
Record name 2-Methyl-4,5-dihydrofuran-3-thiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2074/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

26486-13-5, 65936-86-9
Record name 4,5-Dihydro-2-methyl-3-furanthiol
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Record name 2-methyl-4,5-dihydrofuran-3-thiol
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Record name 3-Furanthiol, 4,5-dihydro-2-methyl-
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Record name 4,5-DIHYDRO-2-METHYL-3-FURANTHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58O51Z0A2I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dihydro-2-methyl-3(2H)-furanthione
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2-Methyl-4,5-dihydrofuran-3-thiol chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methyl-4,5-dihydrofuran-3-thiol: Properties, Synthesis, and Applications

Introduction

2-Methyl-4,5-dihydrofuran-3-thiol, a sulfur-containing heterocyclic compound, is a significant molecule primarily recognized for its potent sensory characteristics. As a key aroma compound, it belongs to a class of substances crucial to the flavor and fragrance industry for creating authentic meaty and savory profiles. Its structure, featuring a dihydrofuran ring, a reactive thiol group, and a methyl substituent, makes it closely related to other commercially important flavor molecules like 2-methyl-3-furanthiol and 2-methyltetrahydrofuran-3-thiol.[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthetic pathways, analytical methodologies, and industrial applications, tailored for researchers and professionals in chemical synthesis and product development.

Molecular Structure and Identification

2-Methyl-4,5-dihydrofuran-3-thiol is structurally classified as a dihydrofuran and, due to the C=C double bond adjacent to the thiol group, exists as a thioenol tautomer.[3] This structural arrangement is fundamental to its reactivity and organoleptic properties.

Chemical Structure:

Table 1: Chemical Identifiers

Identifier Value
CAS Number 26486-13-5[1][4][5]
Molecular Formula C₅H₈OS[3][6]
Molecular Weight 116.18 g/mol [1][6]
IUPAC Name 2-methyl-4,5-dihydrofuran-3-thiol[3]
Synonyms Dihydro-2-methyl-3(2H)-furanthione, 4,5-dihydro-3-mercapto-2-methylfuran[1][3]

| InChI Key | IHRSRTFITLMUQC-UHFFFAOYSA-N[1][3][6] |

Physicochemical and Organoleptic Properties

The physical and sensory characteristics of 2-Methyl-4,5-dihydrofuran-3-thiol are critical for its application as a flavor ingredient. It is a volatile compound with a distinct and potent aroma profile.

Table 2: Physicochemical Data

Property Value Source(s)
Appearance Pale yellow clear liquid [4][7]
Odor Sulfurous, with a meaty and savory aroma upon dilution [7][8]
Solubility Insoluble in water; Soluble in ethanol [1][7]
Specific Gravity 1.047 - 1.053 @ 25°C [4]
Refractive Index 1.497 - 1.503 @ 20°C [4]
Boiling Point 160.2 °C @ 760 mmHg [9]
Flash Point 50.6 °C (123.0 °F) [4]

| pKa (predicted) | 8.55 ± 0.20 |[9] |

The potent, sulfurous odor is characteristic of many thiols, but the heterocyclic structure modifies it to produce desirable savory and meaty notes essential for recreating cooked food aromas.[2]

Synthesis and Chemical Reactivity

The synthesis of 2-Methyl-4,5-dihydrofuran-3-thiol typically involves the modification of a pre-formed heterocyclic ring, a strategy that provides good control over the final structure.[1]

Synthetic Pathway

A widely recognized and industrially relevant synthesis starts from 5-hydroxy-2-pentanone.[1][10] The process involves an acid-catalyzed intramolecular cyclization to form the dihydrofuran ring, followed by the introduction of the thiol group, often via a thioacetate intermediate to manage the reactivity of the thiol.[1][10]

SynthesisWorkflow Reactant 5-Hydroxy-2-pentanone Intermediate1 4,5-Dihydro-2-methylfuran Reactant->Intermediate1  Phosphoric Acid (H₃PO₄)  Intramolecular Cyclization   Intermediate2 2-Methyltetrahydrofuran- 3-thiol acetate Intermediate1->Intermediate2  Thioacetic Acid (CH₃COSH)  Piperidine Catalyst   Product 2-Methyl-4,5-dihydrofuran-3-thiol Intermediate2->Product  Alkaline Hydrolysis (e.g., NaOH)  or Acid Hydrolysis  

Caption: General synthetic workflow for 2-Methyl-4,5-dihydrofuran-3-thiol.

Experimental Protocol: Synthesis from 5-Hydroxy-2-pentanone

This protocol is a representative synthesis adapted from established chemical literature.[1][10]

  • Step 1: Cyclization to form 4,5-Dihydro-2-methylfuran.

    • Charge a reaction vessel with 5-hydroxy-2-pentanone.

    • Add a catalytic amount of phosphoric acid.

    • Heat the mixture to induce intramolecular cyclization and dehydration, continuously removing water formed during the reaction.

    • Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.

    • Purify the resulting 4,5-dihydro-2-methylfuran by distillation. Causality: The acid catalyst protonates the hydroxyl group, turning it into a good leaving group (water), which facilitates the nucleophilic attack by the ketone's oxygen to form the five-membered ring.

  • Step 2: Addition of Thioacetic Acid.

    • Dissolve the purified 4,5-dihydro-2-methylfuran in a suitable solvent like isopropyl ether.

    • Add thioacetic acid and a catalytic amount of a base, such as piperidine.

    • Maintain the reaction at a controlled temperature. The addition of the thioacetyl group typically occurs at the 3-position.

    • Monitor the formation of the intermediate, 2-methyltetrahydrofuran-3-thiol acetate. Causality: The base deprotonates the thioacetic acid, forming a potent nucleophile (thioacetate anion) that attacks the electron-deficient carbon of the dihydrofuran ring.

  • Step 3: Hydrolysis to Yield the Final Thiol.

    • To the reaction mixture containing the thioacetate intermediate, add an aqueous solution of a strong base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).

    • Stir the mixture until the hydrolysis of the thioester is complete, liberating the free thiol.

    • Carefully neutralize the mixture, extract the product with an organic solvent, and purify by vacuum distillation. Causality: Hydrolysis cleaves the ester bond, which is more stable and easier to handle than the free thiol, providing the desired final product in a controlled manner.

Key Chemical Reactions

The reactivity of 2-Methyl-4,5-dihydrofuran-3-thiol is dominated by its thiol group, which is susceptible to oxidation, a common pathway for thiols that can impact the stability and aroma profile of products containing it.[1]

Reactions Thiol 2-Methyl-4,5-dihydrofuran-3-thiol Disulfide bis(2-Methyl-4,5-dihydro-3-furyl) disulfide Thiol->Disulfide  Oxidation (e.g., Air, O₂)   Saturated 2-Methyltetrahydrofuran-3-thiol Thiol->Saturated  Reduction / Hydrogenation  

Caption: Key reactions of 2-Methyl-4,5-dihydrofuran-3-thiol.

  • Oxidation: The thiol group readily oxidizes, especially when exposed to air, to form the corresponding disulfide.[1] This disulfide often retains a meaty aroma and can be more stable, but with a different sensory impact.[1][2]

  • Ring Saturation: The double bond in the dihydrofuran ring can be reduced (hydrogenated) to yield 2-methyltetrahydrofuran-3-thiol, another flavor compound of significant industrial importance.[1]

Analytical Methodologies

Accurate identification and quantification of 2-Methyl-4,5-dihydrofuran-3-thiol, especially in complex matrices like food products, require sophisticated analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for the analysis of volatile thiols.[1] The compound is separated from other volatiles on a GC column and subsequently identified and quantified by its mass spectrum. The NIST Chemistry WebBook provides mass spectral data for the related compound 2-methyl-3-furanthiol, which serves as a reference for this class of molecules.[11]

  • Sample Preparation: Due to its high volatility and reactivity, headspace sampling techniques like Solid-Phase Microextraction (SPME) are often employed to extract the analyte from a sample matrix before GC-MS analysis.[1]

  • Derivatization: To improve chromatographic performance and detection sensitivity, thiols can be derivatized. Reagents such as N-phenylmaleimide or ethyl propiolate react with the thiol group to form a more stable, less polar derivative that is easier to analyze.[1][12]

Protocol: HS-SPME-GC/MS Analysis
  • Sample Preparation: Place the sample (e.g., food product, reaction mixture) in a sealed headspace vial.

  • Extraction: Expose a SPME fiber (e.g., PDMS/DVB) to the headspace above the sample at a controlled temperature and time to allow volatile compounds to adsorb onto the fiber.

  • Desorption and Injection: Insert the SPME fiber into the heated injection port of a GC-MS system. The adsorbed analytes are thermally desorbed from the fiber onto the GC column.

  • GC Separation: Use a capillary column (e.g., DB-5 or equivalent) with a programmed temperature ramp to separate the volatile compounds based on their boiling points and polarity.

  • MS Detection: As compounds elute from the column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer scans a mass range to detect the characteristic ions of 2-Methyl-4,5-dihydrofuran-3-thiol and other analytes, allowing for positive identification and quantification.

Applications in Research and Industry

Flavor and Fragrance Industry

The primary application of 2-Methyl-4,5-dihydrofuran-3-thiol is as a flavoring agent.[4] It is valued for its ability to impart a strong, savory, and cooked meat character to food products.[2] While its aroma is similar to the highly successful 2-methyl-3-furanthiol (known for its boiled beef character), it is considered a distinct note and was a key component in widely used process flavors.[2] Its saturated analog, 2-methyltetrahydrofuran-3-thiol, is also a critical flavor ingredient, demonstrating the importance of this molecular scaffold in creating meat-like aromas.[1][13]

Organic Synthesis

Beyond flavor applications, the unique structure of 2-Methyl-4,5-dihydrofuran-3-thiol makes it a valuable synthon, or building block, in organic synthesis.[1] The versatile thiol group can participate in a wide range of transformations, including nucleophilic additions and oxidations, allowing for the construction of more complex sulfur-containing molecules for pharmaceutical or materials science research.[1]

Safety, Handling, and Storage

As with all reactive thiols, proper safety precautions are essential. Data from related compounds provide a strong basis for safe handling procedures.

  • Hazards:

    • Flammability: The compound is a flammable liquid.[14][15] All sources of ignition, such as sparks and open flames, must be strictly avoided.[14][16]

    • Irritation: It is known to cause skin and serious eye irritation.[14][15]

    • Inhalation: Vapors may cause respiratory tract irritation.[14]

    • Odor: Possesses a powerful and pervasive odor (stench).[15][16]

  • Safe Handling:

    • Work in a well-ventilated area or chemical fume hood to avoid inhalation of vapors.[14][15]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][15][17]

    • Avoid contact with skin, eyes, and clothing.[15]

    • Use non-sparking tools and ground equipment to prevent static discharge.[15][16]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[14][15][16]

    • Keep the container tightly closed and sealed to prevent oxidation and vapor release.[14][16]

    • Store separately from strong oxidizing agents, acids, and bases.[15][16]

Conclusion

2-Methyl-4,5-dihydrofuran-3-thiol is a specialized chemical with significant value, particularly in the creation of authentic food flavors. Its distinct molecular structure gives rise to a potent, meaty aroma and a versatile chemical reactivity centered on its thiol group. A thorough understanding of its physicochemical properties, synthetic routes, and analytical methods is crucial for its effective and safe application in both industrial and research settings. As flavor technology and organic synthesis continue to advance, the utility of such targeted, high-impact molecules remains paramount.

References

  • methyl dihydrofuran thiol, 26486-13-5 - The Good Scents Company. (n.d.). Retrieved January 20, 2026, from [Link]

  • NATURAL 2-METHYL TETRAHYDROFURAN-3-THIOL Safety Data Sheet. (2025, December 5). Axxence Aromatic GmbH. Retrieved January 20, 2026, from [Link]

  • 2-Methyl-4,5-dihydrofuran-3-thiol - 试剂信息网. (n.d.). Retrieved January 20, 2026, from [Link]

  • Wright, J. (2009, May). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. Perfumer & Flavorist, 34, 16. Retrieved January 20, 2026, from [Link]

  • Showing Compound 2-methyl-4,5-dihydro-3-furanthiol (FDB029646) - FooDB. (2011, September 26). Retrieved January 20, 2026, from [Link]

  • CN111943916A - Preparation method of 2-methyltetrahydrofuran-3-thiol. (n.d.). Google Patents.
  • 2-methyl-3-tetrahydrofuran thiol - The Good Scents Company. (n.d.). Retrieved January 20, 2026, from [Link]

  • CN108440457B - Preparation method and application of 2-methyltetrahydrofuran-3-thiol. (n.d.). Google Patents.
  • 2-methyl-4,5-dihydro-3-furanthiol - NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]

  • 2-Methyl-4,5-dihydrofurane-3-thiol - LookChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 2-methyl-3-thioacetoxytetrahydrofuran - The Good Scents Company. (n.d.). Retrieved January 20, 2026, from [Link]

  • Tetrahydro-2-methyl-3-furanthiol | C5H10OS - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • 2-Methyl-4,5-Dihydrofuran-3-Thiol by Penta Manufacturing Company - UL Prospector. (n.d.). Retrieved January 20, 2026, from [Link]

  • 2-Methyl-3-furanthiol | C5H6OS - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • 2-Methyl-3-furanthiol - NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]

  • 2-Methyl-3-furanthiol Gas Chromatography - NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]

  • Showing metabocard for 2-Methyl-3-furanthiol (HMDB0036611) - Human Metabolome Database. (n.d.). Retrieved January 20, 2026, from [Link]

  • Assessment of thiol compounds from garlic by automated headspace derivatized in-needle-NTD-GC-MS and derivatized in-fiber-SPME-GC-MS. (2013, January 23). PubMed. Retrieved January 20, 2026, from [Link]

Sources

The Scent of Savoriness: A Technical Guide to the Natural Occurrence of 2-Methyl-4,5-dihydrofuran-3-thiol in Cooked Meat

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The characteristic and highly desirable savory, meaty aroma of cooked meat is not the result of a single molecule, but rather a complex symphony of volatile organic compounds generated during the heating process. Among these, sulfur-containing heterocyclic compounds play a pivotal role, often possessing exceptionally low odor thresholds and potent sensory impacts. This technical guide provides an in-depth exploration of one such critical compound: 2-Methyl-4,5-dihydrofuran-3-thiol. We will delve into the core chemical pathways responsible for its formation, present state-of-the-art analytical methodologies for its extraction and quantification, and discuss its significant contribution to the overall flavor profile of cooked meat. This document is intended for researchers, flavor chemists, and professionals in the fields of food science and drug development seeking a comprehensive understanding of this key meaty aroma compound.

Introduction: The Essence of "Meaty"

The appealing aroma of cooked meat is primarily a product of complex chemical transformations of non-volatile precursors, such as amino acids and reducing sugars, during heating. The Maillard reaction and the thermal degradation of thiamine (Vitamin B1) are the principal engines driving the generation of a vast array of flavor compounds. Within this complex mixture, sulfur-containing compounds are paramount. Thiols, in particular, are noted for their potency, with some having the lowest aroma thresholds of any food odorant.

2-Methyl-4,5-dihydrofuran-3-thiol, along with its close analogue 2-methyl-3-furanthiol, is consistently identified as a key contributor to the characteristic "meaty" or "roast beef" aroma. Its presence, even at trace levels, can significantly influence the sensory perception of meat products. Understanding its formation is crucial for controlling and optimizing flavor development in both traditional cooking and the creation of processed meat flavors.

The Genesis of a Meaty Aroma: Formation Pathways

The creation of 2-methyl-4,5-dihydrofuran-3-thiol in cooked meat is not a simple, single-step reaction but rather the result of intricate chemical cascades. The two primary, and often interconnected, pathways are the Maillard reaction and thiamine degradation.

The Maillard Reaction: A Symphony of Flavor

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. For the formation of sulfur-containing flavor compounds, the sulfur-containing amino acid cysteine is a critical precursor. Ribose, a pentose sugar abundant in meat, is another key reactant.

The reaction proceeds through several stages, beginning with the condensation of the sugar and amino acid, followed by rearrangements and subsequent degradations. A proposed pathway involves the interaction of hydrogen sulfide (H₂S), generated from cysteine degradation, with furanones and other dicarbonyl intermediates that are formed from the sugar.

Maillard_Pathway cluster_reactants Precursors in Meat cluster_reaction Maillard Reaction (Heating) cluster_product Product Cysteine Cysteine (Sulfur Source) Strecker Strecker Degradation Cysteine->Strecker Heat Ribose Ribose (Reducing Sugar) Intermediates Carbonyl Intermediates (e.g., Furanones) Ribose->Intermediates Heat H2S Hydrogen Sulfide (H₂S) Target 2-Methyl-4,5-dihydrofuran-3-thiol H2S->Target Reaction & Cyclization Intermediates->Target Reaction & Cyclization Strecker->H2S Thiamine_Degradation cluster_precursor Precursor in Meat cluster_reaction Thermal Degradation cluster_product Product Thiamine Thiamine (Vitamin B1) Fragments Sulfur-Containing Reactive Fragments Thiamine->Fragments Heat (Cooking) Target 2-Methyl-4,5-dihydrofuran-3-thiol Fragments->Target Cyclization

Figure 2: Thiamine degradation pathway leading to thiol formation.

Analytical Methodologies for Detection and Quantification

The analysis of 2-methyl-4,5-dihydrofuran-3-thiol is challenging due to its high volatility, low concentration, and susceptibility to oxidation. Effective analysis requires a multi-step approach involving careful extraction, separation, and sensitive detection.

Extraction Techniques: Isolating the Volatiles

The choice of extraction technique is critical for obtaining a representative profile of the volatile compounds from the complex meat matrix.

  • Solvent-Assisted Flavor Evaporation (SAFE): This is a high-vacuum distillation technique performed at low temperatures (typically around 30-50°C). Its primary advantage is the gentle nature of the extraction, which minimizes the thermal degradation of labile aroma compounds and prevents the formation of artifacts. This makes it a gold standard for the isolation of delicate flavor molecules.

  • Solid-Phase Microextraction (SPME): SPME is a solvent-less extraction technique where a coated fiber is exposed to the headspace of the sample. Volatile compounds adsorb onto the fiber and are then thermally desorbed into the gas chromatograph. Headspace-SPME (HS-SPME) is particularly effective for volatile analysis as it reduces matrix effects and improves selectivity. The choice of fiber coating (e.g., PDMS/CAR/DVB) is crucial for efficiently trapping the target analytes.

  • Selective Thiol Extraction: Due to the reactivity of thiols, specific methods have been developed for their selective isolation. One common approach involves derivatization with p-hydroxymercuribenzoate (pHMB), which forms a non-volatile conjugate with thiols. The thiols can then be released from the conjugate for analysis. This method enhances the stability and detectability of these otherwise elusive compounds.

Separation and Identification: Gas Chromatography-Mass Spectrometry (GC-MS) and Olfactometry (GC-O)

Once extracted, the volatile fraction is typically analyzed by Gas Chromatography (GC) coupled with a detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating and identifying volatile compounds. The gas chromatograph separates the components of the mixture based on their boiling points and polarity, and the mass spectrometer fragments the molecules, creating a unique mass spectrum that acts as a chemical fingerprint for identification.

  • Gas Chromatography-Olfactometry (GC-O): While GC-MS identifies the chemical composition, GC-O determines the sensory relevance of each compound. In GC-O, the effluent from the GC column is split, with one portion going to a detector (like MS) and the other to a sniffing port where a trained panelist can assess the odor of each eluting compound. This is critical for pinpointing which of the hundreds of volatile compounds are the key contributors to the overall aroma.

Analytical_Workflow cluster_sample Sample Preparation cluster_extraction Extraction of Volatiles cluster_analysis Analysis cluster_results Results Sample Cooked Meat Sample (e.g., Ground Beef) SAFE Solvent-Assisted Flavor Evaporation (SAFE) Sample->SAFE SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample->SPME Deriv Selective Thiol Extraction (e.g., pHMB Derivatization) Sample->Deriv GC Gas Chromatography (GC) SAFE->GC SPME->GC Deriv->GC MS Mass Spectrometry (MS) GC->MS O Olfactometry (Sniffing Port) GC->O Ident Compound Identification MS->Ident Quant Quantification MS->Quant Sensory Sensory Relevance O->Sensory Final Data Interpretation

Figure 3: General analytical workflow for furanthiol analysis.

Quantitative Data and Sensory Impact

Quantifying 2-methyl-4,5-dihydrofuran-3-thiol is challenging, and its concentration can vary significantly based on the type of meat, cooking method, and temperature. While comprehensive data is scarce, related compounds provide a strong indication of its quantitative relevance.

Table 1: Concentration and Sensory Thresholds of Key Meaty Thiols

CompoundReported Concentration RangeFood MatrixOdor ThresholdSensory DescriptorReference
2-Methyl-3-furanthiol1.70–12.74 µg/kgFermented Grains4 ng/L (in solution)Cooked meat-like
2-Methyl-3-tetrahydrofuranthiol~200-1000 ppm (in flavor)Beef/Chicken FlavorsN/ABoiled beef, meaty
2-Furfurylthiol0.51–3.03 µg/kgFermented GrainsN/ACoffee, roasted

Note: The concentrations listed are for the closely related and often co-analyzed 2-methyl-3-furanthiol and its tetrahydro- derivative, providing a proxy for the expected low µg/kg (ppb) levels of 2-methyl-4,5-dihydrofuran-3-thiol in food systems.

The sensory impact of these thiols is immense. They are described as having powerful "cooked meat," "roast beef," and "savory" aromas. Even at concentrations below what can be easily detected by mass spectrometry, they can be readily perceived by the human nose, making GC-O an indispensable tool for their study. The presence and concentration of 2-methyl-4,5-dihydrofuran-3-thiol and its relatives are critical in defining the authenticity and quality of a meat flavor profile.

Experimental Protocols

Protocol 1: Headspace SPME-GC-MS for Volatile Profiling

This protocol provides a general framework for the analysis of volatile compounds in a cooked meat matrix.

  • Sample Preparation: Weigh approximately 2.5 g of cooked, homogenized ground beef into a 20 mL headspace vial.

  • Incubation: Add a salt solution (e.g., 20% NaCl) to enhance the release of volatiles. Equilibrate the vial at a controlled temperature, typically between 60-80°C, for 10-15 minutes.

  • SPME Extraction: Expose a pre-conditioned SPME fiber (e.g., 2cm Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for 20-30 minutes during incubation.

  • GC-MS Analysis:

    • Desorption: Immediately transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode.

    • Column: Use a suitable capillary column, such as a DB-WAX (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40°C, hold for 3 minutes, then ramp at 5°C/min to 230°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Parameters: Scan range of m/z 35-350. Ion source temperature at 230°C.

  • Data Analysis: Identify compounds by comparing mass spectra against a library (e.g., NIST/Wiley) and by comparing retention indices with known standards.

Protocol 2: Solvent-Assisted Flavor Evaporation (SAFE) for Gentle Extraction

This protocol is ideal for creating a comprehensive flavor isolate for subsequent GC-O and GC-MS analysis.

  • Sample Homogenization: Homogenize 100 g of cooked meat with 200 mL of chilled, high-purity dichloromethane. To minimize enzymatic activity, this step should be performed quickly and at a low temperature.

  • Extraction: Stir the homogenate for 1-2 hours at a low temperature.

  • Filtration & Drying: Filter the extract to remove solid meat particles. Dry the resulting solvent extract over anhydrous sodium sulfate to remove water.

  • SAFE Distillation:

    • Set up the SAFE apparatus according to the manufacturer's instructions.

    • Maintain a high vacuum (e.g., 10⁻⁵ mbar) and a water bath temperature of 40°C.

    • Introduce the dried solvent extract dropwise into the distillation flask.

    • Collect the volatile fraction in the receiving flasks cooled with liquid nitrogen.

  • Concentration: Carefully concentrate the collected distillate to a final volume of approximately 1 mL using a Vigreux column followed by a gentle stream of nitrogen.

  • Analysis: The resulting concentrate is now ready for injection into the GC-MS/O system.

Conclusion

2-Methyl-4,5-dihydrofuran-3-thiol stands as a testament to the chemical complexity underlying our sensory experience of food. Its formation through the Maillard reaction and thiamine degradation is a cornerstone of cooked meat flavor chemistry. For researchers and developers in the food and flavor industry, a thorough understanding of its genesis and the analytical tools to precisely measure it are indispensable. The methodologies presented in this guide, from gentle SAFE extraction to sensitive GC-O detection, provide a robust framework for investigating this potent aroma compound. As the demand for authentic and nuanced flavor profiles continues to grow, the ability to understand and control the formation of molecules like 2-methyl-4,5-dihydrofuran-3-thiol will remain a key differentiator in the field.

References

  • Food and Agriculture Organization of the United Nations. (n.d.). Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS. AGRIS. [Link]

  • FoodWrite. (2022, August 4). The Value of Solvent-Assisted Flavor Evaporation (SAFE). [Link]

  • Perfumer & Flavorist. (n.d.). 2-Methyltetrahydrofuran-3-one and Other Flavor Furans ingredients. [Link]

  • Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424.
  • Shimadzu. (2021, March 8). Optimization and evaluation of traditional SPME vs SPME Arrow for qualitative analysis of meat aroma. [Link]

  • Perfumer & Flavorist. (n.d.). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. [Link]

  • Kiriyama Glass Works Co. (n.d.). SAFE Solvent Assisted Flavor Evaporator. [Link]

  • Steinhaus, M. (2023, April 26). Development of the Automated Solvent-Assisted Flavor Evaporation and its Application to the Identification of the Key Odorants. mediaTUM. [Link]

  • Organomation. (n.d.). Understanding Solvent-Assisted Flavor Evaporation (SAFE). [Link]

  • Meng, Q., Kitagawa, R., Imamura, M., Katayama, H., Obata, A., & Sugawara, E. (2017). Contribution of 2-methyl-3-furanthiol to the cooked meat-like aroma of fermented soy sauce. Bioscience, Biotechnology, and Biochemistry, 81(1

The Formation of 2-Methyl-4,5-dihydrofuran-3-thiol: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for R&D Professionals

Foreword

2-Methyl-4,5-dihydrofuran-3-thiol is a potent, sulfur-containing volatile compound of significant interest in the fields of food chemistry and flavor science. Characterized by its savory, meaty, and slightly roasted aroma profile, it plays a pivotal role in the desirable flavor of cooked meats, soups, and savory sauces.[1][2] Understanding its formation pathways is not merely an academic exercise; it is fundamental to controlling and optimizing flavor generation during food processing, developing novel flavor ingredients, and ensuring product consistency.

This technical guide provides a comprehensive exploration of the chemical routes leading to 2-Methyl-4,5-dihydrofuran-3-thiol in food systems. We will dissect the primary reaction mechanisms, examine the critical factors that influence its yield, and detail the analytical workflows required for its robust identification and quantification. This document is designed for researchers and scientists, offering both foundational knowledge and actionable, field-proven insights into this crucial aroma compound.

Core Formation Pathways: A Tale of Two Precursors

The generation of 2-Methyl-4,5-dihydrofuran-3-thiol and its closely related, intensely meaty aromatic analogue, 2-methyl-3-furanthiol (MFT), is predominantly attributed to two key chemical processes occurring during the thermal treatment of food: the Maillard reaction and the degradation of thiamine (Vitamin B1).[3]

The Maillard Reaction: A Symphony of Sugar and Sulfur

The Maillard reaction, a form of non-enzymatic browning, is the cornerstone of flavor development in cooked foods.[4] It involves a complex cascade of reactions between reducing sugars and amino acids.[4] For the formation of sulfur-containing furan derivatives, the essential precursors are a pentose sugar (most notably, ribose) and the sulfur-containing amino acid, L-cysteine.[5][6][7][8]

The reaction proceeds through several critical stages:

  • Initial Condensation & Rearrangement: A reducing sugar, such as ribose, reacts with cysteine. The resulting unstable glycosylamine undergoes an Amadori rearrangement to form a ketosamine.[4]

  • Formation of Key Intermediates: The ketosamine degrades further, particularly through the 2,3-enolization route, to yield crucial dicarbonyl intermediates. Isotopic labeling studies have identified 1,4-dideoxypentosone as a key intermediate derived from ribose.[7][8][9] Another significant intermediate is 4-hydroxy-5-methyl-3(2H)-furanone (HMF), which possesses a characteristic caramel-like aroma.[6][9][10]

  • Sulfur Incorporation: Concurrently, cysteine undergoes Strecker degradation, releasing hydrogen sulfide (H₂S), ammonia, and a Strecker aldehyde.

  • Final Assembly: The highly reactive H₂S then attacks the furanone or dicarbonyl intermediate. For instance, the reaction of H₂S with 4-hydroxy-5-methyl-3(2H)-furanone can lead to the formation of 2-methyl-3-furanthiol and its dihydro derivative.[10] The pathway via 1,4-dideoxypentosone is also a direct route to these thiols.[8][9]

The following diagram illustrates this complex, yet elegant, pathway.

Maillard_Pathway cluster_reactants Precursors cluster_products Target Compound Ribose Ribose (Pentose) Amadori Amadori Product Ribose->Amadori + Cysteine Cysteine L-Cysteine H2S Hydrogen Sulfide (H₂S) Cysteine->H2S Strecker Degradation Dideoxy 1,4-Dideoxypentosone Amadori->Dideoxy Degradation HMF 4-Hydroxy-5-methyl- 3(2H)-furanone Amadori->HMF Degradation MDHT 2-Methyl-4,5-dihydrofuran-3-thiol Dideoxy->MDHT + H₂S HMF->MDHT + H₂S

Caption: Maillard reaction pathway to 2-Methyl-4,5-dihydrofuran-3-thiol.

Thiamine Degradation: The Vitamin B1 Route

Thiamine, an essential vitamin prevalent in meat, yeast, and grains, is thermally labile. Its breakdown during cooking provides an alternative and significant pathway to meaty aroma compounds, including 2-methyl-3-furanthiol and its derivatives.[3][11][12]

The key feature of thiamine is its thiazole ring, which contains both sulfur and nitrogen. Upon heating, this ring cleaves, releasing sulfur-containing fragments that are potent aroma precursors. A critical intermediate formed from thiamine degradation is 5-hydroxy-3-mercapto-2-pentanone.[11] This molecule can then undergo intramolecular cyclization and dehydration to form the desired furanthiol structure.[3]

Interestingly, studies have shown that in the absence of cysteine, thiamine degradation is the primary source for these thiols, highlighting its independent role.[13] However, when cysteine is present, both pathways can contribute, with cysteine often acting as the primary sulfur donor.[13]

Thiamine_Pathway Thiamine Thiamine (Vitamin B1) Heat Thermal Degradation Thiamine->Heat Fragments Sulfur-containing Fragments Heat->Fragments Mercaptopentanone 5-Hydroxy-3-mercapto- 2-pentanone Fragments->Mercaptopentanone MFT 2-Methyl-3-furanthiol & Dihydro-derivative Mercaptopentanone->MFT Cyclization & Dehydration

Caption: Formation of furanthiols via thermal degradation of Thiamine.

Modulating Factors in Food Processing

The theoretical pathways provide the "what," but in a complex food matrix, the "how much" is governed by a range of physicochemical parameters. As scientists, controlling these factors is key to manipulating flavor outcomes.

FactorEffect on Formation of 2-Methyl-4,5-dihydrofuran-3-thiolCausality & Scientific Insight
Temperature & Time Formation increases with higher temperatures and longer processing times.Both Maillard reactions and thiamine degradation are kinetically driven. Higher thermal input accelerates reaction rates, leading to greater precursor breakdown and intermediate formation.[4][14]
pH Formation is highly pH-dependent; pathways can shift based on acidity/alkalinity.pH affects the protonation state of amino groups in amino acids, influencing their nucleophilicity in the initial Maillard step.[4] It also catalyzes specific degradation routes of sugar intermediates, with different compounds favored at pH 4.5 versus 6.5.[5][9]
Water Activity (a_w) Intermediate water activity levels generally favor the Maillard reaction.While water is a product of the initial condensation step, it is also required as a solvent for reactants. Very low a_w can limit reactant mobility, while very high a_w can dilute reactants and favor hydrolysis over condensation.
Precursor Concentration Higher concentrations of ribose, cysteine, and thiamine lead to higher yields.The formation is substrate-limited. The abundance of these specific precursors in the raw material (e.g., high ribose in red meat) directly correlates with the potential to form meaty flavor compounds.[6][11][15]
Food Matrix Composition The presence of other components like fats, proteins, and other amino acids can alter pathways.Other compounds can compete for reactants. For example, ammonia released from other amino acids can compete with H₂S to form nitrogen-containing heterocycles like pyrazines instead of sulfur-containing ones.[5] Melanoidins, the final products of the Maillard reaction, can also bind with thiols, reducing their volatility.[16]

Analytical Workflow: From Extraction to Identification

The accurate measurement of a reactive, low-concentration thiol like 2-Methyl-4,5-dihydrofuran-3-thiol requires a carefully designed and validated analytical protocol. Its volatility and susceptibility to oxidation make sample handling a critical control point.[10][17]

Protocol: Extraction and Analysis by GC-MS

This protocol outlines a robust workflow for the analysis of volatile thiols from a food matrix. The causality behind each step is to maximize recovery while minimizing artifact formation.

Objective: To isolate, identify, and quantify 2-Methyl-4,5-dihydrofuran-3-thiol in a food sample.

Methodology:

  • Sample Homogenization:

    • Cryogenically grind the food sample (e.g., 10g) to a fine powder using liquid nitrogen.

    • Rationale: This halts enzymatic activity and creates a large surface area for efficient extraction, preventing thermal degradation of labile compounds.

  • Extraction (Solvent Assisted Flavour Evaporation - SAFE):

    • Suspend the homogenized sample in 100 mL of a suitable solvent (e.g., dichloromethane). Add an internal standard (e.g., a deuterated analogue) for quantification.

    • Perform the extraction using a SAFE apparatus under high vacuum (typically < 10⁻⁴ mbar) and at a mild temperature (e.g., 40°C).

    • Rationale: SAFE is a high-vacuum distillation technique that allows for the gentle separation of volatiles from non-volatile matrix components at low temperatures, preserving the integrity of thermally sensitive compounds like thiols.

  • Concentration & Derivatization (Optional but Recommended):

    • Concentrate the resulting extract to approximately 1 mL using a Vigreux column.

    • For enhanced stability and chromatography, derivatization can be performed. A common method involves reacting the extract with a thiol-specific reagent like 4,4′-dithiodipyridine (DTDP) or p-hydroxymercuribenzoate.[10][18]

    • Rationale: Thiols are prone to oxidation into less odorous disulfides. Derivatization protects the thiol group, reduces its polarity, and improves peak shape during GC analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the final extract into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • GC Conditions (Typical):

      • Column: A polar column (e.g., DB-WAX or equivalent) is often used for good separation of polar volatiles.

      • Injector: 230°C, splitless mode.

      • Oven Program: Start at 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold for 10 min.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Conditions (Typical):

      • Ionization: Electron Impact (EI) at 70 eV.

      • Scan Mode: Full scan (m/z 35-400) for identification.

      • SIM Mode: Selected Ion Monitoring for quantification, using characteristic ions of the target analyte and internal standard.

    • Rationale: GC separates the complex mixture of volatiles based on their boiling points and polarity. MS provides mass spectra that act as a chemical "fingerprint" for unambiguous identification and allows for sensitive quantification.

The following diagram visualizes this self-validating analytical system.

Analytical_Workflow cluster_prep Sample Preparation Sample Food Sample Homogenization Cryogenic Homogenization Sample->Homogenization Extraction SAFE Extraction (High Vacuum) Homogenization->Extraction + Internal Std Concentration Concentration & Derivatization Extraction->Concentration Analysis GC-MS Analysis (Separation & Detection) Concentration->Analysis Data Data Processing (Identification & Quantification) Analysis->Data

Caption: A validated workflow for the analysis of volatile thiols.

Conclusion

The formation of 2-Methyl-4,5-dihydrofuran-3-thiol is a multifaceted process deeply rooted in the foundational chemistry of food processing. Its generation via the Maillard reaction and thiamine degradation is highly sensitive to controllable parameters such as temperature, pH, and precursor availability. For the R&D professional, a thorough understanding of these pathways provides the theoretical framework to innovate—be it by enhancing savory notes in plant-based alternatives, stabilizing desirable aromas in processed foods, or troubleshooting off-flavor development. The successful application of this knowledge, however, relies on precise and accurate analytical methodologies to correlate chemical changes with sensory outcomes. By integrating mechanistic understanding with robust analytical validation, we can effectively harness the chemistry of flavor to create superior food products.

References

  • ResearchGate. (2013). Thiamine degradation to the formation of 2-methyl-3-furanthiol via 5-hydroxy-3-mercapto-2-pentanone. ResearchGate. Retrieved from [Link]

  • Ho, C. T., & Chen, J. H. (1999). Effect of urea on volatile generation from Maillard reaction of cysteine and ribose. Journal of Agricultural and Food Chemistry, 47(10), 4354-4357. Retrieved from [Link]

  • Mottram, D. S., & Nobrega, I. C. (2002). Formation of Sulfur Aroma Compounds in Reaction Mixtures Containing Cysteine and Three Different Forms of Ribose. Journal of Agricultural and Food Chemistry, 50(14), 4080-4086. Retrieved from [Link]

  • Tang, W., Jiang, D., & Ho, C. T. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Journal of Sulfur Chemistry, 34(6), 666-680. Retrieved from [Link]

  • Cerny, C., & Davidek, T. (2003). Formation of Aroma Compounds from Ribose and Cysteine during the Maillard Reaction. Journal of Agricultural and Food Chemistry, 51(9), 2714-2721. Retrieved from [Link]

  • Cerny, C., & Davidek, T. (2003). Formation of Aroma Compounds from Ribose and Cysteine during the Maillard Reaction. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. ResearchGate. Retrieved from [Link]

  • Gao, S., et al. (2023). Flavor improving effects of cysteine in xylose–glycine–fish waste protein hydrolysates (FPHs) Maillard reaction system. Food Production, Processing and Nutrition, 5(1), 47. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the thiamine decomposition product 2‐methyl‐3‐furanthiol.... ResearchGate. Retrieved from [Link]

  • Hofmann, T., & Schieberle, P. (2000). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Journal of Agricultural and Food Chemistry, 48(9), 4301-4305. Retrieved from [Link]

  • Meng, Q., et al. (2017). Contribution of 2-methyl-3-furanthiol to the cooked meat-like aroma of fermented soy sauce. Bioscience, Biotechnology, and Biochemistry, 81(1), 168-172. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the major known thiamine degradation processes. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. ResearchGate. Retrieved from [Link]

  • Ames, J. M., & Hofmann, T. (2004). The role of sulfur chemistry in thermal generation of aroma. In Chemistry and Technology of Flavours and Fragrances. Blackwell Publishing. Retrieved from [Link]

  • Blank, I., et al. (2008). Formation of furan and methylfuran by maillard-type reactions in model systems and food. Journal of Agricultural and Food Chemistry, 56(12), 4683-4689. Retrieved from [Link]

  • Ho, C. T., & Chen, J. H. (2016). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis, 24(2), 225-236. Retrieved from [Link]

  • Wikipedia. (n.d.). Maillard reaction. Wikipedia. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). 2-methyl-3-furanthiol. FDA. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2012). 2-Methyl-4,5-dihydrofuran-3-thiol. FAO. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-methyltetrahydrofuran-3-thiol. Google Patents.
  • Parkhomenko, Y. M., & Zimatkina, T. I. (2011). Oxidized derivatives of thiamine: Formation, properties, biological role. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 5(4), 323-332. Retrieved from [Link]

  • Gáspár, A., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Metabolites, 13(1), 122. Retrieved from [Link]

  • Domínguez, R., et al. (2021). The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions. Foods, 10(1), 113. Retrieved from [Link]

  • Dai, Y., et al. (2015). Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates. Journal of Agricultural and Food Chemistry, 63(2), 464-468. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl dihydrofuran thiol. The Good Scents Company. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydro-2-methyl-3-furanthiol. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method and application of 2-methyltetrahydrofuran-3-thiol. Google Patents.
  • ResearchGate. (2008). Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. ResearchGate. Retrieved from [Link]

  • Lim, J. S., & Kim, J. (2019). Furan in Thermally Processed Foods: A Review. Journal of Food Protection, 82(7), 1184-1192. Retrieved from [Link]

  • Scialpi, F. (2018). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Università degli Studi di Bari Aldo Moro. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Dihydro-2-methyl-3(2H)-furanthione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dihydro-2-methyl-3(2H)-furanthione, also known by its IUPAC name 2-methylthiolan-3-one and synonym 2-methyltetrahydrothiophen-3-one, is a sulfur-containing heterocyclic compound with significant applications in the flavor and fragrance industry.[1] Its unique organoleptic profile, characterized by berry, fruity, and sulfurous notes, makes it a valuable ingredient in the formulation of various food and beverage products. A comprehensive understanding of its physical properties is paramount for its effective utilization, quality control, and for the development of new applications in research and drug development.

This technical guide provides a detailed overview of the key physical properties of Dihydro-2-methyl-3(2H)-furanthione, supported by established experimental methodologies for their determination. The content is structured to offer both quick reference data and in-depth procedural insights, catering to the needs of researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior.

cluster_0 Dihydro-2-methyl-3(2H)-furanthione mol

Caption: 2D structure of Dihydro-2-methyl-3(2H)-furanthione.

Physicochemical Properties

The physical characteristics of Dihydro-2-methyl-3(2H)-furanthione are summarized in the table below. These properties are crucial for handling, storage, and application of the compound.

PropertyValueSource
Molecular Formula C₅H₈OS[2]
Molecular Weight 116.18 g/mol [2][3]
CAS Number 13679-85-1[2][4][5]
Appearance Colorless to dark yellow clear liquid[4]
Density 1.119 to 1.126 g/mL at 25 °C[4][5]
Boiling Point 82 °C at 28 mmHg[5]
Refractive Index 1.508 to 1.512 at 20 °C[4]
Flash Point 71 °C (160 °F)[4]
Solubility Soluble in organic solvents.[6]
Organoleptic Profile Berry, fruity, sulfurous

Experimental Protocols for Property Determination

The accurate determination of physical properties is reliant on standardized and validated experimental protocols. The following section details the methodologies for key physical property measurements of Dihydro-2-methyl-3(2H)-furanthione.

Determination of Boiling Point

The boiling point is a critical parameter for distillation-based purification and for assessing the volatility of the compound.

BoilingPoint A Sample Preparation B Apparatus Setup (Thiele Tube) A->B Place sample in capillary tube C Heating and Observation B->C Heat oil bath gradually D Data Recording C->D Record temperature at which rapid bubble stream emerges NMR A Sample Preparation B Instrument Setup A->B Dissolve in deuterated solvent (e.g., CDCl₃) C Data Acquisition (¹H and ¹³C) B->C Tune and shim the spectrometer D Data Processing and Interpretation C->D Fourier transform and phase correction

Caption: General workflow for NMR spectroscopic analysis.

  • ¹H NMR Spectrum: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For Dihydro-2-methyl-3(2H)-furanthione, one would expect to see signals corresponding to the methyl group protons and the methylene protons in the tetrahydrothiophene ring.

  • ¹³C NMR Spectrum: The carbon-13 NMR spectrum indicates the number of different types of carbon atoms. The spectrum for this compound would show distinct peaks for the methyl carbon, the two methylene carbons, the methine carbon, and the carbonyl carbon. [3] Typical ¹³C NMR Shifts (in CDCl₃):

  • Carbonyl (C=O): ~214.00 ppm

  • Methine (CH): ~46.07 ppm

  • Methylene (CH₂): ~38.67 ppm, ~23.46 ppm

  • Methyl (CH₃): ~16.39 ppm [3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Key Absorptions: The IR spectrum of Dihydro-2-methyl-3(2H)-furanthione would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1715-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (116.18).

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for such ketones may involve the loss of small neutral molecules or radicals.

Safety and Handling

Dihydro-2-methyl-3(2H)-furanthione is a combustible liquid and should be handled with appropriate safety precautions. It is known to cause skin, eye, and respiratory irritation. Therefore, it is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of Dihydro-2-methyl-3(2H)-furanthione, a compound of significant interest in the flavor and fragrance industry. The detailed physicochemical data, coupled with standardized experimental protocols and spectroscopic information, serves as a valuable resource for scientists and researchers. Adherence to the outlined methodologies and safety precautions will ensure the accurate characterization and safe handling of this important organosulfur compound.

References

  • The Good Scents Company. (n.d.). blackberry thiophenone 2-methyltetrahydrothiophen-3-one. Retrieved from [Link]

  • ChemBK. (n.d.). 2-methytetrahydrothiophen-3-one. Retrieved from [Link]

  • PubChem. (n.d.). Dihydro-2-methyl-3(2H)-furanone. Retrieved from [Link]

  • Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved from [Link]

  • Britannica. (n.d.). Organosulfur compound. Retrieved from [Link]

  • PubChem. (n.d.). Dihydro-2-methyl-3(2H)-thiophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of a 2-methyl-tetrahydrothiophen-3-one and b 1,3-oxathiane. Retrieved from [Link]

  • Wikipedia. (n.d.). Organosulfur chemistry. Retrieved from [Link]

  • ACS Publications. (2004). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3(2H)-Furanone, dihydro-2-methyl- (CAS 3188-00-9). Retrieved from [Link]

  • NIST. (n.d.). 3(2H)-Furanone, dihydro-2-methyl-. Retrieved from [Link]

  • ResearchGate. (2016). Solubility of elemental sulfur in pure organic solvents and organic solvent–ionic liquid mixtures from 293.15 to 353.15 K. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Dihydro-2-methyl-3(2H)-furanone (FDB003197). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

Sources

Literature review on the discovery of furan-based sulfur compounds in food

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Analysis of Furan-Based Sulfur Compounds in Food

Executive Summary

Furan-based sulfur compounds are among the most potent and character-defining aroma molecules in the food scientist's lexicon. With exceptionally low odor thresholds, compounds like 2-methyl-3-furanthiol and 2-furfurylthiol impart desirable roasted, meaty, and coffee-like notes that are the hallmarks of thermally processed foods.[1][2][3] Their discovery, however, was not a straightforward endeavor. It required the convergence of advanced analytical chemistry with sensory science to isolate and identify these trace-level, highly reactive molecules from complex food matrices. This technical guide provides researchers, scientists, and flavor development professionals with a comprehensive overview of the core principles governing the formation, discovery, and analysis of these critical flavor compounds. We will explore the causality behind analytical choices, detail validated experimental protocols, and present a logical framework for understanding their occurrence and stability in food systems.

The Chemical Landscape: Pillars of Roasted and Savory Aroma

The sensory impact of furan-based sulfur compounds far outweighs their concentration.[4] These molecules are typically present at sub-parts-per-billion levels, yet they are considered "character-impact compounds" that uniquely define a food's aroma profile.[3] The two most pivotal compounds in this class are:

  • 2-Methyl-3-furanthiol (MFT): Renowned for its potent boiled beef or savory, meaty aroma, MFT is a key flavor compound in cooked meats, soups, and some savory snacks.[1][2][5][6] Its discovery was a significant milestone in understanding the chemistry of meat flavor.[7]

  • 2-Furfurylthiol (FFT): This compound is practically synonymous with the aroma of freshly roasted coffee.[8][9] Its powerful, sulfurous, and roasty character is indispensable to the authentic coffee experience and is also found in products like bread and roasted nuts.[3]

While MFT and FFT are the most prominent, a variety of related structures contribute to the overall flavor profile.

Table 1: Key Furan-Based Sulfur Compounds and Their Sensory Attributes

Compound NameFEMA No.CAS No.Common Sensory DescriptorsKey Food Occurrence
2-Methyl-3-furanthiol (MFT)318828588-74-1Meaty, Roasted, Beef Broth[1][6][10]Cooked Meat, Coffee, Bread[5][11]
2-Furfurylthiol (FFT)249398-02-2Roasted Coffee, Sulfurous[9][12]Roasted Coffee, Baked Goods[8]
2,5-Dimethyl-3-furanthiol (DMFT)345155764-26-6Meaty, Roasted[13]Chicken Broth, Coffee[13][14]
Bis(2-methyl-3-furyl) disulfide325628588-75-2Meaty, SulfurousCooked Meat
2-Methyl-3-(methylthio)furan-63013-00-3Meaty, Cured MeatDry-fermented Sausages

Formation Pathways: The Genesis of Flavor

The presence of these potent aromas is not accidental; they are the predictable products of chemical reactions occurring during the thermal processing of food. Understanding these pathways is critical for controlling and optimizing flavor development.

The Maillard Reaction: The Primary Engine

The Maillard reaction, the non-enzymatic browning process between reducing sugars and amino acids, is the principal pathway for the formation of most furan-based sulfur compounds.[1][11][15] The critical precursors are:

  • A Sulfur Source: Primarily the amino acid L-cysteine.

  • A Furan Precursor: Generated from the degradation of carbohydrates like pentoses (ribose, xylose) and hexoses (glucose).[12]

The reaction proceeds through a complex cascade. In simplified terms, the sugar dehydrates and cyclizes to form furan-ring intermediates (like furfural from pentoses).[12] Simultaneously, cysteine degrades, releasing hydrogen sulfide (H₂S). The reactive H₂S then attacks the furan intermediate, leading to the formation of the final furanthiol. The type of sugar influences the yield, with pentoses like ribose generally producing higher concentrations of FFT than hexoses.[12]

Thiamine Degradation: A Secondary Route

Thermal degradation of thiamine (Vitamin B1) is another significant pathway, particularly for the formation of MFT.[1] Thiamine contains both a pyrimidine and a thiazole ring, and its breakdown under heat releases key sulfur-containing fragments that can react to form furanthiols and other important sulfur volatiles like thiazoles and thiophenes. This pathway is especially relevant in thiamine-rich foods such as pork and whole grains.

G Reducing_Sugar Reducing Sugar (e.g., Ribose, Glucose) Sugar_Degradation Sugar Dehydration & Cyclization Reducing_Sugar->Sugar_Degradation Cysteine L-Cysteine Cysteine_Degradation Cysteine Degradation Cysteine->Cysteine_Degradation Thiamine Thiamine (Vitamin B1) Thiamine_Degradation Thiamine Degradation Thiamine->Thiamine_Degradation Furfural Furfural / Furan Intermediates Sugar_Degradation->Furfural H2S Hydrogen Sulfide (H₂S) Cysteine_Degradation->H2S Thiamine_Degradation->Furfural Sulfur_Fragments Sulfur Fragments Thiamine_Degradation->Sulfur_Fragments FFT 2-Furfurylthiol (FFT) (Coffee Aroma) Furfural->FFT MFT 2-Methyl-3-furanthiol (MFT) (Meaty Aroma) Furfural->MFT H2S->FFT H2S->MFT Sulfur_Fragments->MFT

Figure 1: Simplified formation pathways of key furan-based sulfur compounds.

Discovery & Analysis: Unmasking Trace Volatiles

The identification of furan-based sulfur compounds is a significant analytical challenge due to their high volatility, extreme reactivity (especially to oxidation), and presence at trace concentrations within a highly complex food matrix.[3][4][16] Success hinges on a meticulously designed analytical workflow that combines efficient extraction with highly sensitive and selective detection.

The Rationale of Sample Preparation

The primary goal of sample preparation is to isolate and concentrate these volatile compounds from the non-volatile matrix (fats, proteins, carbohydrates) without creating artifacts or losing the target analytes.

  • Headspace (HS) Analysis: This is the method of choice for highly volatile compounds like furan and its derivatives.[15][17] The sample is sealed in a vial and heated, allowing the volatiles to partition into the gas phase (headspace) above the sample. An aliquot of this gas is then injected into the gas chromatograph (GC). The rationale is its simplicity, minimal sample manipulation, and avoidance of organic solvents. The U.S. FDA's recommended method for furan analysis utilizes this principle.[18][19]

  • Solid Phase Microextraction (SPME): SPME is a solvent-free evolution of headspace analysis that adds a concentration step. A fused-silica fiber coated with an adsorbent material is exposed to the sample's headspace.[16][17] Volatiles adsorb onto the fiber, which is then retracted and inserted directly into the hot GC inlet for desorption. The choice of fiber coating is critical; for furan and its derivatives, coatings like Carboxen/Polydimethylsiloxane (CAR/PDMS) are highly effective due to their affinity for small, volatile molecules.[17][18][20]

  • Simultaneous Distillation-Extraction (SDE): While historically important, SDE is a more rigorous technique used for less volatile compounds or when a larger sample volume is needed.[16] It involves simultaneously distilling the sample with water and extracting the distillate with an organic solvent. Its primary drawback is the risk of thermal degradation and artifact formation, making it less ideal for highly labile sulfur compounds.[16]

Instrumental Analysis: Separation and Detection

Once extracted, the compounds must be separated and identified. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard.

  • Gas Chromatography (GC): The GC separates the complex mixture of volatiles based on their boiling points and polarity. A capillary column (e.g., HP-5MS) is used to achieve high-resolution separation.[20]

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the MS, which bombards them with electrons, causing them to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for identification.[17][19]

  • Sulfur-Selective Detectors: Due to the low concentrations and potential for matrix interference, sulfur-selective detectors are often employed.

    • Flame Photometric Detector (FPD): Provides high selectivity for sulfur-containing compounds.

    • Sulfur Chemiluminescence Detector (SCD): Offers even greater sensitivity and selectivity than the FPD, making it ideal for ultra-trace analysis.

  • Advanced Techniques: For exceptionally complex matrices like coffee, Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS) provides superior separation power, allowing for the unequivocal identification of minor constituents like 2,5-dimethyl-3-furanthiol (DMFT) that might otherwise be co-eluted and masked.[13][14]

Experimental Protocol: HS-SPME-GC-MS for Furanthiols in Coffee

This protocol provides a self-validating system for the analysis of key furanthiols in a roasted coffee matrix.

  • Sample Preparation:

    • Weigh 2.0 g of finely ground roasted coffee into a 20 mL headspace vial.

    • Add 10 mL of deionized water and a small magnetic stir bar.

    • Spike the sample with a known concentration of an internal standard (e.g., d₄-furan) for accurate quantification.[19] The internal standard corrects for variations in extraction efficiency and injection volume.

    • Immediately seal the vial with a PTFE-faced septum.

  • HS-SPME Extraction:

    • Place the vial in a heated autosampler tray equipped with an agitator (e.g., 60°C).

    • Equilibrate the sample for 15 minutes with agitation to allow volatiles to partition into the headspace.[20]

    • Expose a CAR/PDMS SPME fiber to the headspace for 20 minutes to adsorb the analytes.[17][18]

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption for 3 minutes.[20]

    • GC Conditions: Use a non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm). Set a temperature program starting at 40°C, holding for 2 minutes, then ramping at 5°C/min to 240°C. Use helium as the carrier gas.

    • MS Conditions: Operate in scan mode (e.g., m/z 35-250) for initial identification. For quantification, switch to Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for each compound (e.g., m/z 114 for MFT, m/z 114 for FFT) to enhance sensitivity and reduce matrix interference.

  • Data Analysis & Validation:

    • Identify compounds by comparing their retention times and mass spectra to those of authentic chemical standards.

    • Quantify the analytes by creating a calibration curve using the ratio of the analyte peak area to the internal standard peak area.

    • The system is validated by ensuring a linear calibration curve (R² > 0.99), good recovery of spiked standards (e.g., 80-120%), and low relative standard deviation (RSD < 15%) for replicate analyses.[18]

G cluster_workflow Analytical Workflow Sample 1. Sample Preparation (Coffee + Water + Internal Standard in Vial) SPME 2. HS-SPME (Heat & Agitate, Expose Fiber to Headspace) Sample->SPME GC 3. GC Separation (Desorb Fiber in Inlet, Separate on Column) SPME->GC MS 4. MS Detection (Ionization & Fragmentation, Identify by Mass Spectrum) GC->MS Data 5. Data Analysis (Identify & Quantify vs. Standards) MS->Data

Figure 2: Standard analytical workflow for furan-based sulfur compounds.

Occurrence in Key Food Matrices

The concentration of furan-based sulfur compounds varies significantly depending on the food type, precursors available, and processing conditions.

Meat Products

MFT is a quintessential aroma of cooked meat.[2][5] Its formation is directly linked to the presence of cysteine and reducing sugars, which are abundant in muscle tissue.

Table 2: Representative Concentrations of 2-Methyl-3-furanthiol (MFT) in Meat

Food ProductConcentration RangeSensory ContributionReference(s)
Cooked Beef0.1 - 2.5 µg/kgKey "meaty," "roasty" character[5][7]
Chicken Broth0.02 - 0.5 µg/kg"Boiled meat" note[21]
Canned TunaFirst identified here"Cooked fish" note
PorkVariableContributes to "pork" flavor profile[22]
Coffee

Coffee is arguably the most complex food matrix for aroma chemists, and furanthiols are critical to its signature scent.[23] Studies show that Robusta coffee varieties tend to have higher concentrations of furanthiols like FFT compared to Arabica, which may contribute to Robusta's bolder, more intense flavor profile.[24]

Table 3: Representative Concentrations of Furanthiols in Coffee

CompoundCoffee VarietyConcentration RangeReference(s)
2-Furfurylthiol (FFT)Robusta (brew)~21 µg/L[24]
2-Furfurylthiol (FFT)Arabica (brew)~11 - 15 µg/L[24]
2,5-Dimethyl-3-furanthiol (DMFT)Coffee Powder~10 ng/kg[24]
FuranRoasted Coffee Beans42 - 3,660 ng/g[15]

Stability and Reactivity: The Ephemeral Nature of Aroma

A significant challenge in both food production and flavor analysis is the inherent instability of furanthiols. Their thiol (-SH) group is highly susceptible to oxidation.

  • Oxidation to Disulfides: In the presence of oxygen, two thiol molecules can readily oxidize to form a disulfide bond. For example, MFT oxidizes to bis(2-methyl-3-furyl) disulfide. This reaction diminishes the potent meaty aroma, as the disulfide has a higher odor threshold and a different sensory character.

  • Polymerization: MFT is also known to undergo oligomerization and polymerization, especially under acidic conditions. This is a significant degradation pathway that leads to a rapid loss of flavor impact.

  • Interaction with Matrix Components: Furanthiols can react with other food components. They can bind to proteins via thiol-disulfide exchange reactions or interact with melanoidins (the brown polymers formed during the Maillard reaction), effectively trapping them and reducing their volatility and sensory perception.

Understanding these degradation pathways is crucial for maintaining flavor quality during food storage and processing.

G MFT 2-Methyl-3-furanthiol (MFT) (Potent Meaty Aroma) Disulfide Bis(2-methyl-3-furyl) Disulfide (Reduced Aroma) MFT->Disulfide Oxidation (+ O₂) Polymers Polymers / Oligomers (Loss of Aroma) MFT->Polymers Polymerization (Acidic Conditions) Bound_MFT Matrix-Bound MFT (e.g., to Proteins) (Trapped Aroma) MFT->Bound_MFT Matrix Interaction (e.g., Thiol Exchange)

Figure 3: Major degradation and reactivity pathways for 2-methyl-3-furanthiol (MFT).

Conclusion and Future Perspectives

The discovery and characterization of furan-based sulfur compounds represent a triumph of modern flavor chemistry. Through sophisticated analytical techniques, researchers have unveiled the molecules responsible for some of the most cherished aromas in our food supply. The knowledge of their formation through the Maillard reaction and thiamine degradation allows for targeted flavor generation, while an understanding of their instability guides strategies for flavor preservation.

Future research will likely focus on several key areas: the discovery of novel, even more potent furan-based sulfur structures in exotic food sources; a deeper mechanistic understanding of their formation to allow for precise control and mitigation of off-notes; and the complex sensory interactions between these compounds and other volatiles that shape the complete flavor experience. As analytical instrumentation continues to improve in sensitivity and resolution, the door is open to uncover the next layer of complexity in the fascinating world of food aroma.

References

  • Lim, H. S., & Lee, K. G. (2018). Furan in Thermally Processed Foods - A Review. Food Science and Biotechnology, 27(6), 1547–1558. [Link]

  • Tang, W., Jiang, D., & Ho, C. T. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Journal of Sulfur Chemistry, 34(1-2), 153-169. [Link]

  • Mottram, D. S. (2007). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. ACS Symposium Series, 947, 38-51. [Link]

  • Tang, W., Jiang, D., & Ho, C. T. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Taylor & Francis Online. [Link]

  • LCGC International. (2021). The Importance of Analyzing Sulphur Compounds in Food. LCGC International. [Link]

  • Wyatt, D. (2020). Flavor Bites: 2-Methyl 3-furanthiol. Perfumer & Flavorist. [Link]

  • Request PDF. (n.d.). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. ResearchGate. [Link]

  • T. H. Parliment, & R. J. McGorrin. (2012). Reactivity and stability of selected flavor compounds. Food Science and Biotechnology, 21(4), 897-910. [Link]

  • McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series, 1068, 3-31. [Link]

  • Wang, S., et al. (2022). Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. Food Science and Human Wellness, 11(4), 751-763. [Link]

  • Atanassova, V., & Atanassov, A. (2022). Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. Heliyon, 8(11), e11394. [Link]

  • Rowe, P. (2005). The Chemistry of Beef Flavor. Iowa State University Animal Industry Report. [Link]

  • McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. American Chemical Society. [Link]

  • ResearchGate. (n.d.). A proposed pathway for furan formation due to irradiation. ResearchGate. [Link]

  • Blank, I., Schieberle, P., & Grosch, W. (2008). Formation of furan and methylfuran by maillard-type reactions in model systems and food. Journal of Agricultural and Food Chemistry, 56(12), 4683-4689. [Link]

  • Brereton, P. (2006). The Determination of Furan in Foods — Challenges and Solutions. LCGC International. [Link]

  • Houben, E., & Gassenmeier, K. (2023). Identification of 2,5-dimethyl-3-furanthiol in coffee by two dimensional GC TOF MS. SCIREA Journal of Agriculture, 8(2), 97-105. [Link]

  • Jeong, G., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Technology, 44, e114523. [Link]

  • ResearchGate. (n.d.). Different pathways of formation of furan mainly from thermal... ResearchGate. [Link]

  • Elmore, J. S., & Nursten, H. E. (1993). The effect of 2-furanmethanethiol upon the flavour of instant coffee. Food Chemistry, 46(2), 157-160. [Link]

  • FAO AGRIS. (n.d.). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. FAO AGRIS. [Link]

  • Wyatt, D. (2018). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. Perfumer & Flavorist. [Link]

  • ResearchGate. (n.d.). Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. ResearchGate. [Link]

  • ResearchGate. (n.d.). Occurrence and production of furan in commercial foods. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2006). Determination of Furan in Foods. FDA. [Link]

  • Semantic Scholar. (n.d.). Identification and Categorization of Volatile Sulfur Flavor Compounds in Roasted Malts and Barley. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Furan-2-ylmethanethiol. Wikipedia. [Link]

  • Houben, E., & Gassenmeier, K. (2023). Identification of 2,5-dimethyl-3-furanthiol in coffee by two dimensional GC TOF MS. SCIREA Journal of Agriculture. [Link]

  • ElectronicsAndBooks. (n.d.). Sulfur-Containing Furans in Commercial Meat Flavorings. ElectronicsAndBooks. [Link]

  • Frontiers. (n.d.). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Nutrition. [Link]

  • INCHEM. (n.d.). Sulfur-substituted Furan Derivatives (JECFA Food Additives Series 50). INCHEM. [Link]

  • PubMed. (2008). Formation of furan and methylfuran by maillard-type reactions in model systems and food. PubMed. [Link]

  • MDPI. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 27(21), 7249. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 2-Methyl-3-furanthiol (HMDB0036611). HMDB. [Link]

  • Mottram, D. S. (2003). Chapter 9 - The role of sulfur chemistry in thermal generation of aroma. In Flavour in Food. Woodhead Publishing. [Link]

  • ResearchGate. (n.d.). The Significance of Volatile Sulfur Compounds in Food Flavors. ResearchGate. [Link]

Sources

2-Methyl-4,5-dihydrofuran-3-thiol CAS number 26486-13-5 specifications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methyl-4,5-dihydrofuran-3-thiol (CAS 26486-13-5)

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 2-Methyl-4,5-dihydrofuran-3-thiol, a potent sulfur-containing heterocyclic compound. Synthesizing data from chemical literature, regulatory bodies, and supplier specifications, this document provides an in-depth examination of the compound's properties, synthesis, analysis, applications, and safety protocols. The insights herein are intended to support research and development professionals in leveraging this molecule's unique characteristics effectively and safely.

Chemical Identity and Physicochemical Properties

2-Methyl-4,5-dihydrofuran-3-thiol, registered under CAS number 26486-13-5, is a member of the dihydrofuran class of organic compounds.[1][2] Its structure, featuring a dihydrofuran ring with a methyl group at the 2-position and a thiol group at the 3-position, is fundamental to its distinct chemical reactivity and potent organoleptic properties.[1][3] It is recognized as a key flavoring agent by international bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[4][5][6][7]

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 26486-13-5 [4][8]
Molecular Formula C₅H₈OS [3][9]
Molecular Weight 116.18 g/mol [1][7]
IUPAC Name 5-methyl-2,3-dihydrofuran-4-thiol [7]
Synonyms 4,5-Dihydro-2-methyl-3-furanthiol, 3-Mercapto-2-methyl-4,5-dihydrofuran [4][5][7]
FEMA Number 4683 [4][5][9]
JECFA Number 2097 [4][6][9]

| FLAVIS Number | 13.108 |[5] |

The physicochemical properties of 2-Methyl-4,5-dihydrofuran-3-thiol dictate its handling, application, and analytical approaches. It is typically a pale yellow liquid with limited solubility in water but is soluble in ethanol.[5][7][9] Its volatility is a key characteristic, contributing to its strong aroma but also requiring careful handling to prevent loss and manage its potent stench.

Table 2: Physicochemical Specifications

Property Value Source(s)
Appearance Pale yellow clear liquid [5][9][10]
Boiling Point 158-160 °C at 760 mmHg [5][9]
Specific Gravity 1.047 - 1.143 @ 25 °C [5][7][9]
Refractive Index 1.497 - 1.534 @ 20 °C [5][7][9]
Flash Point 50.56 °C (123 °F) [9][11]
Vapor Pressure 3.133 mmHg @ 25 °C (estimated) [9]
Water Solubility 8543 mg/L @ 25 °C (estimated); generally considered insoluble [5][7][9]

| LogP (o/w) | 0.432 (estimated) |[9] |

Synthesis and Chemical Reactivity

The synthesis of 2-Methyl-4,5-dihydrofuran-3-thiol is a critical aspect for its commercial availability and research applications. The structure presents unique synthetic challenges, primarily in the regioselective introduction of the thiol group onto the dihydrofuran scaffold.[1]

Synthetic Pathways

A prevalent strategy involves the modification of a pre-formed dihydrofuran ring.[1] This approach offers greater control over the final structure compared to building the ring with the thiol group already present.

  • Ring Formation: A common precursor is 5-hydroxy-2-pentanone, which undergoes acid-catalyzed cyclization to form the 4,5-dihydro-2-methylfuran ring.[1][12] This intramolecular dehydration is an efficient method for creating the core heterocyclic structure.

  • Thiol Group Introduction: Direct thiolation is challenging. Therefore, a two-step process is often employed. The dihydrofuran ring is first reacted with an agent like thioacetic acid.[1][12] This results in the formation of an acetate precursor, 2-methyl-3-thioacetoxy-4,5-dihydrofuran.[1] This intermediate is more stable and easier to handle than the free thiol.

  • Hydrolysis: The final step is the hydrolysis of the thioacetate group, typically under basic or acidic conditions, to yield the target 2-Methyl-4,5-dihydrofuran-3-thiol.[1] This deprotection step must be carefully controlled to prevent side reactions.

Another documented route involves the reaction of a dihydrofuranone-3 with hydrogen sulfide at elevated temperatures, which can produce a mixture of thiols, including the target compound.[1]

Synthesis_Pathway Precursor 5-Hydroxy-2-pentanone Ring 4,5-Dihydro-2-methylfuran Precursor->Ring Acid-catalyzed cyclization Intermediate 2-Methyl-3-thioacetoxy-4,5-dihydrofuran Ring->Intermediate + Thioacetic Acid Product 2-Methyl-4,5-dihydrofuran-3-thiol (CAS 26486-13-5) Intermediate->Product Hydrolysis Analytical_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Prep Dilute sample in high-purity solvent Inject Inject 1 µL into GC Prep->Inject Separate Separate components on capillary column Inject->Separate Detect Detect ions with Mass Spectrometer Separate->Detect Identify Identify peak by Retention Time & Mass Spectrum Detect->Identify Quantify Calculate Purity (Area % Report) Identify->Quantify

Sources

The Crucial Role of Thiamin Degradation in the Formation of 2-Methyl-4,5-dihydrofuran-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Scientists

Abstract

2-Methyl-4,5-dihydrofuran-3-thiol is a sulfur-containing heterocyclic compound of immense interest due to its exceptionally low odor threshold and its contribution to the desirable savory and meaty aromas in cooked foods. Its genesis is intricately linked to the thermal degradation of thiamin (Vitamin B1), a complex process involving a cascade of reactions influenced by multiple physicochemical factors. This technical guide provides an in-depth exploration of the chemical pathways from thiamin to this potent aroma compound. We will dissect the reaction mechanisms, identify key intermediates, and examine the critical parameters that govern the reaction kinetics. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the controlled generation and subsequent analytical quantification of 2-Methyl-4,5-dihydrofuran-3-thiol, offering a robust framework for researchers in food chemistry, flavor science, and related disciplines.

Introduction: The Significance of a Potent Aroma Compound

The aroma profile of cooked meat is a complex mosaic of hundreds of volatile compounds. Among these, sulfur-containing molecules often play a disproportionately significant role due to their extremely low perception thresholds.[1] 2-Methyl-4,5-dihydrofuran-3-thiol and its oxidized form, 2-methyl-3-furanthiol (MFT), are celebrated for their intense meaty and savory notes and are considered key odorants in cooked ham, beef, and other thermally processed foods.[1][2][3] The primary reaction responsible for the formation of these crucial aroma compounds is the thermal degradation of thiamin.[4] Understanding and controlling this transformation is paramount for the food industry in crafting appealing flavor profiles and for researchers investigating the intricate chemistry of food processing.

Thiamin, an essential vitamin, is composed of a pyrimidine and a thiazole ring linked by a methylene bridge.[5][6] Its thermal lability, particularly of the thiazole moiety, makes it a potent precursor to a variety of flavor-active sulfur compounds.[2][7] This guide will elucidate the scientific principles governing this transformation, providing a foundational understanding for professionals in research and development.

The Core Mechanism: From Thiamin to Thiol

The thermal degradation of thiamin into 2-Methyl-4,5-dihydrofuran-3-thiol is not a single reaction but a multi-step pathway involving several key intermediates.[2] The process is initiated by the cleavage of the thiamin molecule, followed by a series of rearrangements and cyclization reactions.

The Proposed Chemical Pathway:

  • Thermal Cleavage: The process begins with the heat-induced cleavage of the methylene bridge connecting the pyrimidine and thiazole rings of the thiamin molecule.

  • Intermediate Formation: The degradation of the resulting 4-methyl-5-(β-hydroxyethyl)thiazole fragment is the central route. This fragment breaks down to release hydrogen sulfide (H₂S) and other reactive intermediates.

  • Generation of the Key Precursor: These intermediates react to form the pivotal compound, 5-hydroxy-3-mercapto-2-pentanone .[2][8][9] The formation of this specific keto-mercaptan is the most critical step leading to the final product.

  • Intramolecular Cyclization: 5-hydroxy-3-mercapto-2-pentanone then undergoes an intramolecular cyclization. The thiol group attacks the carbonyl carbon, forming a five-membered heterocyclic ring.

  • Dehydration: A final dehydration step from this cyclic intermediate yields the stable aromatic compound, 2-Methyl-4,5-dihydrofuran-3-thiol.

This pathway highlights a sophisticated chemical cascade where a complex vitamin molecule is systematically deconstructed and reassembled into a potent aroma compound.

Thiamin_Degradation_Pathway Thiamin Thiamin Cleavage Thermal Cleavage Thiamin->Cleavage Thiazole 4-Methyl-5-(β-hydroxyethyl)thiazole + Pyrimidine Moiety Cleavage->Thiazole Degradation Further Degradation & Rearrangement Thiazole->Degradation KeyIntermediate 5-Hydroxy-3-mercapto-2-pentanone Degradation->KeyIntermediate Cyclization Intramolecular Cyclization KeyIntermediate->Cyclization FinalProduct 2-Methyl-4,5-dihydrofuran-3-thiol Cyclization->FinalProduct Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Thermal Reaction cluster_analysis Analysis Prep Prepare Thiamin Solution (e.g., in Phosphate Buffer pH 7.0) Heat Heat Samples (e.g., 121°C for 20 min in Autoclave) Prep->Heat Controls Prepare Controls: 1. Buffer Only 2. Unheated Thiamin Solution Extract Volatile Extraction (e.g., HS-SPME or SAFE) Heat->Extract GCMS GC-MS Analysis with Sulfur-Specific Detector (SCD) Extract->GCMS Quant Identification & Quantification (vs. Authentic Standard) GCMS->Quant

Caption: A typical experimental workflow for studying thiamin-derived thiol formation.

Detailed Step-by-Step Methodology

Objective: To quantify the formation of 2-Methyl-4,5-dihydrofuran-3-thiol from the thermal degradation of thiamin hydrochloride at neutral pH.

Materials:

  • Thiamin hydrochloride (Sigma-Aldrich, Cat. No. T4625 or equivalent)

  • Sodium phosphate monobasic and dibasic (for buffer preparation)

  • Deionized, HPLC-grade water

  • 2-Methyl-4,5-dihydrofuran-3-thiol authentic standard (for identification and quantification)

  • Pressure-rated vials with septa caps

  • Autoclave or programmable oil bath

  • Gas Chromatograph with Mass Spectrometer and Sulfur Chemiluminescence Detector (GC-MS/SCD)

  • Headspace Solid-Phase Microextraction (HS-SPME) fibers (e.g., DVB/CAR/PDMS)

Procedure:

  • Buffer Preparation (0.1 M Phosphate Buffer, pH 7.0):

    • Prepare 0.1 M solutions of NaH₂PO₄ and Na₂HPO₄.

    • Mix the solutions, monitoring with a calibrated pH meter, until a stable pH of 7.0 is achieved. This step is critical as pH dramatically affects the reaction rate. [10][11]

  • Sample and Control Preparation:

    • Test Sample: Accurately weigh and dissolve thiamin hydrochloride in the pH 7.0 buffer to a final concentration of 1 mg/mL. Dispense 5 mL of this solution into a 20 mL pressure-rated vial.

    • Control 1 (Matrix Blank): Dispense 5 mL of the pH 7.0 buffer alone into a vial. This control validates that the thiol does not originate from the buffer itself.

    • Control 2 (Unheated Blank): Dispense 5 mL of the thiamin solution into a vial but do not heat it. This control confirms that the formation is heat-dependent.

    • Prepare all samples and controls in triplicate for statistical validity. Securely seal all vials.

  • Thermal Processing:

    • Place the "Test Sample" and "Control 1" vials into an autoclave.

    • Run a cycle at 121°C for 20 minutes. This controlled heating provides the energy for the degradation reaction.

    • Allow vials to cool completely to room temperature before opening.

  • Volatile Compound Analysis (HS-SPME-GC-MS/SCD):

    • Extraction: Equilibrate the cooled vials in a heating block at 60°C for 10 minutes. Introduce the SPME fiber into the headspace of the vial for 30 minutes to adsorb the volatile compounds.

    • Desorption and Separation: Immediately transfer the fiber to the GC inlet (set at 250°C) for thermal desorption. The GC oven program should be optimized to separate the target analyte from other volatile products (e.g., start at 40°C, hold for 2 min, ramp to 240°C at 5°C/min).

    • Detection and Identification: Use a column effluent splitter to direct the flow to both the MS and SCD detectors simultaneously.

      • The SCD will provide a highly selective and sensitive signal for sulfur-containing compounds, aiding in locating the peak of interest.

      • The MS will provide a mass spectrum. Confirm the identity of 2-Methyl-4,5-dihydrofuran-3-thiol by comparing its retention time and mass spectrum to that of the injected authentic standard.

    • Quantification: Create a calibration curve using the authentic standard. Quantify the amount of 2-Methyl-4,5-dihydrofuran-3-thiol formed in the test sample by relating its peak area (from the SCD for best accuracy) to the calibration curve.

Conclusion and Future Outlook

The transformation of thiamin into 2-Methyl-4,5-dihydrofuran-3-thiol is a cornerstone of savory flavor chemistry. This guide has detailed the mechanistic pathway, underscored the critical influence of environmental factors like temperature and pH, and provided a comprehensive, validated protocol for its study. The thermal degradation of thiamin is a complex yet predictable process, and harnessing this knowledge allows for the precise modulation of flavor profiles in food products. [2]For researchers, the provided methodologies offer a reliable foundation for further exploration into the kinetics of this reaction, the influence of complex food matrices, and the discovery of other novel flavor compounds derived from vitamin degradation. The principles outlined here are not only relevant to food scientists but also to professionals in pharmaceutical and biomedical fields who study the stability and degradation pathways of bioactive sulfur-containing molecules.

References

  • CN111943916A - Preparation method of 2-methyltetrahydrofuran-3-thiol - Google P
  • Mottram, D. S. (2021). Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. MDPI. (URL: [Link])

  • Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PubMed. (URL: [Link])

  • Domínguez, R., Pateiro, M., Gagaoua, M., Rosenvold, K., & Lorenzo, J. M. (2019). The Development of Aromas in Ruminant Meat. PMC - NIH. (URL: [Link])

  • Farrer, K. T. H. (1955). The Thermal Destruction of Vitamin B1. ResearchGate. (URL: [Link])

  • CN1141296A - Preparation method of 2-methyl-3-methylthiofuran - Google P
  • Bressa, E., & Zotor, F. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. PMC - PubMed Central. (URL: [Link])

  • Ho, C. T. (2017). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Request PDF. (URL: [Link])

  • Ingle, G. K., Mormino, M. G., Wojtas, L., & Antilla, J. C. (2011). Preparation of Thioaminals in Water. PMC - NIH. (URL: [Link])

  • CN108440457B - Preparation method and application of 2-methyltetrahydrofuran-3-thiol - Google P
  • The main degradation of thiamine. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Dwivedi, B. K., & Arnold, R. G. (1969). Volatile flavor compounds produced by heat degradation of thiamine (vitamin B1). Semantic Scholar. (URL: [Link])

  • Dwivedi, B. K., & Arnold, R. G. (1969). Volatile flavor compounds produced by heat degradation of thiamine (vitamin B1). Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021). Effect of pH and form of the vitamin on its rate of destruction. ResearchGate. (URL: [Link])

  • Thiamine degradation to the formation of 2-methyl-3-furanthiol via... - ResearchGate. (URL: [Link])

  • Thomas, C., et al. (2015). Effect of added thiamine on the key odorant compounds and aroma of cooked ham. Request PDF - ResearchGate. (URL: [Link])

  • Effect of Metal Ions and Temperature on Stability of Thiamine Determined by HPLC. Clemson OPEN. (URL: [Link])

  • Accardi, G., et al. (2020). Thiamine disulfide derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems. PMC - NIH. (URL: [Link])

  • Showing Compound 2-methyl-4,5-dihydro-3-furanthiol (FDB029646) - FooDB. (URL: [Link])

  • Paravisini, L., & Peterson, D. G. (2018). Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition. IntechOpen. (URL: [Link])

  • Tominaga, T., & Dubourdieu, D. (2006). A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties. PubMed. (URL: [Link])

  • Jurgenson, C. T., Begley, T. P., & Ealick, S. E. (2009). The Structural and Biochemical Foundations of Thiamin Biosynthesis. PMC. (URL: [Link])

  • The Maillard Reaction - Sandiego. (URL: [Link])

Sources

A Preliminary Investigation of 2-Methyl-4,5-dihydrofuran-3-thiol Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-4,5-dihydrofuran-3-thiol is a potent sulfur-containing volatile compound of significant interest to the flavor and fragrance industry. Renowned for its characteristic savory, meaty, and roasted aroma profile, its presence, even at trace levels, can impart desirable notes to a vast array of food products. The effective generation and control of this molecule hinge on a deep understanding of its chemical precursors and the complex reaction pathways that lead to its formation.

This technical guide provides a comprehensive investigation into the primary precursors of 2-Methyl-4,5-dihydrofuran-3-thiol. We will explore the core chemical reactions governing its formation, present detailed, field-proven protocols for its generation and analysis, and discuss the critical parameters that influence reaction yields. This document is intended for researchers, scientists, and drug development professionals seeking to harness the chemistry of this impactful flavor compound.

Part 1: The Genesis of a Meaty Aroma: Core Formation Pathways

The formation of 2-Methyl-4,5-dihydrofuran-3-thiol and its close aromatic relative, 2-methyl-3-furanthiol (MFT), is predominantly rooted in the Maillard reaction—the complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids that occurs upon heating.[1][2][3] A secondary, more direct synthetic route also provides valuable insight into the molecule's structure and formation.

The Maillard Reaction Pathway: A Symphony of Precursors

The most significant pathway for the natural formation of these furanthiols involves the reaction between a pentose sugar (like D-ribose) and the sulfur-containing amino acid L-cysteine.[1][3][4] Studies have consistently shown that pentoses are more effective precursors than hexoses for generating these specific sulfur compounds.[4]

The reaction mechanism is intricate, proceeding through several key stages:

  • Initial Condensation & Amadori Rearrangement: The reaction begins with the condensation of the carbonyl group of ribose and the amino group of cysteine to form a Schiff base, which then undergoes an Amadori rearrangement to form a more stable ketosamine, a 1-amino-1-deoxy-2-ketose.

  • Formation of Key Intermediates: The Amadori product degrades upon further heating. A critical pathway, elucidated through isotopic labeling studies, involves the formation of a 1,4-dideoxypentosone intermediate from ribose.[1][5][6] This intermediate is pivotal as it can cyclize and dehydrate to form the furan ring structure.[3]

  • Sulfur Incorporation via Strecker Degradation: Concurrently, cysteine undergoes Strecker degradation, a reaction with dicarbonyl compounds formed during the Maillard reaction. This process degrades the amino acid, liberating crucial volatile components, most notably hydrogen sulfide (H₂S), which acts as the sulfur donor.

  • Final Thiol Formation: The hydrogen sulfide then reacts with the furan-based intermediates. For instance, H₂S can add to a furanone intermediate, which, after subsequent dehydration, yields the final thiol product, 2-methyl-3-furanthiol. The saturation of the double bond in MFT would then lead to 2-methyltetrahydrofuran-3-thiol, while partial saturation can yield the target 2-Methyl-4,5-dihydrofuran-3-thiol.

A key insight from the work of Cerny & Davidek (2003) is that 4-hydroxy-5-methyl-3(2H)-furanone, another important Maillard reaction product, is not a mandatory intermediate for the formation of 2-methyl-3-furanthiol when the pathway proceeds through the 1,4-dideoxyosone.[1][6]

Maillard_Pathway cluster_maillard Maillard Reaction Stages Ribose D-Ribose Amadori Amadori Product Ribose->Amadori + Cysteine Cysteine L-Cysteine H2S Hydrogen Sulfide (H₂S) Cysteine->H2S Strecker Degradation (via Dicarbonyls) Dicarbonyls Dicarbonyls Amadori->Dicarbonyls Deoxyosone 1,4-Dideoxypentosone Amadori->Deoxyosone Degradation Furan_Intermediate Furan Intermediate Deoxyosone->Furan_Intermediate Cyclization MFT 2-Methyl-3-furanthiol Furan_Intermediate->MFT + H₂S Target 2-Methyl-4,5-dihydrofuran-3-thiol MFT->Target Partial Saturation

Maillard reaction pathway to furanthiols.
Directed Synthesis Pathway

An alternative route to the dihydrofuran thiol structure involves a more direct chemical synthesis, which is often used for commercial production. This pathway illuminates a different set of precursors.

  • Cyclization: The process frequently starts with 5-hydroxy-2-pentanone.[7] This molecule undergoes an acid-catalyzed intramolecular cyclization to form 4,5-dihydro-2-methylfuran.[7]

  • Thiol Introduction: The thiol group is then introduced at the 3-position of the dihydrofuran ring. A common and effective strategy is to first react the dihydrofuran with thioacetic acid.[7][8] This results in the formation of a stable thioacetate intermediate, 2-methyl-3-thioacetoxy-4,5-dihydrofuran.[8]

  • Hydrolysis: The final step is the hydrolysis of the thioacetate ester, typically under acidic or basic conditions, to yield the free thiol, 2-Methyl-4,5-dihydrofuran-3-thiol.[8] The thioacetate serves as a protected and more stable precursor to the highly reactive final product.[8]

Synthetic_Pathway Pentanone 5-Hydroxy-2-pentanone Dihydrofuran 4,5-Dihydro-2-methylfuran Pentanone->Dihydrofuran Acid-catalyzed Cyclization Thioacetate 2-Methyl-3-thioacetoxy- 4,5-dihydrofuran Dihydrofuran->Thioacetate + Thioacetic Acid Target 2-Methyl-4,5-dihydrofuran-3-thiol Thioacetate->Target Hydrolysis

Directed synthesis pathway to the target thiol.

Part 2: Experimental Investigation & Analytical Protocols

The investigation of these precursors requires robust experimental design for both their generation in model systems and their subsequent analysis. The high reactivity and low concentration of thiols necessitate specialized, sensitive analytical techniques.[9]

Protocol: Precursor Generation via Maillard Reaction

This protocol describes the generation of furanthiol precursors in a controlled laboratory setting, simulating conditions found in food processing.

Materials:

  • D-Ribose (CAS 50-69-1)

  • L-Cysteine (CAS 52-90-4)

  • Phosphate buffer (0.1 M)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Reaction vessel with reflux condenser and heating mantle/stirrer

  • Headspace vials (20 mL) with magnetic screw caps

Procedure:

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer and adjust the pH to 5.0 using HCl or NaOH. A pH of ~5 is often optimal for the formation of these specific sulfur compounds.[1][3]

  • Reactant Solution: In the reaction vessel, dissolve D-ribose and L-cysteine in the pH 5.0 phosphate buffer. A typical molar ratio is 1:1, but can be varied. For example, use 1.50 g of D-ribose and 1.21 g of L-cysteine in 100 mL of buffer.

  • Reaction Incubation: Equip the vessel with a reflux condenser. Heat the solution to 95°C with constant stirring and maintain this temperature for 4 hours.[1]

  • Sampling: After the reaction period, cool the mixture to room temperature. Aliquots can be taken for immediate analysis or transferred to sealed headspace vials for storage at -20°C.

Causality & Integrity:

  • pH Control: A slightly acidic pH of 5.0 favors the specific degradation pathways of the Amadori product that lead to the furan ring structure.[3] At higher pH values, the formation of other compounds like pyrazines and thiazoles becomes more dominant.[4]

  • Temperature & Time: The chosen temperature (95°C) and time (4 hours) are sufficient to drive the Maillard reaction forward without excessive charring or pyrolysis, which would lead to a different profile of volatile compounds.[1]

  • Reflux: Using a reflux condenser prevents the loss of volatile intermediates and final products during the heating process, ensuring a more accurate representation of the reaction products.

Protocol: HS-SPME-GC-MS Analysis of Thiol Precursors

This protocol outlines a validated method for the extraction and quantification of volatile thiols from a liquid matrix using Headspace Solid-Phase Microextraction (HS-SPME) with on-fiber derivatization, coupled to Gas Chromatography-Mass Spectrometry (GC-MS).[10]

Instrumentation & Materials:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm)

  • SPME Autosampler (e.g., Combi-Pal)

  • SPME Fiber: 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB)

  • Derivatizing Agent: Pentafluorobenzyl bromide (PFBBr)

  • Internal Standard: Deuterated analog, e.g., [²H₃]-2-methyl-3-furanthiol

  • Sodium Chloride (NaCl), analytical grade

Procedure:

  • Sample Preparation:

    • Place 5 mL of the cooled reaction mixture (or sample) into a 20 mL headspace vial.

    • Spike the sample with a known concentration of the deuterated internal standard.[9][11] This is the cornerstone of the Stable Isotope Dilution Assay (SIDA), which ensures accuracy by correcting for matrix effects and analyte loss during preparation.[11]

    • Add 1 g of NaCl to the vial. This increases the ionic strength of the solution, promoting the partitioning of volatile analytes from the liquid phase into the headspace.[11]

    • Immediately seal the vial.

  • On-Fiber Derivatization (Automated):

    • In a separate vial, prepare a solution of PFBBr (e.g., 200 mg/L in water:acetone 9:1).

    • The autosampler exposes the SPME fiber to the headspace of the PFBBr vial for a set time (e.g., 5 minutes) to load the reagent.

  • Extraction:

    • Transfer the PFBBr-loaded fiber to the sample vial.

    • Incubate the vial at 60°C for 30 minutes with agitation to allow for simultaneous extraction and derivatization of the thiols in the headspace.[9]

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, the fiber is inserted into the hot GC inlet (e.g., 250°C) for 5 minutes for thermal desorption of the derivatized analytes.

    • GC Separation:

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Start at 40°C (hold 2 min), ramp at 10°C/min to 150°C, then ramp at 20°C/min to 250°C (hold 5 min).[12]

    • MS Detection:

      • Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) for higher sensitivity with PFBBr derivatives.[12]

      • Scan Mode: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for MS/MS) for quantification.[11][12] Monitor characteristic ions for the native analyte and the deuterated internal standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis A 1. Place 5mL Sample in 20mL Vial B 2. Spike with Deuterated Internal Standard A->B C 3. Add 1g NaCl & Seal Vial B->C E 5. Expose Fiber to Sample Headspace (60°C, 30 min) C->E D 4. Load SPME Fiber with PFBBr Reagent D->E F 6. Thermal Desorption in GC Inlet (250°C) E->F G 7. Chromatographic Separation F->G H 8. MS Detection (SIM/MRM) G->H I 9. Quantification using Analyte/IS Ratio H->I

Experimental workflow for HS-SPME-GC-MS analysis.

Part 3: Data Presentation & Key Influences

The yield of 2-Methyl-4,5-dihydrofuran-3-thiol precursors is highly dependent on reaction conditions. Understanding these influences is critical for controlling the final flavor profile.

Influence of Temperature and pH

Quantitative studies on model systems reveal the profound impact of temperature and pH on the formation of volatile compounds. As shown in the table below, summarizing data from extrusion cooking experiments with cysteine and sugars, the generation of key sulfur-containing compounds generally increases with both temperature and pH.

Precursor SystemTarget Temperature (°C)Feed pHRelative Abundance of 2-Methyl-3-furanthiol (Peak Area x 10⁻⁶)Relative Abundance of 2-Furanmethanethiol (Peak Area x 10⁻⁶)
Cysteine + Xylose1205.51.810.3
Cysteine + Xylose1506.518.7100.8
Cysteine + Xylose1807.529.8155.6
Cysteine + Glucose1205.50.91.1
Cysteine + Glucose1506.52.14.3
Cysteine + Glucose1807.58.912.1
Data adapted from Ames, J.M. et al. (2001).[4]

Key Insights:

  • Temperature Effect: Increasing the temperature from 120°C to 180°C dramatically increases the yield of both 2-methyl-3-furanthiol and 2-furanmethanethiol, demonstrating the thermal dependence of the Maillard reaction.[4]

  • pH Effect: An increase in pH from 5.5 to 7.5 also enhances the formation of these thiols.[4] This is because the initial condensation step of the Maillard reaction is accelerated in a less acidic environment where the amino group of cysteine is more nucleophilic.

  • Sugar Type: The data clearly validates that the pentose sugar (xylose) is a far more efficient precursor for these specific furanthiols than the hexose sugar (glucose) under identical conditions.[4]

Conclusion

The preliminary investigation of 2-Methyl-4,5-dihydrofuran-3-thiol precursors reveals two primary formation routes: a complex, multi-stage Maillard reaction pathway and a more direct, multi-step chemical synthesis. The Maillard reaction, particularly between ribose and cysteine under controlled temperature and slightly acidic pH, is the key pathway for its formation in food systems. The directed synthesis from 5-hydroxy-2-pentanone offers a controllable alternative for industrial applications.

For professionals in research and development, a mastery of these pathways is essential. The provided analytical protocol, centered on a Stable Isotope Dilution Assay using HS-SPME-GC-MS, represents a robust and self-validating system for the accurate quantification of these potent, yet challenging, aroma compounds. By understanding the causality behind experimental choices—such as pH, temperature, and precursor selection—scientists can effectively control and optimize the generation of this desirable meaty and savory flavor note.

References

  • Zhang, Y., & Ho, C. T. (2022). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. MDPI. [Link]

  • Google Patents. (2020). CN111943916A - Preparation method of 2-methyltetrahydrofuran-3-thiol.
  • Ames, J. M., Guy, R. C. E., & Kipping, G. J. (2001). Effect of pH and temperature on the formation of volatile compounds in cysteine/reducing sugar/starch mixtures during extrusion cooking. Journal of Agricultural and Food Chemistry, 49(4), 1885–1894. [Link]

  • Tang, J., Zhang, Y., & Ho, C. T. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Journal of Agricultural and Food Chemistry, 61(4), 735-741. [Link]

  • Google Patents. (2021). CN108440457B - Preparation method and application of 2-methyltetrahydrofuran-3-thiol.
  • Masuda, H., & Kaneda, H. (2016). Contribution of 2-methyl-3-furanthiol to the cooked meat-like aroma of fermented soy sauce. Food Science and Technology Research, 22(5), 689-695. [Link]

  • Cerny, C., & Davidek, T. (2003). Formation of aroma compounds from ribose and cysteine during the Maillard reaction. Journal of Agricultural and Food Chemistry, 51(9), 2714–2721. [Link]

  • The Maillard Reaction. (2019). In Chemical Changes During Processing and Storage of Foods (pp. 317-343). San Diego: Elsevier. [Link]

  • Mottram, D. S. (2007). The role of sulfur chemistry in thermal generation of aroma. In Flavour Generation (pp. 210-226). Woodhead Publishing. [Link]

  • Cerny, C., & Davidek, T. (2003). Formation of Aroma Compounds from Ribose and Cysteine during the Maillard Reaction. ResearchGate. [Link]

  • Cerny, C., & Davidek, T. (2003). Formation of Aroma Compounds from Ribose and Cysteine during the Maillard Reaction. Journal of Agricultural and Food Chemistry, 51(9), 2714-2721. [Link]

Sources

An In-Depth Technical Guide to the Olfactory Threshold Determination of 2-Methyl-4,5-dihydrofuran-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methyl-4,5-dihydrofuran-3-thiol is a potent, sulfur-containing heterocyclic compound of significant interest to the flavor, fragrance, and pharmaceutical industries. Its characteristic savory, meaty, and sulfurous aroma profile, perceptible at exceptionally low concentrations, necessitates a robust and precise methodology for the determination of its olfactory threshold. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately quantify the sensory limits of this compound. We will delve into the underlying principles of olfactory science, provide a detailed, field-proven experimental protocol based on international standards, and discuss the critical parameters that ensure data integrity and reproducibility. This document is structured to serve as a self-validating system for the rigorous scientific investigation of this and other potent aroma compounds.

Introduction: The Significance of 2-Methyl-4,5-dihydrofuran-3-thiol

2-Methyl-4,5-dihydrofuran-3-thiol (CAS No. 26486-13-5) is a key aroma compound found in a variety of food systems, often formed during thermal processing.[1] Its powerful sensory profile, described as roasted, meaty, and savory, makes it a valuable component in the formulation of flavorings.[1] As with many sulfur-containing volatiles, its impact is governed by an extremely low odor threshold, meaning minute quantities can significantly influence the overall sensory perception of a product.[2][3] Understanding this threshold is paramount for quality control, product development, and regulatory compliance.

This guide will focus on the determination of the olfactory detection threshold, which is the minimum concentration of a substance that can be perceived by the human sense of smell.[4] The methodologies described are grounded in established standards such as ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits."[4][5]

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to designing an effective sensory experiment.

PropertyValueSource
Molecular Formula C₅H₈OS[1]
Molecular Weight 116.18 g/mol
Appearance Pale yellow clear liquid (est.)[1]
Odor Profile Sulfurous, roasted, meaty, savory[1]
Boiling Point 158.00 to 160.00 °C @ 760.00 mm Hg[1]
Solubility in Water 8543 mg/L @ 25 °C (est.)[1]
FEMA Number 4683

The Science of Olfactory Threshold Determination

The determination of an olfactory threshold is not merely a measurement but a psychophysical experiment. It involves human subjects and is therefore subject to inherent variability. The goal is to minimize this variability through rigorous experimental design, panelist selection, and statistical analysis.

The Three-Alternative Forced-Choice (3-AFC) Method

The 3-AFC method is a cornerstone of modern sensory science for threshold determination.[5] It is designed to minimize the influence of guessing and response bias. In a 3-AFC test, a panelist is presented with three samples, two of which are blanks (the medium without the odorant) and one of which contains the odorant at a specific concentration. The panelist's task is to identify the sample that is different. This forced-choice paradigm provides a statistically robust measure of detection.[5]

Ascending Concentration Series

To pinpoint the threshold, a series of increasing concentrations of the odorant is presented to the panelists.[4] The series should begin at a sub-threshold level and increase in logarithmic steps (typically by a factor of two or three) to a level that is clearly perceptible by all panelists. This ascending approach prevents sensory fatigue that can occur with a descending series.

Best Estimate Threshold (BET)

For each panelist, the individual threshold is calculated as the geometric mean of the last concentration at which they could not correctly identify the odorant and the first concentration at which they could.[5] The group threshold is then typically calculated as the geometric mean of the individual BETs.

Experimental Protocol for Olfactory Threshold Determination

This section outlines a step-by-step methodology for determining the olfactory threshold of 2-Methyl-4,5-dihydrofuran-3-thiol in an aqueous medium.

Sensory Panel Selection and Training

The reliability of threshold determination is critically dependent on the sensory panel.

Panelist Screening Criteria:

  • General Health: Panelists should be in good health, free from any conditions that could affect their sense of smell (e.g., colds, allergies).

  • Non-smokers: Smokers generally have a reduced olfactory sensitivity.

  • Motivation and Availability: Panelists must be motivated and available for the duration of the study.

  • Odor Recognition: Initial screening should include tests for basic odor recognition to assess general olfactory acuity.[6]

  • Sensitivity to Sulfur Compounds: Specific screening with reference sulfur compounds (e.g., low concentrations of hydrogen sulfide or a reference thiol) is advisable to ensure panelists are not anosmic or hyposmic to this class of compounds.

Panel Training:

  • Familiarize panelists with the 3-AFC procedure using a known, less potent odorant.

  • Train panelists on the specific aroma character of 2-Methyl-4,5-dihydrofuran-3-thiol at a supra-threshold level so they know what to search for.

  • Conduct practice sessions to ensure panelists are comfortable with the task and the rating scale.

A panel of at least 15-20 qualified panelists is recommended to obtain statistically significant results.

Preparation of Odorant Solutions

Due to the high potency and volatility of 2-Methyl-4,5-dihydrofuran-3-thiol, meticulous preparation of the aqueous solutions is critical.

Materials:

  • High-purity 2-Methyl-4,5-dihydrofuran-3-thiol (≥95%)

  • Odor-free, deionized water

  • Ethanol (food grade, for initial stock solution)

  • Class A volumetric glassware

  • Gas-tight syringes

Procedure:

  • Primary Stock Solution: Prepare a concentrated stock solution of 2-Methyl-4,5-dihydrofuran-3-thiol in ethanol. This is necessary because direct dissolution of small quantities in water can be inaccurate.

  • Secondary Aqueous Stock Solution: From the primary stock, prepare a secondary stock solution in odor-free water. This will be the starting point for the dilution series.

  • Ascending Concentration Series: Prepare a series of at least eight concentrations in odor-free water, starting below the expected threshold. A logarithmic dilution factor of 3 is recommended. For a highly potent compound, the series might range from sub-nanogram per liter to the microgram per liter level.

  • Sample Presentation: For each concentration level, prepare three identical, opaque, and odor-free glass vessels with screw caps or sniff ports. Two will contain the odor-free water (blanks), and one will contain the odorant solution. The vessels should be coded with random three-digit numbers.

Sensory Evaluation Procedure

Environment:

  • The sensory evaluation should be conducted in a well-ventilated, odor-free room.

  • Individual sensory booths are required to prevent interaction between panelists.

Workflow:

  • Present the sets of three samples to each panelist in ascending order of concentration.

  • Instruct panelists to sniff the headspace of each vessel and identify the one that smells different.

  • A short break (at least 30 seconds) should be taken between each concentration set to prevent olfactory fatigue.

  • Record the panelist's response for each concentration level.

Data Analysis and Threshold Calculation
  • Individual Best Estimate Threshold (BET): For each panelist, identify the highest concentration they failed to correctly identify and the next higher concentration they correctly identified. The individual BET is the geometric mean of these two values.

  • Group Threshold: Calculate the geometric mean of all individual BETs. This represents the group's olfactory detection threshold.

Visualization of Experimental and Logical Workflows

Diagram: Sensory Panelist Selection Workflow

PanelistSelection A Recruitment of Potential Panelists B Initial Screening Questionnaire (Health, Smoking Status, Availability) A->B C Basic Odor Recognition Tests B->C G Exclusion B->G Fails D Sulfur Compound Sensitivity Screening C->D C->G Fails E 3-AFC Procedure Training D->E D->G Fails F Qualified Sensory Panel E->F

Caption: Workflow for the recruitment and qualification of sensory panelists.

Diagram: Olfactory Threshold Determination Protocol

ThresholdProtocol cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis A Prepare Primary Stock Solution (in Ethanol) B Prepare Secondary Aqueous Stock A->B C Create Ascending Concentration Series (Logarithmic Dilution) B->C D Prepare 3-AFC Coded Sample Sets (2 Blanks, 1 Sample) C->D E Present Sample Sets to Panelists (Ascending Order) D->E F Panelist Identifies 'Odd' Sample E->F G Record Panelist Responses F->G H Calculate Individual Best Estimate Thresholds (BET) G->H I Calculate Group Geometric Mean Threshold H->I J Report Final Olfactory Threshold I->J

Caption: Step-by-step protocol for olfactory threshold determination.

Discussion and Comparative Data

CompoundOdor ThresholdMediumSource
2-Methyl-3-furanthiol 4 ng/LDilute alcohol solution[7]
2-Methyl-3-furanthiol 0.005 ppb (5 ng/L)Water[8]

These values are exceptionally low and highlight the significant sensory impact of this class of compounds.[3][9] The structural difference between 2-methyl-3-furanthiol and 2-Methyl-4,5-dihydrofuran-3-thiol is the saturation of the furan ring in the latter. While one source describes the dihydro- compound as having a similar, though "a little less attractive," meaty character, the saturation can be expected to influence the molecule's volatility and interaction with olfactory receptors, thus altering its precise threshold value.[10] The protocol outlined in this guide provides the necessary framework to definitively determine this value.

Conclusion: Towards a Standardized Understanding

The accurate determination of the olfactory threshold of potent aroma chemicals like 2-Methyl-4,5-dihydrofuran-3-thiol is a complex but essential task for both academic research and industrial application. The methodologies presented in this guide, rooted in established international standards, provide a robust pathway to generating reliable and reproducible sensory data. By adhering to rigorous panelist selection, meticulous sample preparation, and standardized sensory protocols, researchers can confidently quantify the sensory impact of this important flavor compound. The resulting data will be invaluable for informed product development, precise quality control, and a deeper understanding of the structure-activity relationships that govern our perception of flavor.

References

  • A. Kobayashi, "Contribution of 2-methyl-3-furanthiol to the cooked meat-like aroma of fermented soy sauce," Taylor & Francis Online, 2016. [Link]

  • Arctander S., "2-methyl-3-furanthiol | Buy Bulk Meaty Savory Chemical," Perfume & Flavor Chemicals, 2023. [Link]

  • Y. Dai et al., "Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates," ResearchGate, 2015. [Link]

  • M. Qian and G. Reineccius, "Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound," ResearchGate, 2002. [Link]

  • S. D. Van der Walt, "Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol," Perfumer & Flavorist, 2021. [Link]

  • G. A. Reineccius, "The Significance of Volatile Sulfur Compounds in Food Flavors," ACS Symposium Series, 2011. [Link]

  • American Chemical Society, "The Significance of Volatile Sulfur Compounds in Food Flavors," American Chemical Society, 2011. [Link]

  • The Good Scents Company, "methyl dihydrofuran thiol," The Good Scents Company, 2023. [Link]

  • G. A. Reineccius, "Sensory Relevance of Volatile Organic Sulfur Compounds in Food," ResearchGate, 2014. [Link]

  • ASTM International, "ASTM E679-19 - Standard Practice for Determination of Odor and Taste," ASTM International, 2019. [Link]

  • DLG, "Panel training on odour and aroma perception for sensory analysis," DLG e.V., 2017. [Link]

  • M. Kołodziej, B. Zabiegała, and J. Gębicki, "Recruiting, training and managing a sensory panel in odor nuisance testing," PLOS One, 2021. [Link]

  • ASTM, "Determination of Odor and Taste Thresholds By a Forced- Choice Ascending Concentration Series Method of Limits," ASTM International, 2004. [Link]

  • M. Majcher et al., "Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS," MDPI, 2020. [Link]

  • The Good Scents Company, "fish thiol 2-methyl-3-furanthiol," The Good Scents Company, 2023. [Link]

  • Agriculture Institute, "Screening and Training Methods for Sensory Panelists," Agriculture Institute, 2024. [Link]

  • Y. Dai et al., "Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates," PubMed, 2015. [Link]

  • A. Raab and J. Feldmann, "Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies," PMC, 2023. [Link]

  • G. A. Reineccius, "Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages," ResearchGate, 2002. [Link]

  • A&WMA, "GUIDELINES FOR Odor Sampling and Measurement by Dynamic Dilution Olfactometry," A&WMA, 2002. [Link]

  • AIHA, "Odor Thresholds," AIHA, 2013. [Link]

  • S. D. Van der Walt, "Flavor Bites: 2-Methyl 3-furanthiol," Perfumer & Flavorist, 2025. [Link]

  • A. A. Contini, "Training of a Sensory Panel and its Correlation with Instrumental Methods: Texture of a Pseudo Plastic.," Current Research in Nutrition and Food Science Journal, 2023. [Link]

  • Erich Leitner, "The Importance of Analyzing Sulphur Compounds in Food," LCGC International, 2021. [Link]

  • St. Croix Sensory, "Odor Testing Meets Molecular Odor Analysis," St. Croix Sensory, 2023. [Link]

  • A. Meunier et al., "How to modulate the formation of negative volatile sulfur compounds during wine fermentation?," PMC, 2022. [Link]

  • DLG, "DLG Expert report 07/2017: Practice guide for sensory panel training Part 1," DLG e.V., 2017. [Link]

  • The Good Scents Company, "(±)-2-methyltetrahydrofuran-3-thiol acetate," The Good Scents Company, 2023. [Link]

Sources

Methodological & Application

Synthesis of 2-Methyl-4,5-dihydrofuran-3-thiol from 5-hydroxy-2-pentanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Laboratory-Scale

Introduction and Significance

2-Methyl-4,5-dihydrofuran-3-thiol (CAS No. 26486-13-5) is a potent organosulfur compound highly valued in the flavor and fragrance industry.[1] It is characterized by a distinctive sulfurous, roasted, and savory meat-like aroma, making it a key component in the formulation of processed flavors for beef, chicken, and coffee.[2][3][4] Its structural features, including a dihydrofuran ring and a thiol group, contribute to its unique organoleptic properties and its reactivity in food chemistry.[5][6]

This document provides a detailed protocol for the synthesis of 2-Methyl-4,5-dihydrofuran-3-thiol, starting from the readily available precursor, 5-hydroxy-2-pentanone (also known as 3-acetyl-1-propanol).[7][8][9] The synthetic route is a robust three-step process adapted from established chemical literature, involving an initial acid-catalyzed cyclization, followed by the introduction of the thiol functional group via a thioacetate intermediate, and concluding with hydrolysis.[10] This guide is intended for researchers and chemists with a working knowledge of synthetic organic laboratory techniques.

Synthetic Strategy and Mechanistic Rationale

The conversion of 5-hydroxy-2-pentanone to 2-Methyl-4,5-dihydrofuran-3-thiol proceeds through a logical sequence of chemical transformations. Understanding the mechanism behind each step is crucial for optimizing reaction conditions and ensuring a successful outcome.

  • Step 1: Acid-Catalyzed Intramolecular Cyclization & Dehydration. The synthesis begins with the conversion of the linear 5-hydroxy-2-pentanone into the cyclic enol ether, 2-methyl-4,5-dihydrofuran. In solution, the starting material exists in equilibrium with its cyclic hemiketal tautomer, 2-methyltetrahydrofuran-2-ol.[11] Under high-temperature, acidic conditions (e.g., using phosphoric acid), the hydroxyl group of the hemiketal is protonated, transforming it into an excellent leaving group (H₂O). Subsequent elimination of water generates the stable dihydrofuran ring.[10][12] This dehydration step is a classic example of acid-catalyzed formation of a cyclic enol ether.[13]

  • Step 2: Thioacetylation of 2-Methyl-4,5-dihydrofuran. The double bond of the 2-methyl-4,5-dihydrofuran intermediate is electron-rich and susceptible to electrophilic addition. In this step, thioacetic acid is added across the double bond. This reaction is typically facilitated by a base catalyst, such as piperidine, to generate a more nucleophilic thiolate species, which then attacks the dihydrofuran ring to form the thioester intermediate, 2-methyltetrahydrofuran-3-yl thioacetate.[10]

  • Step 3: Hydrolysis of the Thioacetate Intermediate. The final step is the liberation of the target thiol. The thioacetate group is a convenient protecting group for the thiol, preventing its premature oxidation to a disulfide.[3] Acid-catalyzed hydrolysis cleaves the acetyl group from the sulfur atom, yielding the final product, 2-Methyl-4,5-dihydrofuran-3-thiol.[5][10]

The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Part A: Cyclization cluster_1 Part B: Thioacetylation cluster_2 Part C: Hydrolysis Start 5-hydroxy-2-pentanone Intermediate1 2-Methyl-4,5-dihydrofuran Start->Intermediate1 H₃PO₄, 200°C (Dehydration) Intermediate2 2-Methyltetrahydrofuran-3-yl thioacetate Intermediate1->Intermediate2 Thioacetic Acid, Piperidine, 20°C FinalProduct 2-Methyl-4,5-dihydrofuran-3-thiol Intermediate2->FinalProduct Acid (e.g., HCl), 20°C

Sources

Application Note: Quantitative Analysis of 2-Methyl-4,5-dihydrofuran-3-thiol in Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methyl-4,5-dihydrofuran-3-thiol (MDFT) is a potent sulfur-containing aroma compound that imparts desirable savory and meaty notes to a wide variety of cooked foods. Its extremely low odor threshold and high reactivity make its accurate quantification essential for flavor chemistry research, new product development, and quality control. However, these same characteristics, coupled with its presence at trace levels within complex food matrices, present significant analytical challenges. This application note provides a comprehensive guide for researchers and scientists, detailing robust and validated methodologies for the extraction, derivatization, and quantification of MDFT. We will explore two primary extraction techniques—Solvent Assisted Flavor Evaporation (SAFE) and Headspace Solid-Phase Microextraction (HS-SPME)—followed by a necessary derivatization step and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O). The cornerstone of this guide is a detailed protocol for Stable Isotope Dilution Assay (SIDA), the gold standard for accurate trace-level quantification.

Introduction: The Challenge of a Potent Aroma Compound

2-Methyl-4,5-dihydrofuran-3-thiol (CAS No. 26486-13-5) is a heterocyclic thiol recognized for its intense sulfurous, meaty aroma upon dilution.[1][2] It is a key character-impact compound generated during the thermal processing of food, primarily through the Maillard reaction and degradation of thiamine.[3] Understanding and controlling its concentration is critical for creating authentic flavor profiles in products ranging from savory snacks and processed meats to soups and sauces.

The analytical task is complicated by several factors:

  • Volatility and Reactivity: As a thiol, MDFT is highly volatile and prone to oxidation, readily forming disulfides or reacting with other matrix components, which can lead to significant analyte loss during sample preparation.[4][5]

  • Trace Concentrations: MDFT is often present at concentrations in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, demanding highly sensitive analytical instrumentation.

  • Complex Matrices: Food is a heterogeneous mixture of fats, proteins, carbohydrates, and other components that can interfere with extraction and analysis.[6]

This guide provides a systematic approach to overcome these challenges, ensuring the generation of accurate and reproducible data.

Overall Analytical Strategy

A successful analysis of MDFT requires a multi-step approach that carefully isolates the analyte from the matrix, ensures its stability, and allows for sensitive detection and accurate quantification. The workflow presented here is grounded in established best practices in flavor analysis.

Caption: High-level workflow for MDFT analysis.

Step 1: Isolation of Volatiles from the Food Matrix

The initial and most critical step is the efficient and gentle extraction of MDFT from the food sample. The choice of method often depends on the matrix composition (e.g., high-fat vs. aqueous) and the specific research goal.

3.1. Method A: Solvent Assisted Flavor Evaporation (SAFE)

SAFE is a specialized high-vacuum distillation technique designed to isolate volatile compounds from complex matrices without thermal degradation.[7][8] It is considered the gold standard for analyzing delicate and thermally labile aroma compounds.[7]

Causality: The core principle is to reduce the boiling points of analytes by applying a high vacuum (e.g., 5 x 10⁻³ Pa).[8] This allows for distillation at low temperatures (40-50°C), preventing the formation of artifacts that can occur with traditional distillation methods at atmospheric pressure.[7] It is particularly effective at separating volatiles from non-volatile interferences like lipids and pigments.[6][7]

Protocol Outline: SAFE Extraction

  • Homogenization: Homogenize the food sample with an appropriate solvent (e.g., dichloromethane). For solid samples, cryogenic grinding with liquid nitrogen can prevent the loss of highly volatile compounds.[9]

  • Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard (e.g., 2-Methylfuran-3-thiol-d3) to the homogenate.

  • Extraction: Stir the mixture for 1-2 hours to ensure thorough extraction.

  • Filtration: Filter the extract to remove solid food particles.

  • SAFE Distillation: Introduce the solvent extract into the SAFE apparatus. The volatiles distill under high vacuum and are collected in a liquid nitrogen-cooled trap.

  • Concentration: The collected distillate is carefully concentrated to a final volume (e.g., 200 µL) under a gentle stream of high-purity nitrogen.[7] This step is critical for achieving the necessary concentration for instrumental analysis.

G start Solvent Extract (spiked with IS) safe_app SAFE Apparatus High Vacuum (10⁻³ Pa) Low Temp (40-50°C) start->safe_app:f0 trap Collection Flask Cooled with Liquid Nitrogen (-196°C) safe_app:f1->trap:f0 Volatiles Distill concentrate Concentration Gentle N₂ Stream trap:f0->concentrate final Final Extract (~200 µL) concentrate->final

Caption: The Solvent Assisted Flavor Evaporation (SAFE) process.

3.2. Method B: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a rapid, sensitive, and solvent-free technique for extracting volatile and semi-volatile compounds.[10] It relies on the partitioning of analytes between the sample matrix, the headspace above the sample, and a coated silica fiber.[11][12]

Causality: The choice of fiber coating is critical and depends on the polarity of the target analyte. For a compound like MDFT, a combination fiber such as Divinylbenzene/Carboxen/PDMS is often effective, as it can adsorb a wide range of volatiles.[13] The extraction is an equilibrium-based process, and its efficiency is governed by factors like temperature, time, and sample matrix modifications (e.g., salt addition), which can increase the volatility of the analytes.[10][14]

Protocol Outline: HS-SPME Extraction

  • Sample Preparation: Place a known amount of the homogenized food sample into a headspace vial.

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard.

  • Matrix Modification (Optional): Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the aqueous phase, which promotes the release of volatile compounds into the headspace.

  • Incubation & Extraction: Place the vial in a heated agitator. Allow the sample to equilibrate at a set temperature (e.g., 50-60°C) for a defined period. Then, expose the SPME fiber to the headspace for a specific time (e.g., 30 minutes) to adsorb the volatiles.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the analytical column.

FeatureSolvent Assisted Flavor Evaporation (SAFE)Headspace Solid-Phase Microextraction (HS-SPME)
Principle High-vacuum distillationEquilibrium-based adsorption onto a coated fiber
Solvent Use Requires organic solvents (e.g., DCM)Solvent-free
Sample Throughput Lower; more labor-intensiveHigher; easily automated
Selectivity Isolates a broad range of volatilesBiased towards more volatile compounds
Matrix Effect Less susceptible to non-volatile matrix interferenceCan be affected by matrix composition (fats, proteins)
Best For Comprehensive aroma profiling, discovery of new odorantsRoutine QC, screening, analysis of highly volatile compounds
Step 2: Derivatization for Stability and Analysis

Thiols are notoriously difficult to analyze directly by GC due to their high reactivity and potential for poor peak shape. Derivatization is a crucial step to convert the thiol group (-SH) into a more stable, less polar, and more volatile derivative.[15][16]

Causality: The derivatization reaction replaces the active hydrogen on the sulfur atom with a larger, non-polar group.[16] This transformation achieves two key goals:

  • Increases Volatility: Reduces intermolecular hydrogen bonding, leading to a lower boiling point and better chromatographic behavior.[16]

  • Enhances Stability: Protects the reactive thiol group from oxidation or adsorption onto active sites within the GC system.[4]

A common and effective derivatizing agent for thiols is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) . It reacts with the thiolate anion to form a stable thioether derivative that is highly responsive to electron capture detectors (ECD) or negative chemical ionization (NCI) mass spectrometry, though it is also readily analyzed by standard electron ionization (EI) MS.[17]

Protocol: PFBBr Derivatization of SAFE Extract

  • To the final concentrated extract (~200 µL), add 50 µL of a PFBBr solution (e.g., 10 mg/mL in acetone).

  • Add 10 µL of a catalyst base (e.g., triethylamine) to facilitate the reaction.

  • Vortex the mixture and allow it to react at room temperature for 1-2 hours.

  • Quench the reaction by adding a small amount of a nucleophilic scavenger (e.g., cysteine solution).

  • The derivatized sample is now ready for GC-MS analysis.

Step 3: Instrumental Analysis & Sensory Correlation
5.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for separating and identifying volatile compounds.[5] The derivatized sample is injected into the GC, where compounds are separated on a capillary column. The separated compounds then enter the mass spectrometer, which generates a mass spectrum that serves as a chemical fingerprint for identification.

Typical GC-MS Parameters:

Parameter Setting Rationale
Injection Mode Splitless To transfer the maximum amount of analyte onto the column for trace analysis.
Inlet Temperature 250 °C Ensures rapid and complete vaporization of the derivatized analytes.
Column DB-5ms (or similar non-polar) Provides good separation for a wide range of aroma compounds.
Oven Program 40°C (2 min hold), ramp 5°C/min to 280°C (5 min hold) A gradual temperature ramp allows for the separation of compounds with different boiling points.
Carrier Gas Helium, constant flow (1.2 mL/min) Inert gas that carries the analytes through the column.
MS Ion Source Electron Ionization (EI), 70 eV Standard ionization technique that produces reproducible fragmentation patterns for library matching.

| MS Mode | Full Scan (for identification) & Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. | SIM/MRM mode significantly increases sensitivity and selectivity by monitoring only specific ions for the target analyte. |

5.2. Gas Chromatography-Olfactometry (GC-O)

While GC-MS identifies the chemical composition, it does not reveal which compounds are responsible for the food's aroma. GC-Olfactometry (GC-O) bridges this gap by using the human nose as a highly sensitive detector.[18][19] The column effluent is split between the MS detector and a heated sniffing port, allowing a trained sensory panelist to simultaneously detect odors as compounds elute and describe their character and intensity.[20][21]

Causality: This technique is indispensable because many potent odorants, like MDFT, are present at concentrations below the MS detection limit but well above the human odor threshold.[22] GC-O ensures that sensorially relevant compounds are not overlooked.[22]

G Injector GC Injector Column Analytical Column Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS ~50% Sniff Sniffing Port (Sensory Detection) Splitter->Sniff ~50% Human Human Assessor Sniff->Human

Sources

Application Note: A Validated GC-MS Protocol for the Precise Quantification of 2-Methyl-4,5-dihydrofuran-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methyl-4,5-dihydrofuran-3-thiol is a potent sulfur-containing volatile compound, contributing significantly to the aroma profile of various food products, particularly those undergoing thermal processing. Its characteristic meaty and savory aroma makes it a crucial component in flavor chemistry and food science.[1] Accurate quantification of this thiol is paramount for quality control, flavor profiling, and understanding flavor formation pathways. This application note presents a detailed and robust protocol for the quantification of 2-Methyl-4,5-dihydrofuran-3-thiol in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is grounded in the principles of stable isotope dilution analysis (SIDA) to ensure the highest level of accuracy and to correct for matrix effects and analyte losses during sample preparation.

Introduction: The Analytical Challenge of Volatile Thiols

2-Methyl-4,5-dihydrofuran-3-thiol belongs to a class of volatile sulfur compounds (VSCs) that are notoriously challenging to analyze.[2] Their high reactivity, low concentration in samples, and susceptibility to oxidation and thermal degradation necessitate a carefully optimized analytical workflow.[3][4] Gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice for the analysis of such volatile compounds due to its high sensitivity, selectivity, and resolving power.[3][5]

This protocol employs a Headspace Solid-Phase Microextraction (HS-SPME) technique for sample preparation, a solvent-free and sensitive method for extracting volatiles from a sample matrix.[2] For ultimate accuracy, we will use a stable isotope-labeled internal standard in an isotope dilution assay (IDA). IDA is a premier quantitative technique in mass spectrometry, as the isotopically labeled standard behaves almost identically to the native analyte during extraction and analysis, thereby providing a reliable means to correct for any variations.[6]

Experimental Workflow: A Step-by-Step Guide

The entire analytical procedure is designed to be self-validating, with quality control checks integrated at each critical step. The workflow is visualized in the diagram below.

Quantification_Workflow cluster_prep Sample Preparation cluster_extraction Analyte Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample_Collection Sample Collection (e.g., Food Matrix) Homogenization Homogenization Sample_Collection->Homogenization Ensure uniformity Aliquoting Aliquoting into Headspace Vial Homogenization->Aliquoting Precise volume/mass Internal_Standard Addition of Deuterated Internal Standard Aliquoting->Internal_Standard Known concentration Equilibration Equilibration Internal_Standard->Equilibration Allow for phase equilibrium HS_SPME Headspace SPME Extraction Equilibration->HS_SPME Extraction of volatiles GC_Injection Thermal Desorption & GC Injection HS_SPME->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (SIM/MRM) GC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc

Caption: Experimental workflow for the quantification of 2-Methyl-4,5-dihydrofuran-3-thiol.

Materials and Reagents
  • Analyte Standard: 2-Methyl-4,5-dihydrofuran-3-thiol (≥95% purity)

  • Internal Standard (IS): Deuterated 2-Methyl-4,5-dihydrofuran-3-thiol (e.g., d3-2-Methyl-4,5-dihydrofuran-3-thiol). The synthesis of a custom deuterated standard is often necessary for novel compounds and is a hallmark of a highly specific and accurate method.

  • Solvents: Dichloromethane, Methanol (GC grade)[7]

  • Reagents: Sodium chloride (for increasing ionic strength of aqueous samples)

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatility sulfur compounds.

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

Preparation of Standards
  • Primary Stock Solution (Analyte & IS): Accurately weigh approximately 10 mg of the neat standard and internal standard into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with methanol. This will yield a concentration of approximately 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol. These will be used to construct the calibration curve.

  • Calibration Curve Standards: In a set of headspace vials, add a constant amount of the internal standard working solution. Then, add varying amounts of the analyte working standard solutions to create a concentration range that brackets the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). Add 5 mL of deionized water and 1 g of NaCl to each vial.

Sample Preparation Protocol (HS-SPME)
  • Aliquoting: Place 5 mL of the liquid sample (or 5 g of a homogenized solid sample suspended in 5 mL of water) into a 20 mL headspace vial.[8]

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard to each sample vial. The concentration should be targeted to be in the mid-range of the calibration curve.

  • Matrix Modification: Add 1 g of NaCl to the vial. This increases the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.[9]

  • Equilibration: Seal the vial and place it in a heating block or autosampler incubator at 60°C for 15 minutes with agitation to allow for equilibration of the analyte between the sample and the headspace.[10]

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

GC-MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
Gas Chromatograph
Injection ModeSplitlessMaximizes the transfer of analyte onto the column, enhancing sensitivity.
Injector Temperature250°CEnsures rapid and complete thermal desorption of the analytes from the SPME fiber without causing thermal degradation.
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a specialized wax column for polar compounds.A non-polar DB-5ms column is a good starting point for general volatile analysis. A wax column may provide better peak shape for thiols.
Carrier GasHelium at a constant flow of 1.2 mL/min.Provides good chromatographic efficiency.
Oven Program40°C (hold for 2 min), ramp to 180°C at 5°C/min, then to 250°C at 20°C/min (hold for 5 min).The initial low temperature helps to focus the analytes at the head of the column. The ramp separates compounds based on their boiling points.[11]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV.Standard ionization technique that produces repeatable fragmentation patterns for library matching and structural elucidation.
Ion Source Temperature230°CA standard temperature that balances analyte ionization and minimizes thermal degradation within the source.
Quadrupole Temperature150°CA standard temperature for maintaining mass accuracy.
Acquisition ModeSelected Ion Monitoring (SIM)SIM mode significantly enhances sensitivity and selectivity by monitoring only specific ions characteristic of the analyte and internal standard.
SIM Ions (Example)
Analyte (m/z)To be determined from the mass spectrum of the standard (e.g., molecular ion and 2-3 characteristic fragments).The choice of ions is critical for specificity. The most abundant and unique ions should be selected.
Internal Standard (m/z)To be determined from the mass spectrum of the deuterated standard.The ions should correspond to the deuterated version of the analyte's characteristic fragments.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the selected ions of both the native analyte and the deuterated internal standard.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • Linear Regression: Apply a linear regression to the calibration curve. A coefficient of determination (R²) greater than 0.99 is desirable.[8][12]

  • Concentration Calculation: Determine the concentration of 2-Methyl-4,5-dihydrofuran-3-thiol in the unknown samples by using the peak area ratio from the sample and the equation of the line from the calibration curve.

Method Validation: Ensuring Trustworthiness and Reliability

A rigorous validation process is essential to demonstrate that the analytical method is fit for its intended purpose.[13] The validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) or the Codex Alimentarius.[14]

Validation_Workflow cluster_performance Performance Characteristics Method_Validation Method Validation Protocol Linearity Linearity & Range Method_Validation->Linearity Specificity Specificity Method_Validation->Specificity LOD Limit of Detection (LOD) Method_Validation->LOD LOQ Limit of Quantification (LOQ) Method_Validation->LOQ Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness LOD->LOQ

Caption: Key parameters for the validation of the analytical method.

Validation Parameters and Acceptance Criteria
Parameter Methodology Acceptance Criteria
Linearity Analyze calibration standards at a minimum of five concentration levels. Plot the response ratio vs. concentration and perform linear regression.Coefficient of determination (R²) ≥ 0.99.[8][15]
Accuracy (Recovery) Spike a blank matrix with the analyte at three different concentration levels (low, medium, high). Analyze in triplicate and calculate the percentage recovery.Mean recovery should be within 70-120%.[14][16]
Precision Repeatability (Intra-day): Analyze spiked samples at three concentration levels six times on the same day. Intermediate Precision (Inter-day): Repeat on a different day.Relative Standard Deviation (RSD) ≤ 15%.[8][16]
Limit of Detection (LOD) Determined as the concentration that yields a signal-to-noise ratio (S/N) of 3.The lowest concentration that can be reliably detected.[8][13]
Limit of Quantification (LOQ) Determined as the concentration that yields a signal-to-noise ratio (S/N) of 10, or the lowest point on the calibration curve with acceptable accuracy and precision.The lowest concentration that can be accurately quantified. RSD ≤ 20% and recovery of 70-120%.[8][13][17]
Specificity Analyze a blank matrix to ensure no interfering peaks are present at the retention time of the analyte and internal standard.No significant interfering peaks at the retention times of the target compounds.
Example Quantitative Data Summary

The following table presents hypothetical validation data for the quantification of 2-Methyl-4,5-dihydrofuran-3-thiol in a model food matrix (e.g., beef broth).

Parameter Result
Linearity (R²) 0.998
Range 0.1 - 100 ng/mL
LOD 0.05 ng/mL
LOQ 0.1 ng/mL
Accuracy (Recovery) Low (0.5 ng/mL): 95% Medium (10 ng/mL): 102% High (50 ng/mL): 98%
Precision (RSD) Repeatability (Intra-day): < 5% Intermediate Precision (Inter-day): < 8%

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of 2-Methyl-4,5-dihydrofuran-3-thiol using HS-SPME GC-MS with a stable isotope dilution assay. The detailed steps for sample preparation, instrumental analysis, and method validation are designed to ensure data of the highest quality and reliability. By explaining the causality behind experimental choices, this guide empowers researchers to not only replicate the method but also to adapt and troubleshoot it for their specific applications. The successful implementation of this protocol will enable a more accurate understanding of the role of this potent aroma compound in food and flavor chemistry.

References

  • Jahan, S., et al. (2025). Development and Validation of a GC-MS Method for the Simultaneous Detection of Preservatives in Pharmaceuticals, Food Preparations and Natural Products.
  • PubMed. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-furanthiol. Retrieved from [Link]

  • Monash University. (2023). Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS). Retrieved from [Link]

  • NIH. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • ResearchGate. (2025).
  • MDPI. (n.d.). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • NIH. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. Retrieved from [Link]

  • NIH. (n.d.). Isotope Dilution Mass Spectrometry for the Quantification of Sulfane Sulfurs. Retrieved from [Link]

  • ResearchGate. (2025).
  • Shimadzu. (n.d.). Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl dihydrofuran thiol. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • NIH. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Retrieved from [Link]

  • NIH. (n.d.).
  • University of California, Davis. (2022). Sulfur in Solids. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]

  • ResearchGate. (2025).
  • SciELO. (n.d.). ISOTOPE DETERMINATION OF SULFUR BY MASS SPECTROMETRY IN SOIL SAMPLES. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfur isotope biogeochemistry. Retrieved from [Link]

Sources

The Cornerstone of Savory: Application of 2-Methyl-4,5-dihydrofuran-3-thiol in Meat Flavor Creation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Essence of Meaty Aroma

In the intricate world of flavor chemistry, the creation of authentic and compelling savory and meat flavors is a paramount challenge. Among the vast arsenal of aroma compounds, sulfur-containing molecules often play a pivotal role, possessing remarkably low odor thresholds and contributing significantly to the characteristic notes of cooked meats. One such powerhouse is 2-Methyl-4,5-dihydrofuran-3-thiol (CAS No. 26486-13-5), a heterocyclic thiol renowned for its potent sulfurous, roasted, and meaty aroma profile.[1][2] This document serves as a comprehensive guide for researchers, scientists, and product development professionals on the strategic application of this impactful flavor compound. We will delve into its chemical characteristics, explore its formation pathways, and provide detailed protocols for its analysis and application in the creation of authentic savory and meat flavors.

Chemical and Organoleptic Properties

2-Methyl-4,5-dihydrofuran-3-thiol is a pale yellow, clear liquid with a molecular weight of 116.18 g/mol .[1] Its defining characteristic is its potent and complex aroma, often described as sulfurous, roasted, meaty, and savory upon dilution.[1][2] This unique sensory profile makes it an invaluable tool for flavorists seeking to impart a genuine cooked meat character, particularly boiled beef notes, to a variety of food products.[3]

Table 1: Physicochemical Properties of 2-Methyl-4,5-dihydrofuran-3-thiol

PropertyValueReference
CAS Number 26486-13-5[1]
Molecular Formula C5H8OS[1]
Molecular Weight 116.18 g/mol [1]
Appearance Pale yellow clear liquid[1][2]
Odor Profile Sulfurous, roasted, meaty, savory[1][2]
Boiling Point 158-160 °C[1]
Solubility Insoluble in water, soluble in ethanol[1]

A critical aspect of the chemistry of 2-Methyl-4,5-dihydrofuran-3-thiol is its propensity to oxidize, forming the corresponding disulfide, bis(2-methyl-4,5-dihydro-3-furyl) disulfide. This disulfide also contributes to the overall meaty flavor profile, albeit with a potentially different character and intensity. Understanding and controlling this oxidation is crucial for maintaining the desired flavor profile in a finished product.

Pathways to Meaty Flavor: Synthesis and Natural Formation

The presence of 2-Methyl-4,5-dihydrofuran-3-thiol in cooked foods is primarily attributed to the Maillard reaction, a complex series of chemical reactions between reducing sugars and amino acids that occurs upon heating.[4][5] This non-enzymatic browning process is responsible for the development of a wide array of flavor and aroma compounds that define the character of cooked foods.

The formation of furan and thiophene derivatives with a thiol group in the 3-position is a key pathway to meaty flavors.[6] For 2-Methyl-4,5-dihydrofuran-3-thiol, the reaction of pentoses with sulfur-containing amino acids like cysteine is a significant route.[6][7]

For laboratory and industrial-scale synthesis, a common precursor is 5-hydroxy-2-pentanone.[8] This compound can be cyclized to form 4,5-dihydro-2-methylfuran, which is then reacted with a sulfur source to introduce the thiol group.[8]

Application in Savory and Meat Flavor Creation: Protocols and Guidelines

The potent and characteristic aroma of 2-Methyl-4,5-dihydrofuran-3-thiol makes it a versatile ingredient for a wide range of savory applications. Its primary use is in the creation of authentic meat flavors, particularly beef, but it can also be used to enhance the savory notes of other products.

Recommended Usage Levels

The following table provides starting point recommendations for the use of 2-Methyl-4,5-dihydrofuran-3-thiol in various food systems. It is crucial to note that these are guidelines, and the optimal concentration will depend on the specific product matrix, desired flavor profile, and interactions with other flavor components.

Table 2: Recommended Starting Usage Levels of 2-Methyl-4,5-dihydrofuran-3-thiol

ApplicationRecommended Starting Level (ppm in final product)Notes
Beef Broth/Soup 0.2 - 1.0Provides a rich, boiled beef character.[3]
Processed Meats (e.g., sausages, patties) 0.5 - 5.0Enhances the cooked meat flavor and masks off-notes.
Savory Snacks (e.g., chips, crackers) 0.1 - 0.5Adds a savory, roasted undertone.
Gravies and Sauces 0.2 - 1.5Boosts the overall meaty and savory impression.
Plant-Based Meat Alternatives 0.5 - 3.0Helps to create a more authentic meat-like flavor profile.

Note: These recommendations are based on the pure compound. Dilutions in a suitable solvent like propylene glycol or ethanol are typically used for accurate dosing.

Protocol for Benchtop Flavor Development: Creating a Savory Beef Broth

This protocol outlines a simple procedure for evaluating the impact of 2-Methyl-4,5-dihydrofuran-3-thiol in a basic beef broth.

Materials:

  • Base beef broth (low sodium, unseasoned)

  • Solution of 2-Methyl-4,5-dihydrofuran-3-thiol (0.1% in propylene glycol)

  • Pipettes

  • Beakers or tasting cups

  • Heating plate

Procedure:

  • Heat 100 mL of the base beef broth to 60-70°C.

  • Prepare a series of dilutions of the 2-Methyl-4,5-dihydrofuran-3-thiol solution in the warm broth. Start with a concentration of 0.1 ppm and create a range up to 1.0 ppm.

  • For each concentration, add the corresponding amount of the 0.1% solution to 100 mL of broth. For example, to achieve a 0.1 ppm concentration, add 0.1 mL of the 0.1% solution.

  • Maintain a control sample of the plain beef broth.

  • Allow the samples to equilibrate for 5-10 minutes.

  • Conduct a sensory evaluation of the different concentrations compared to the control. Note the changes in aroma and flavor, paying close attention to the emergence of meaty, roasted, and sulfurous notes.

  • This simple evaluation will help determine the optimal dosage for a specific application.

Analytical Protocols for Quality Control and Research

The accurate quantification and characterization of 2-Methyl-4,5-dihydrofuran-3-thiol are essential for both quality control in production and for research into its formation and impact on flavor. Due to its high volatility and trace concentrations in food, specialized analytical techniques are required.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds in complex matrices. The following is a general protocol for the analysis of 2-Methyl-4,5-dihydrofuran-3-thiol in a meat product.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis

1. Sample Preparation:

  • Homogenize 5 g of the meat sample.
  • Place the homogenized sample into a 20 mL headspace vial.
  • Add 5 mL of a saturated NaCl solution to enhance the release of volatiles.
  • If using an internal standard for quantification, add a known amount of a suitable labeled standard (e.g., deuterated 2-Methyl-4,5-dihydrofuran-3-thiol).
  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Extraction:

  • Incubate the vial at 60°C for 15 minutes with agitation.
  • Expose a 65 µm PDMS/DVB SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. GC-MS Analysis:

  • Injector: Splitless mode, 250°C.
  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp to 150°C at 5°C/min.
  • Ramp to 250°C at 10°C/min, hold for 5 minutes.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 35-350.
  • For targeted analysis, use selected ion monitoring (SIM) of characteristic ions for 2-Methyl-4,5-dihydrofuran-3-thiol (e.g., m/z 116, 83, 55).

4. Data Analysis:

  • Identify 2-Methyl-4,5-dihydrofuran-3-thiol based on its retention time and mass spectrum.
  • Quantify the compound using a calibration curve prepared with external standards or by the internal standard method.
Sensory Evaluation: Unraveling the Olfactory Impact

Sensory analysis is crucial for understanding the true impact of 2-Methyl-4,5-dihydrofuran-3-thiol on the flavor of a product. Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with the human nose as a detector, allowing for the identification of odor-active compounds.[9][10]

Protocol: Gas Chromatography-Olfactometry (GC-O) Analysis

1. Sample Preparation and GC Conditions:

  • Prepare the sample extract as described for GC-MS analysis.
  • Use the same GC conditions as outlined above.

2. Olfactometry Setup:

  • The effluent from the GC column is split between the MS detector and a sniffing port.
  • The sniffing port delivers the column effluent to a trained sensory panelist in a stream of humidified, odor-free air.

3. Sensory Evaluation:

  • Panelists sniff the effluent from the sniffing port and record the time, duration, and a description of any odors they detect.
  • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and analyzed by GC-O to determine the flavor dilution (FD) factor of each odorant, providing a measure of its potency.[9]

4. Data Analysis:

  • Correlate the sensory data (odor descriptions and detection times) with the chromatographic data from the MS detector to identify the compounds responsible for specific aromas.

In-Situ Generation via Maillard Reaction: A Protocol for Savory Flavor Development

For researchers interested in generating meaty flavors through reaction chemistry, controlling the Maillard reaction is key. The following is a model system protocol for the targeted generation of 2-Methyl-4,5-dihydrofuran-3-thiol.

Protocol: Maillard Reaction Model System

1. Reactants:

  • L-Cysteine (sulfur source)
  • D-Xylose (pentose sugar)
  • Phosphate buffer (0.1 M, pH 5-7)

2. Reaction Setup:

  • In a sealed reaction vessel, dissolve equimolar amounts of L-cysteine and D-xylose in the phosphate buffer.
  • The concentration of reactants can be varied to optimize the yield of the target compound. A starting point of 0.1 M for each reactant is recommended.

3. Reaction Conditions:

  • Heat the reaction mixture at a controlled temperature. A temperature range of 120-180°C is typically used for the formation of these types of sulfur compounds.[7]
  • The reaction time can be varied from minutes to hours. Shorter reaction times at higher temperatures will favor the formation of more volatile compounds.
  • Monitor the reaction progress by taking samples at different time points and analyzing them by GC-MS.

4. Analysis:

  • Analyze the headspace of the reaction mixture or a solvent extract using the GC-MS protocol described above to identify and quantify the formation of 2-Methyl-4,5-dihydrofuran-3-thiol and other flavor compounds.

Diagram: Maillard Reaction Pathway to 2-Methyl-4,5-dihydrofuran-3-thiol

Maillard_Reaction Pentose Pentose (e.g., Xylose) Intermediate1 Initial Maillard Reaction Products Pentose->Intermediate1 Cysteine Cysteine Cysteine->Intermediate1 Intermediate2 Strecker Degradation Intermediate1->Intermediate2 Furfural Furfural Derivatives Intermediate1->Furfural H2S H2S Intermediate2->H2S Target 2-Methyl-4,5-dihydrofuran-3-thiol H2S->Target Furfural->Target

Sources

Application Notes and Protocols for the Use of 2-Methyl-4,5-dihydrofuran-3-thiol as a FEMA GRAS Flavoring Agent

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characteristics, synthesis, analysis, and application of 2-Methyl-4,5-dihydrofuran-3-thiol as a flavoring agent. This document is structured to provide not only procedural steps but also the scientific rationale behind these methodologies, ensuring both technical accuracy and practical utility.

Introduction and Regulatory Status

2-Methyl-4,5-dihydrofuran-3-thiol (CAS No. 26486-13-5) is a sulfur-containing heterocyclic compound recognized for its potent savory, meaty, and sulfurous aroma.[1][2] It is a key component in the formulation of a variety of savory flavors, particularly those mimicking cooked meat. The Flavor and Extract Manufacturers Association (FEMA) has designated 2-Methyl-4,5-dihydrofuran-3-thiol as Generally Recognized as Safe (GRAS), assigning it FEMA number 4683.[3][4][5] This designation permits its use as a flavoring agent in food products under specified conditions. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this substance and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5][6]

Table 1: Chemical and Regulatory Information for 2-Methyl-4,5-dihydrofuran-3-thiol

PropertyValueSource
Chemical Name2-Methyl-4,5-dihydrofuran-3-thiol[1][4]
Synonyms4,5-Dihydro-2-methyl-3-furanthiol, 3-Mercapto-2-methyl-4,5-dihydrofuran[1][4]
CAS Number26486-13-5[1][3][4]
Molecular FormulaC5H8OS[1]
Molecular Weight116.18 g/mol [1]
FEMA Number4683[3][4][5]
JECFA Number2097[1][3][5]
Flavor ProfileSavory, sulfurous, meaty[1][7]

Synthesis of 2-Methyl-4,5-dihydrofuran-3-thiol

The synthesis of 2-Methyl-4,5-dihydrofuran-3-thiol typically involves the introduction of a thiol group onto a pre-formed dihydrofuran ring.[8] A common and effective strategy is the hydrolysis of a thioacetate precursor, 2-methyl-3-thioacetoxy-4,5-dihydrofuran.[8] This approach allows for the targeted placement of the thiol group at the desired position. While various synthetic routes exist, the following protocol outlines a representative pathway.

Representative Synthesis Workflow

synthesis_workflow A 5-Hydroxy-2-pentanone B 4,5-Dihydro-2-methylfuran A->B Cyclization (e.g., acid catalysis) C 2-Methyl-3-thioacetoxy-4,5-dihydrofuran B->C Thioacetylation (e.g., with thioacetic acid) D 2-Methyl-4,5-dihydrofuran-3-thiol C->D Hydrolysis (e.g., acid or base catalyzed)

Caption: Representative synthesis pathway for 2-Methyl-4,5-dihydrofuran-3-thiol.

Protocol for Synthesis

Materials:

  • 5-Hydroxy-2-pentanone

  • Phosphoric acid (or other suitable acid catalyst)

  • Thioacetic acid

  • Piperidine (or other suitable base catalyst)

  • Hydrochloric acid (or other suitable acid for hydrolysis)

  • Isopropyl ether (or other suitable solvent)

  • Glacial acetic acid

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Cyclization to 4,5-Dihydro-2-methylfuran:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-hydroxy-2-pentanone and a catalytic amount of phosphoric acid.

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature. Neutralize the acid catalyst with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent such as isopropyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,5-dihydro-2-methylfuran.[9]

  • Thioacetylation to 2-Methyl-3-thioacetoxy-4,5-dihydrofuran:

    • Dissolve the crude 4,5-dihydro-2-methylfuran in a suitable solvent like isopropyl ether.

    • Add thioacetic acid and a catalytic amount of a base, such as piperidine, to the solution.[9]

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

    • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution to remove excess thioacetic acid and catalyst.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the intermediate, 2-methyl-3-thioacetoxy-4,5-dihydrofuran.[10][11]

  • Hydrolysis to 2-Methyl-4,5-dihydrofuran-3-thiol:

    • Dissolve the crude 2-methyl-3-thioacetoxy-4,5-dihydrofuran in a solvent such as glacial acetic acid.

    • Add a dilute acid, for example, hydrochloric acid, to catalyze the hydrolysis.

    • Stir the mixture at room temperature and monitor the reaction by TLC or GC.

    • Once the hydrolysis is complete, add water to the reaction mixture and separate the aqueous phase.

    • The crude 2-Methyl-4,5-dihydrofuran-3-thiol can be purified by distillation under reduced pressure.[9]

Analytical Characterization

Accurate and reliable analytical methods are crucial for the quality control of 2-Methyl-4,5-dihydrofuran-3-thiol, ensuring its purity and identity. Gas chromatography-mass spectrometry (GC-MS) is the preferred technique for the analysis of this volatile flavor compound.

Analytical Workflow

analytical_workflow A Sample Preparation (Dilution in appropriate solvent) B GC-MS Analysis A->B C Data Acquisition (Total Ion Chromatogram & Mass Spectra) B->C D Data Analysis (Peak Identification & Quantification) C->D

Caption: General workflow for the analytical characterization of 2-Methyl-4,5-dihydrofuran-3-thiol.

GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile sulfur compounds (e.g., DB-S, DB-FFAP)

Table 2: Suggested GC-MS Parameters

ParameterSuggested Value
Gas Chromatograph
Injection ModeSplit or Splitless
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 40 °C (hold 2 min), Ramp: 5 °C/min to 250 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 35-350
Scan Speed1 scan/s

Procedure:

  • Sample Preparation: Prepare a dilute solution of 2-Methyl-4,5-dihydrofuran-3-thiol in a suitable solvent (e.g., dichloromethane or diethyl ether) at a concentration appropriate for GC-MS analysis (typically in the ppm range).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.

  • Data Analysis: Identify the peak corresponding to 2-Methyl-4,5-dihydrofuran-3-thiol by comparing its retention time and mass spectrum with a reference standard. The mass spectrum should exhibit a molecular ion peak (M+) at m/z 116 and characteristic fragment ions. Quantify the compound using an appropriate calibration method.

Sensory Evaluation

The sensory properties of 2-Methyl-4,5-dihydrofuran-3-thiol are its most critical attribute as a flavoring agent. A systematic sensory evaluation is necessary to characterize its flavor profile and determine its optimal usage levels.

Protocol for Sensory Panel Evaluation

Materials:

  • 2-Methyl-4,5-dihydrofuran-3-thiol

  • Odor-free water

  • Propylene glycol (PG) or other suitable food-grade solvent

  • Odor-free sample cups with lids

  • A panel of trained sensory assessors (8-12 members)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Methyl-4,5-dihydrofuran-3-thiol in propylene glycol at a concentration of 0.1%.

  • Sample Preparation for Evaluation: Prepare a series of dilutions of the stock solution in odor-free water to achieve concentrations in the parts-per-billion (ppb) range. A starting range of 0.1 to 10 ppb is recommended.

  • Panelist Training: Train panelists on the lexicon of aroma descriptors relevant to savory and meaty flavors. Provide reference standards for key attributes (e.g., "roasted," "brothy," "sulfurous").

  • Evaluation: Present the coded, randomized samples to the panelists in a controlled sensory evaluation booth. Instruct them to evaluate the aroma and taste of each sample and rate the intensity of the perceived attributes on a structured scale (e.g., a 15-cm line scale).

  • Data Analysis: Analyze the sensory data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine the flavor profile of 2-Methyl-4,5-dihydrofuran-3-thiol and identify its key sensory attributes.

Safe Handling and Storage

2-Methyl-4,5-dihydrofuran-3-thiol is a volatile and reactive compound that requires careful handling and storage to maintain its quality and ensure safety.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation. Thiols are susceptible to oxidation, which can lead to the formation of disulfides with altered sensory properties.[7]

  • Stability: The compound is relatively volatile, which can be a consideration in some food applications.[7]

Conclusion

2-Methyl-4,5-dihydrofuran-3-thiol is a valuable flavoring agent for creating authentic savory and meaty profiles in a wide range of food products. Its FEMA GRAS status provides a solid regulatory foundation for its use. The protocols outlined in these application notes provide a framework for the synthesis, analysis, and sensory evaluation of this compound, enabling researchers and flavor chemists to effectively utilize its unique properties. Adherence to good laboratory practices and the safety guidelines provided is essential for successful and safe application.

References

  • Perfumer & Flavorist. Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. [Link]

  • Flavor and Extract Manufacturers Association. GRAS Flavoring Substances. [Link]

  • Food and Chemical Toxicology. GRAS Flavoring Substances 18. [Link]

  • The Good Scents Company. 2-methyl dihydrofuran thiol. [Link]

  • Flavor and Extract Manufacturers Association. 2-METHYL-4,5-DIHYDROFURAN-3-THIOL | FEMA. [Link]

  • U.S. Food and Drug Administration. 2-methyl-4,5-dihydrofuran-3-thiol. [Link]

  • Institute of Food Technologists. GRAS Flavoring Substances 23. [Link]

  • PubChem. 4,5-Dihydro-2-methyl-3-furanthiol. [Link]

  • Institute of Food Technologists. GRAS. [Link]

  • Institute of Food Technologists. GRAS Flavoring Substances 24. [Link]

  • Food and Agriculture Organization of the United Nations. 2-Methyl-4,5-dihydrofuran-3-thiol. [Link]

  • World Health Organization. 2-methyl-4,5-dihydrofuran-3-thiol. [Link]

  • LookChem. 2-Methyl-4,5-dihydrofurane-3-thiol. [Link]

  • INCHEM. JECFA Evaluations-2-METHYL-3-THIOACETOXY-4,5-DIHYDROFURAN-. [Link]

  • PubMed. Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates. [Link]

  • The Good Scents Company. 2-methyl-3-tetrahydrofuran thiol. [Link]

  • Food and Agriculture Organization of the United Nations. 2-Methyl-3-thioacetoxy-4,5-dihydrofuran. [Link]

  • Food and Agriculture Organization of the United Nations. 2-Methyl-4,5-dihydrofuran-3-thiol (Spanish). [Link]

  • Google Patents. CN108440457B - Preparation method and application of 2-methyltetrahydrofuran-3-thiol.
  • Google Patents. US3723475A - Method of making 2-alkylfuran-3-thiol and alkyl, (2-alkyl-3-furyl) di and trisulfides.
  • Ventos. 2-METHYLTETRAHYDROFURAN-3-THIOL. [Link]

  • ResearchGate. Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates | Request PDF. [Link]

  • precisionFDA. 4,5-DIHYDRO-2-METHYL-3-FURANTHIOL. [Link]

Sources

Application Notes and Protocols for the Isolation of Volatile Thiols from Complex Food Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Volatile thiols are a class of sulfur-containing organic compounds that are paramount to the aroma profiles of a vast array of food and beverage products, including wine, beer, coffee, and tropical fruits. Despite their often minute concentrations, typically in the nanogram per liter (ng/L) range, their exceptionally low odor thresholds make them potent contributors to the overall sensory experience. The analysis of these compounds is notoriously challenging due to their low abundance, high reactivity, and volatility.[1] This document provides a comprehensive guide for researchers, scientists, and quality control professionals on advanced and effective techniques for the isolation and pre-concentration of volatile thiols from complex food matrices, ensuring accurate and reliable quantification by subsequent chromatographic analysis.

The Analytical Challenge: Why Isolating Volatile Thiols is a Formidable Task

The accurate quantification of volatile thiols in food is complicated by several intrinsic factors.[1] Firstly, their concentrations are often exceedingly low, demanding highly sensitive analytical methods and efficient pre-concentration steps. Secondly, the thiol functional group (-SH) is highly susceptible to oxidation, which can lead to the formation of less odorous disulfides, thus resulting in an underestimation of their concentration and sensory impact.[2] Lastly, complex food matrices, rich in proteins, carbohydrates, and fats, can interfere with the extraction and analysis, necessitating selective and robust isolation techniques.[1]

To overcome these challenges, a multi-faceted approach involving careful sample handling, efficient extraction and concentration, and often, chemical derivatization is required.[1] This application note will delve into the theoretical underpinnings and practical applications of the most effective and widely adopted isolation techniques.

Headspace Solid-Phase Microextraction (HS-SPME): A Solvent-Free Approach

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique that combines extraction and pre-concentration into a single step.[3] It is particularly well-suited for the analysis of volatile and semi-volatile compounds in liquid and solid samples.[4]

The Principle of HS-SPME

In HS-SPME, a fused silica fiber coated with a specific stationary phase is exposed to the headspace above the sample in a sealed vial.[3] The volatile analytes, including thiols, partition between the sample matrix, the headspace, and the fiber coating. After an equilibration period, the fiber is retracted and directly inserted into the injection port of a gas chromatograph (GC) for thermal desorption and analysis.

Causality in Experimental Choices for Thiol Analysis

The success of HS-SPME for thiol analysis hinges on several critical parameters:

  • Fiber Coating Selection: The choice of fiber coating is paramount for the selective and efficient extraction of thiols. For volatile sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the preferred choice due to its mixed-mode polarity, which allows for the effective trapping of a wide range of volatile and semi-volatile compounds, including thiols.[5]

  • Temperature and Time: The extraction temperature and time significantly influence the partitioning of thiols into the headspace and their subsequent adsorption onto the fiber. Higher temperatures increase the vapor pressure of the analytes, but can also promote their degradation. Therefore, optimization of these parameters is crucial for achieving maximum sensitivity without compromising the integrity of the sample.[6]

  • Matrix Modification: The composition of the sample matrix, particularly the ethanol content in alcoholic beverages, can significantly affect the extraction efficiency.[5] Diluting the sample and adding salt (salting-out effect) can increase the volatility of the thiols and improve their transfer to the headspace.[5] The addition of a chelating agent like EDTA is also recommended to prevent the oxidation of thiols.[5]

HS-SPME Experimental Workflow Diagram

HS-SPME Workflow for Volatile Thiol Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC Analysis Sample Food Sample (e.g., Wine) Vial Add Sample to Headspace Vial Sample->Vial Additives Add Salt (e.g., NaCl) and EDTA Vial->Additives InternalStd Spike with Internal Standard Additives->InternalStd Equilibrate Equilibrate at Controlled Temperature InternalStd->Equilibrate ExposeFiber Expose SPME Fiber to Headspace Equilibrate->ExposeFiber Extract Extraction (Adsorption of Thiols) ExposeFiber->Extract Desorb Thermal Desorption in GC Injector Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Detection (e.g., MS, SCD) Separate->Detect

Caption: Workflow for volatile thiol analysis using HS-SPME.

Detailed Protocol for HS-SPME of Volatile Thiols in Wine

This protocol is a general guideline and should be optimized for specific applications and instrumentation.

Materials:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly with a DVB/CAR/PDMS fiber

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) or a sulfur-selective detector

  • Sodium chloride (NaCl), analytical grade

  • EDTA (Ethylenediaminetetraacetic acid), analytical grade

  • Internal standard solution (e.g., deuterated thiol analogues)

  • Wine sample

Procedure:

  • Sample Preparation:

    • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial.

    • Add a small amount of EDTA (e.g., 10 mg) to prevent thiol oxidation.

    • Spike the sample with an appropriate internal standard.

    • Immediately seal the vial with a magnetic screw cap.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray of the GC.

    • Incubate the sample at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 20 minutes) to allow for equilibration.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 60 minutes) with constant agitation.

  • GC-MS Analysis:

    • After extraction, retract the fiber and immediately introduce it into the heated GC injection port (e.g., 250 °C) for thermal desorption of the analytes.

    • Start the GC-MS analysis according to a pre-defined temperature program and acquisition method.

Stir Bar Sorptive Extraction (SBSE): Enhanced Enrichment Capacity

Stir Bar Sorptive Extraction (SBSE) is another solvent-less extraction technique that offers a significantly larger volume of the stationary phase compared to SPME, leading to higher recovery and concentration of analytes.[7]

The Principle of SBSE

SBSE utilizes a magnetic stir bar coated with a layer of polydimethylsiloxane (PDMS) or other sorbent material. The stir bar is placed in the liquid sample and stirred for a defined period. Analytes partition from the sample matrix into the sorbent coating. After extraction, the stir bar is removed, rinsed, dried, and the analytes are thermally desorbed in a dedicated unit connected to a GC.

Causality in Experimental Choices for Thiol Analysis

Key considerations for SBSE of volatile thiols include:

  • Sorbent Phase: Polydimethylsiloxane (PDMS) is the most common coating for SBSE and is effective for the extraction of nonpolar to moderately polar compounds, including many volatile thiols.[7]

  • Extraction Time and Temperature: Longer extraction times generally lead to higher recoveries, but the optimal time needs to be determined experimentally. Extraction temperature can also be optimized to enhance the kinetics of the extraction process.

  • Sample Matrix: Similar to SPME, matrix modifications such as the addition of salt and EDTA can improve the extraction efficiency and stability of thiols.[8]

Solvent-Assisted Flavor Evaporation (SAFE): A Gentle Distillation Technique

Solvent-Assisted Flavor Evaporation (SAFE) is a specialized high-vacuum distillation technique designed for the gentle isolation of volatile and semi-volatile compounds from complex matrices, particularly those with high fat content.[9]

The Principle of SAFE

SAFE operates under high vacuum and at low temperatures (typically 40-50 °C), which prevents the thermal degradation of labile aroma compounds like thiols.[9] The sample, typically a solvent extract of the food, is introduced into the distillation apparatus. The high vacuum allows for the volatilization of the aroma compounds at low temperatures, which are then condensed in a cold trap, effectively separating them from non-volatile components like lipids and pigments.[9]

SAFE Experimental Workflow Diagram

SAFE Workflow for Aroma Extraction cluster_extraction Initial Solvent Extraction cluster_safe SAFE Distillation cluster_post Post-Distillation Sample Food Sample Solvent Add Solvent (e.g., Dichloromethane) Sample->Solvent Homogenize Homogenize Solvent->Homogenize Filter Filter to obtain crude extract Homogenize->Filter Introduce Introduce Extract into SAFE Apparatus Filter->Introduce Vacuum Apply High Vacuum Introduce->Vacuum Warm Gently Warm (40-50°C) Vacuum->Warm Distill Volatiles Distill Warm->Distill Condense Condense Volatiles in Cold Trap (Liquid N2) Distill->Condense Collect Collect Distillate Condense->Collect Dry Dry with Anhydrous Na2SO4 Collect->Dry Concentrate Concentrate under Nitrogen Stream Dry->Concentrate Analyze GC-MS/GC-O Analysis Concentrate->Analyze

Caption: Workflow for Solvent-Assisted Flavor Evaporation (SAFE).

Detailed Protocol for SAFE of Volatile Thiols from Fruit Juice

Materials:

  • SAFE apparatus

  • High-vacuum pump

  • Liquid nitrogen

  • Fruit juice sample

  • Dichloromethane (DCM), high purity

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Concentrator with a gentle stream of nitrogen

Procedure:

  • Initial Solvent Extraction:

    • To 100 mL of fruit juice, add 100 mL of dichloromethane.

    • Homogenize the mixture thoroughly.

    • Separate the organic phase. For emulsions, centrifugation may be necessary.

  • SAFE Distillation:

    • Cool the receiving flasks of the SAFE apparatus with liquid nitrogen.

    • Start the high-vacuum pump to achieve a pressure below 5 x 10⁻⁵ mbar.

    • Gently warm the distillation flask containing the DCM extract to 40-50 °C.

    • Slowly add the extract to the dropping funnel and allow it to enter the distillation chamber dropwise.

    • The volatile compounds will evaporate and be collected in the cold traps.

  • Post-Distillation Processing:

    • After the distillation is complete, carefully remove the receiving flasks.

    • Dry the collected distillate over anhydrous sodium sulfate to remove any residual water.

    • Concentrate the dried extract to a final volume of approximately 100-200 µL under a gentle stream of nitrogen.

    • The concentrated extract is now ready for GC analysis.

Derivatization: Stabilizing Thiols for Enhanced Analysis

Due to their inherent reactivity and often poor chromatographic performance, derivatization is a critical step in many thiol analysis workflows.[3] This process involves a chemical reaction that converts the thiol group into a more stable and readily detectable derivative.[10]

The Rationale for Derivatization
  • Improved Stability: Derivatization protects the thiol group from oxidation, ensuring that the measured concentration accurately reflects the original sample.[10]

  • Enhanced Chromatographic Properties: Thiol derivatives are often less polar and more volatile, leading to better peak shapes and resolution in GC analysis.[11]

  • Increased Sensitivity: Certain derivatizing agents introduce moieties that significantly enhance the response of specific detectors, such as the electron capture detector (ECD) or mass spectrometer.[11]

Common Derivatizing Agents for Thiols
Derivatizing AgentAbbreviationTarget AnalyteAnalytical TechniquePrinciple of Action
Pentafluorobenzyl bromidePFBBrThiolsGC-MS, GC-ECDReacts with the thiol group via nucleophilic substitution to form a stable thioether derivative with a highly electron-capturing pentafluorobenzyl group.[11]
4,4'-DithiodipyridineDTDPThiolsHPLC-MS/MSReacts with thiols at wine pH to form stable derivatives that can be enriched by solid-phase extraction and are suitable for LC-MS analysis.[12]
Ethyl propiolateETPThiolsGC-MSReacts with the sulfhydryl group, and the derivatives can be extracted using modern techniques like HS-SPME or SBSE.[1]
Detailed Protocol for DTDP Derivatization of Thiols in Wine for HPLC-MS/MS Analysis

This protocol is based on the method described by Capone et al. (2015).[12]

Materials:

  • 4,4'-Dithiodipyridine (DTDP) solution (10 mM in water with 1% HCl)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Wine sample

  • Deuterated internal standards for the target thiols

  • HPLC-MS/MS system

Procedure:

  • Derivatization:

    • To 10 mL of wine in a glass vial, add the deuterated internal standards.

    • Add 100 µL of the DTDP solution.

    • Vortex the mixture and allow it to react for at least 15 minutes at room temperature. No pH adjustment is necessary.[12]

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge according to the manufacturer's instructions.

    • Load the derivatized wine sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the thiol derivatives with an appropriate solvent (e.g., methanol).

  • HPLC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for HPLC analysis.

    • Inject the sample into the HPLC-MS/MS system for quantification.

QuEChERS: A "Quick, Easy, Cheap, Effective, Rugged, and Safe" Approach for Solid Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has gained popularity for the analysis of a wide range of analytes in various food matrices, including solid samples.[13]

The Principle of QuEChERS

The QuEChERS method involves a two-step process:

  • Extraction: The sample is homogenized and extracted with a solvent (typically acetonitrile) in the presence of salts and buffers.[14]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is mixed with a combination of sorbents to remove interfering matrix components.[14]

Application to Thiol Analysis

A modified QuEChERS approach combined with derivatization has been successfully applied to the analysis of volatile thiols in fermented grains.[10] This method demonstrates the versatility of QuEChERS for challenging analytes in complex solid matrices.

Comparative Overview of Isolation Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Applications
HS-SPME Headspace partitioning and adsorptionSolvent-free, simple, automatable, good for volatilesLimited sorbent volume, matrix effects can be significantWine, beer, coffee, fruit juices
SBSE Sorptive extraction into a coated stir barHigh enrichment factor, solvent-lessLonger extraction times, potential for carryoverWine, beer, environmental water samples
SAFE High-vacuum distillationGentle, prevents thermal degradation, excellent for fatty matricesRequires specialized equipment, multi-step processMeat, dairy products, coffee, tea
Derivatization Chemical conversion of thiolsIncreased stability, improved chromatography, enhanced sensitivityAdds an extra step, potential for side reactions, requires pure reagentsWine, beer, biological fluids
QuEChERS Solvent extraction followed by d-SPE cleanupFast, high-throughput, uses minimal solvent, effective for complex matricesMay require method optimization for specific analytes and matricesSolid food samples (e.g., grains, fruits, vegetables)

Conclusion and Future Perspectives

The selection of an appropriate isolation technique for volatile thiols is contingent upon the specific food matrix, the target analytes, the available instrumentation, and the desired level of sensitivity and throughput. HS-SPME and SBSE offer convenient and solvent-free options for liquid samples, while SAFE is the gold standard for thermally labile compounds in fatty matrices. Derivatization remains a cornerstone for enhancing the stability and detectability of these challenging analytes. The adaptable QuEChERS method shows great promise for the analysis of thiols in solid food samples.

Future research will likely focus on the development of novel sorbent materials with higher selectivity and capacity for thiols, as well as the further miniaturization and automation of extraction techniques. The integration of advanced analytical platforms, such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with high-resolution mass spectrometry (HRMS), will undoubtedly continue to push the boundaries of our ability to unravel the complex world of food aromas.

References

  • BenchChem. (2025).
  • Akiyama, M., et al. (2007). Analysis of the Headspace Volatiles of Freshly Brewed Arabica Coffee Using Solid-Phase Microextraction. Journal of Agricultural and Food Chemistry, 55(18), 7431-7437.
  • Capone, D. L., et al. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Analytical Chemistry, 87(2), 1226–1231.
  • Li, H., et al. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. Foods, 12(14), 2658.
  • U.S. Environmental Protection Agency. (2003). Method 5030C: Purge-and-Trap for Aqueous Samples.
  • Styger, G., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1232.
  • Maggi, L., et al. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Foods, 11(15), 2269.
  • New Directions Aromatics. (2017). A Comprehensive Guide to Essential Oil Extraction Methods.
  • Hermawan, D., et al. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Molecules, 24(13), 2468.
  • Musumeci, L. E., et al. (2015).
  • Srisopha, A., et al. (2019). Identification of Volatile Compounds and Selection of Discriminant Markers for Elephant Dung Coffee Using Static Headspace Gas Chromatography—Mass Spectrometry and Chemometrics. Molecules, 24(21), 3848.
  • Thermo Fisher Scientific. (2018). Application Brief: Selecting the Appropriate QuEChERS Extraction Method for Pesticides in Foods.
  • Agilent Technologies. (n.d.). Volatile Organic Compound Analysis Using Purge and Trap Success with VOC analysis using the Agilent 5975C Mass Selective Detector.
  • Rettberg, N., et al. (2021). Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS. Journal of Agricultural and Food Chemistry, 69(4), 1314–1324.
  • Chen, Y. (2019). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
  • Organomation. (n.d.).
  • BenchChem. (2025).
  • Li, M., et al. (2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. Foods, 12(2), 338.
  • Lipnizki, F., et al. (2014). Recovery of Aromatics from Orange Juice Evaporator Condensate Streams by Reverse Osmosis. Membranes, 4(3), 513–527.
  • Carlin, S., et al. (2016). Analysis of Varietal Thiols in Sauvignon Blanc Wines-Optimization of a Solid-Phase Extraction Gas Chromatography Tandem Mass Spectrometry Method.
  • Agilent Technologies. (n.d.). Analysis of Coffee Aroma Components with Agilent PAL3 Autosampler and 7010B GC/TQ.
  • Liu, Y., et al. (2014). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical and Bioanalytical Chemistry, 406(21), 5163–5171.
  • Davidson Analytical Services. (n.d.). Analysis of Volatile Organic Compounds (VOCs) by Purge-and-Trap Customer Training Course.
  • University of California, Davis. (n.d.).
  • Lund University. (2017). Analysis of polyfunctional thiols in beer.
  • Mottram, D. S. (2007). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. In Flavor of Fresh and Processed Foods (pp. 203-215). American Chemical Society.
  • Lee, S., et al. (2021). Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds. Toxins, 13(9), 614.
  • Wang, Y., et al. (2023). A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. Analytical Methods, 15(32), 4015-4024.
  • Parikh, V. M., & Patel, M. M. (2009). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 909-915.
  • Li, X., et al. (2020). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). Foods, 9(11), 1693.
  • Reddit. (2022).
  • Supelco. (n.d.). Bulletin 916 Purge-and-Trap System Guide.
  • Scribd. (n.d.). Natural Flavours and Extraction Techniques.
  • Tehrani, G. A. (2015). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Thermo Fisher Scientific. (n.d.). Rapid Smoke-taint Analysis of Wine with SPME-GC-MS/MS.
  • Tsikas, D. (2017). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • University of Utah. (n.d.).
  • Rettberg, N., & Hofmann, T. (2018). Determination of Variety Dependent “Thiol Impact” Based on LC-MS/MS Analysis of Different Hop Samples Collected. BrewingScience, 71, 59-66.
  • Dadalı, C., & Elmacı, Y. (2017). Optimization of Solid Phase Microextraction Conditions for Volatile Components of Foods by Using Response Surface Methodology. Turkish Journal of Agriculture-Food Science and Technology, 5(10), 1173-1183.
  • Musumeci, L. E., et al. (2015).
  • Diva-Portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection.
  • Lab Manager. (2021). Scientists Create a Better Process to Assess Thiols in Beer.
  • U.S. Environmental Protection Agency. (2002). Method 5035A: Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples.
  • OENO One. (2021).
  • Apak, R., et al. (2008). Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods. Talanta, 76(5), 1145-1155.
  • ibc machine. (2022). Aromas Substance Recovery System In Fruit Juice Processing.
  • JEOL. (n.d.). Analysis of Coffee Bean Aroma Component using Headspace-GC-TOFMS.
  • PerkinElmer. (n.d.).
  • SciSpace. (n.d.). determination of low molecular weight thiols using monobromobimane fluorescent labeling.
  • Tsikas, D. (2017). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.

Sources

Application Note: A Comprehensive Guide to the Hydrolysis of 2-Methyl-3-Thioacetoxy-4,5-Dihydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Potent Aroma Compound

2-Methyl-3-thiol-4,5-dihydrofuran is a potent sulfur-containing volatile compound of significant interest in the fields of flavor and fragrance chemistry, prized for its characteristic meaty and savory aroma profile.[1][2][3] The thiol functional group, however, is highly susceptible to oxidation, readily forming less odorous disulfides, which complicates its direct synthesis, storage, and application.[1][2][4] To circumvent this instability, it is often synthesized and stored as its thioacetate precursor, 2-methyl-3-thioacetoxy-4,5-dihydrofuran. The thioacetate group serves as a robust protecting group, masking the reactive thiol until its desired release.[4][5]

This application note provides a detailed guide for researchers and drug development professionals on the efficient hydrolysis of 2-methyl-3-thioacetoxy-4,5-dihydrofuran to yield the target thiol. We will explore the underlying chemical mechanisms, present a field-proven, step-by-step protocol for base-catalyzed hydrolysis, and discuss critical parameters for maximizing yield and ensuring the integrity of the final product.

Mechanistic Rationale: The Chemistry of Thioester Cleavage

The conversion of a thioester to a thiol is fundamentally a nucleophilic acyl substitution reaction.[6] While several methods exist, including acid-catalyzed and enzyme-mediated hydrolysis, base-catalyzed hydrolysis is among the most common and efficient for thioacetate deprotection.[5][7][8]

Base-Catalyzed Hydrolysis

This pathway proceeds via a two-step mechanism. First, a hydroxide ion (OH⁻), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the thioester. This addition forms a transient, high-energy tetrahedral intermediate.[9] In the second step, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the more stable thiolate anion as the leaving group. Subsequent protonation of the thiolate during acidic workup yields the final thiol product. The general mechanism is depicted below.

graph "Base_Catalyzed_Thioester_Hydrolysis" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Nodes Thioester [label="R-S-C(=O)CH₃"]; OH [label="⁻OH"]; Intermediate [label="[R-S-C(O⁻)(OH)CH₃]"]; Thiolate [label="R-S⁻"]; Carboxylate [label="CH₃COO⁻"]; Thiol [label="R-SH"]; H_plus [label="H⁺ (workup)"];

// Edges Thioester -> Intermediate [label="Nucleophilic Attack", pos="1.5,1.2!", lp="1.5,1.2"]; OH -> Intermediate [pos="0.5,1.2!", lp="0.5,1.2"]; Intermediate -> Thiolate [label="Collapse", pos="1.5,0.2!", lp="1.5,0.2"]; Intermediate -> Carboxylate [pos="0.5,0.2!", lp="0.5,0.2"]; Thiolate -> Thiol [label="Protonation", pos="1,-0.8!", lp="1,-0.8"]; H_plus -> Thiol [pos="0,-0.8!", lp="0,-0.8"];

// Invisible edges for positioning edge[style=invis]; Thioester -- OH; Thiolate -- H_plus; }

Caption: Mechanism of base-catalyzed thioester hydrolysis.
Critical Considerations: The Challenge of Thiol Stability

The primary challenge in this synthesis is not the hydrolysis reaction itself, but the handling of the resulting thiol. Thiols are readily oxidized to disulfides in the presence of atmospheric oxygen. This dimerization results in a loss of the desired product and its characteristic aroma. Therefore, the execution of this protocol under a strictly inert atmosphere is paramount for success.[1][4]

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol is optimized for the deprotection of 2-methyl-3-thioacetoxy-4,5-dihydrofuran using sodium hydroxide. All solvents and aqueous solutions must be rigorously degassed prior to use to minimize oxidative side reactions.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Role
2-Methyl-3-thioacetoxy-4,5-dihydrofuranC₇H₁₀O₂S158.222.0 g12.64Starting Material
Sodium HydroxideNaOH40.001.0 g25.0Hydrolyzing Agent
Ethanol (200 Proof)C₂H₅OH46.0720 mL-Solvent
Deionized WaterH₂O18.025 mL-Solvent for Base
Hydrochloric Acid (2 M)HCl36.46~12.5 mL~25.0Neutralizing Agent
Diethyl Ether(C₂H₅)₂O74.1240 mL-Extraction Solvent
Sodium Sulfate (Anhydrous)Na₂SO₄142.04As needed-Drying Agent
Nitrogen or Argon GasN₂ / Ar---Inert Atmosphere
Step-by-Step Procedure
  • Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. Purge the entire system with inert gas for 10-15 minutes.

  • Dissolution: Under a positive pressure of inert gas, dissolve 2-methyl-3-thioacetoxy-4,5-dihydrofuran (2.0 g, 12.64 mmol) in 20 mL of degassed ethanol.[5]

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (1.0 g, 25.0 mmol) in 5 mL of degassed deionized water. Add this NaOH solution dropwise to the stirred ethanolic solution of the thioacetate at room temperature.[5]

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours under the inert atmosphere.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Cooling and Neutralization: After 2 hours, cool the mixture to room temperature using an ice bath. While maintaining an inert atmosphere, slowly neutralize the mixture by adding degassed 2 M HCl solution until the pH is approximately 7.[5]

  • Extraction: Transfer the neutralized mixture to a separatory funnel under a blanket of inert gas. Add 20 mL of degassed diethyl ether and 10 mL of degassed water. Shake vigorously and allow the layers to separate. Collect the organic (top) layer.[5]

  • Back-Extraction: Extract the aqueous layer again with another 20 mL of degassed diethyl ether. Combine this with the first organic extract.

  • Washing and Drying: Wash the combined organic layers with 15 mL of degassed brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.[5]

  • Solvent Removal: Decant the dried solution away from the sodium sulfate. Carefully remove the solvent using a rotary evaporator at a low temperature (≤ 40°C) to minimize the loss of the volatile thiol product.[5]

  • Product Handling: The resulting pale yellow liquid is the target thiol, 2-methyl-3-thiol-4,5-dihydrofuran. Due to its instability, it should be used immediately for subsequent applications or stabilized with a radical inhibitor like 4-tert-butylcatechol and stored under an inert atmosphere at low temperature.[5]

Workflow and Data Visualization

The entire experimental process, from setup to final product, is outlined in the workflow diagram below.

digraph "Thiol_Synthesis_Workflow" { graph [fontname="Helvetica", fontsize=12, splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

// Nodes Setup [label="1. Assemble & Purge Glassware\n(N₂/Ar Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="2. Dissolve Thioacetate\nin Degassed Ethanol"]; Add_Base [label="3. Add Aqueous NaOH\n(Dropwise)"]; Reflux [label="4. Reflux for 2 Hours"]; Cool [label="5. Cool to Room Temp"]; Neutralize [label="6. Neutralize with\nDegassed 2M HCl"]; Extract [label="7. Liquid-Liquid Extraction\n(Degassed Diethyl Ether)"]; Dry [label="8. Dry Organic Layer\n(Na₂SO₄)"]; Evaporate [label="9. Solvent Removal\n(Rotary Evaporator, ≤ 40°C)"]; Product [label="10. Yield: 2-Methyl-3-thiol-4,5-dihydrofuran\n(Use Immediately or Stabilize)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Setup -> Dissolve; Dissolve -> Add_Base; Add_Base -> Reflux; Reflux -> Cool; Cool -> Neutralize; Neutralize -> Extract; Extract -> Dry; Dry -> Evaporate; Evaporate -> Product; }

Caption: Experimental workflow for thiol synthesis.

Field-Proven Insights & Troubleshooting

  • Atmospheric Control is Non-Negotiable: The most common reason for low yields or product degradation is exposure to oxygen. Ensure all glassware is properly purged and a positive pressure of inert gas is maintained throughout the reaction and workup.

  • Solvent Purity and Degassing: Use high-purity, anhydrous solvents. Degassing can be achieved by sparging with nitrogen or argon for 30 minutes or through several freeze-pump-thaw cycles. This simple step significantly improves the stability of the thiol.

  • Odor Management: The product is a volatile thiol with a very strong, pervasive odor.[10] All manipulations, especially solvent removal, should be conducted in a well-ventilated fume hood.

  • Incomplete Reaction: If TLC or GC-MS analysis shows significant starting material remaining after 2 hours, the reflux time can be extended. Alternatively, a slight excess of NaOH (e.g., 2.5 equivalents) can be used, though this will require more acid for neutralization.

  • Purification Challenges: Due to its volatility and reactivity, chromatographic purification of 2-methyl-3-thiol-4,5-dihydrofuran can be challenging and lead to product loss.[11][12] For many applications in flavor synthesis, the crude product after solvent evaporation is of sufficient purity. If higher purity is required, careful, low-temperature vacuum distillation is a potential option.

References

  • Pearson. (2024). Hydrolysis of Thioesters Explained.
  • Sigma-Aldrich. Thioacetate Deprotection Procedure.
  • Holmes, B. T., & Snow, A. W. (2007). U.S. Patent No. 7,173,156. Washington, DC: U.S. Patent and Trademark Office.
  • Sigma-Aldrich. Thioacetate Deprotection Procedure (Bulletin).
  • Benchchem. (n.d.). 2-Methyl-4,5-dihydrofuran-3-thiol | 26486-13-5.
  • Firouzabadi, H., et al. (2000). Selective Deprotection of Thioacetals by MnO2, BaMnO4 and KMnO4 in the Presence of. Sciforum.
  • Page, M. I., & Williams, A. (Eds.). (n.d.).
  • Pires, M., et al. (n.d.). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. National Institutes of Health.
  • Wikipedia. (n.d.). Thioester.
  • ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B)....
  • ACS Publications. (n.d.). Qualitative Screening of Volatile Thiols in Wine by Selective Silver Ion Solid-Phase Extraction....
  • Blank, I. (n.d.). Enzymes-Assisted Generation of Thiols from Thioacetates.
  • ResearchGate. (n.d.). Isolation methods developed for analysis of potent volatile thiols in wines, foods, and other beverages.
  • Scruggs, C. (n.d.). Base-Promoted (NaOH) Deacetylation of Thioacetates.
  • PubChem. (n.d.). 4,5-Dihydro-2-methyl-3-furanthiol.
  • Whitesides Research Group. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water.
  • FooDB. (2011). Showing Compound 2-methyl-4,5-dihydro-3-furanthiol (FDB029646).
  • Perfumer & Flavorist. (n.d.). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol.
  • Fiveable. (n.d.). Thioester Hydrolysis Definition.
  • Food and Agriculture Organization of the United Nations. (2012). 2-Methyl-4,5-dihydrofuran-3-thiol.

Sources

Isotopic labeling studies for tracking 2-Methyl-4,5-dihydrofuran-3-thiol metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Isotopic Labeling Studies for Tracking 2-Methyl-4,5-dihydrofuran-3-thiol Metabolism

Audience: Researchers, scientists, and drug development professionals.

Unraveling the Metabolic Fate of 2-Methyl-4,5-dihydrofuran-3-thiol (MDHT): An Application Guide to Stable Isotope Tracer Analysis

Abstract

2-Methyl-4,5-dihydrofuran-3-thiol (MDHT) is a potent sulfur-containing volatile compound that contributes significantly to the aroma of cooked meats. Understanding its metabolic fate is crucial for food science, toxicology, and sensory analysis. This guide provides a comprehensive framework for designing and executing isotopic labeling studies to track MDHT metabolism. We detail protocols for the strategic incorporation of stable isotopes (e.g., ¹³C, ²H) into the MDHT molecule, administration in in vitro or in vivo models, sample preparation from complex biological matrices, and analysis via high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). By employing a stable isotope tracer, researchers can unambiguously differentiate the administered compound and its downstream metabolites from endogenous molecules, enabling precise pathway elucidation and flux analysis.[1][2][3] This approach overcomes the limitations of conventional methods by providing definitive evidence of metabolic transformations.

The Principle: Why Use Stable Isotope Labeling for MDHT?

Metabolic pathways are dynamic systems.[2] Simply measuring the static concentration of a compound provides limited insight into its turnover and transformation. Stable Isotope Labeling (SIL) is a powerful technique where an atom in the target molecule (MDHT) is replaced with its heavier, non-radioactive isotope (e.g., replacing ¹²C with ¹³C or ¹H with ²H, deuterium).[3][4]

The key advantages of this approach are:

  • Specificity: The mass difference introduced by the isotope makes the labeled MDHT and its subsequent metabolites analytically distinguishable from their naturally abundant, unlabeled counterparts using mass spectrometry (MS).[2] This eliminates ambiguity and allows for confident tracking.

  • Quantitative Accuracy: A labeled compound can serve as its own internal standard, correcting for variations in sample preparation and instrument response. This isotope dilution strategy is the gold standard for quantification in complex matrices.[5][6]

  • Pathway Discovery: By analyzing the mass shifts in downstream products, one can definitively trace the atoms of MDHT through various biochemical reactions, revealing novel metabolites and pathway connections.[7][8]

The central premise is to introduce the labeled MDHT tracer, allow the biological system to process it, and then use LC-MS/MS to detect the unique mass signatures of the resulting labeled metabolites.[8]

Experimental Design & Workflow

A successful MDHT metabolic study involves a multi-stage process, from tracer synthesis to data interpretation. Each step must be carefully considered to ensure the integrity of the results.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis cluster_3 Phase 4: Data Interpretation A Synthesis of Isotopically Labeled MDHT (e.g., d3-MDHT) B Purity & Enrichment Analysis (NMR, MS) A->B Quality Control C Administration to Biological System (e.g., Liver Microsomes, Cell Culture) B->C Introduce Tracer D Time-Course Incubation C->D E Sample Quenching & Homogenization D->E Collect Samples F Extraction of Analytes (e.g., LLE, SPE) E->F G LC-MS/MS Analysis F->G H Metabolite Identification (Mass Shift Analysis) G->H Acquire Data I Quantification (Isotope Dilution) H->I J Pathway Elucidation I->J G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism MDHT [²H₃]-MDHT (Tracer) S_Oxidation [²H₃]-MDHT S-oxide (Sulfoxide) MDHT->S_Oxidation CYP450 GSH_Adduct [²H₃]-MDHT-Glutathione Conjugate MDHT->GSH_Adduct GST CysGly_Adduct [²H₃]-MDHT-Cys-Gly Conjugate GSH_Adduct->CysGly_Adduct γ-Glutamyl transpeptidase Cys_Adduct [²H₃]-MDHT-Cysteine Conjugate CysGly_Adduct->Cys_Adduct Dipeptidase Mercapturate [²H₃]-MDHT-N-Acetyl-Cysteine (Mercapturic Acid) Cys_Adduct->Mercapturate N-Acetyl transferase

Sources

Application Note: A Unified Strategy for the Enantioselective Synthesis of all Four Stereoisomers of 2-Methyl-tetrahydrofuran-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of synthetic organic chemistry, flavor science, and materials science.

Introduction 2-Methyl-tetrahydrofuran-3-thiol is a potent, sulfur-containing volatile compound of significant interest to the flavor and fragrance industry.[1][2] First identified as a key contributor to the desirable aroma of cooked meat, its distinct "meaty" and "roasted" character is highly valued.[3][4][5] The molecule possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S).

Crucially, the organoleptic properties of these isomers are not identical. The diastereomers exhibit notable differences, with the (±)-trans-isomer possessing stronger meaty and roasted notes, while the (±)-cis-isomer is characterized by weaker, more sulfury and musty notes.[1][2] Even between enantiomers of the same diastereomer, perceptible differences in odor features and intensity exist.[1] This stereochemical dependence on sensory perception necessitates precise, stereocontrolled synthetic methods to access each isomer in high enantiomeric purity for sensory evaluation and commercial application.

This application note details a robust and unified chemical catalytic approach for the enantioselective synthesis of all four stereoisomers of 2-methyl-tetrahydrofuran-3-thiol (as their acetate precursors). The strategy hinges on three key transformations:

  • Sharpless Asymmetric Dihydroxylation (AD): To establish the initial chirality and synthesize the cis-2-methyl-3-hydroxy-tetrahydrofuran intermediates.[1][2][6]

  • Mitsunobu Reaction: To achieve stereochemical inversion at the C3 position, converting the cis-hydroxy intermediates into their trans-counterparts.[1][2][6]

  • Two-Step Thiol Introduction: A mesylation followed by an SN2 nucleophilic substitution to convert the hydroxyl group into a thiol (via a thioacetate) with a second, predictable inversion of configuration.[1][7]

Overall Synthetic Workflow

The strategic sequence allows for the divergent synthesis of all four target stereoisomers from a single achiral precursor, (3E)-pent-3-en-1-yl mesylate. The choice of Sharpless AD-mix ligand (α or β) dictates the initial enantiomeric pathway, while the application of a Mitsunobu reaction directs the synthesis toward the trans diastereomers.

G cluster_start Starting Material Preparation start (3E)-Pent-3-en-1-ol mesylate (3E)-Pent-3-en-1-yl Mesylate start->mesylate Mesylation ad_alpha Sharpless AD (AD-mix-α) mesylate->ad_alpha ad_beta Sharpless AD (AD-mix-β) mesylate->ad_beta cis_2S3R_OH (2S,3R)-cis-Hydroxy Intermediate ad_alpha->cis_2S3R_OH cis_2R3S_OH (2R,3S)-cis-Hydroxy Intermediate ad_beta->cis_2R3S_OH cis_2S3S_Thiol (2S,3S)-cis-Thiol Acetate TARGET 1 cis_2S3R_OH->cis_2S3S_Thiol 1. MsCl 2. KSAc (SN2) trans_2S3S_OH (2S,3S)-trans-Hydroxy Intermediate cis_2S3R_OH->trans_2S3S_OH Mitsunobu Inversion cis_2R3R_Thiol (2R,3R)-cis-Thiol Acetate TARGET 2 cis_2R3S_OH->cis_2R3R_Thiol 1. MsCl 2. KSAc (SN2) trans_2R3R_OH (2R,3R)-trans-Hydroxy Intermediate cis_2R3S_OH->trans_2R3R_OH Mitsunobu Inversion trans_2S3R_Thiol (2S,3R)-trans-Thiol Acetate TARGET 3 trans_2S3S_OH->trans_2S3R_Thiol 1. MsCl 2. KSAc (SN2) trans_2R3S_Thiol (2R,3S)-trans-Thiol Acetate TARGET 4 trans_2R3R_OH->trans_2R3S_Thiol

Caption: Divergent synthetic workflow to all four stereoisomers.

Experimental Protocols

Part 1: Synthesis of Achiral Precursor

Protocol 1: Preparation of (3E)-pent-3-en-1-yl mesylate

The synthesis begins with a Knoevenagel condensation of propanal and malonic acid, followed by reduction and mesylation to yield the substrate for the key asymmetric step.[1]

  • Knoevenagel Condensation:

    • In a round-bottom flask, combine propanal (1.0 eq), malonic acid (1.1 eq), and pyridine (2.0 eq).

    • Heat the mixture at 80 °C for 4 hours.

    • Cool the reaction, acidify with 2M HCl, and extract with diethyl ether.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (3E)-pent-3-enoic acid.

  • Reduction:

    • Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere (N₂).

    • Cool the suspension to 0 °C and slowly add a solution of the crude (3E)-pent-3-enoic acid in THF.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting solids and concentrate the filtrate to obtain crude (3E)-pent-3-en-1-ol.

  • Mesylation:

    • Dissolve the crude alcohol in dichloromethane (DCM) and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir at 0 °C for 2 hours.

    • Wash the reaction mixture sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate) to yield (3E)-pent-3-en-1-yl mesylate.

Part 2: Synthesis of cis-Stereoisomers

Protocol 2: Sharpless Asymmetric Dihydroxylation & Cyclization

This protocol leverages the commercially available AD-mix reagents for a highly enantioselective dihydroxylation. The resulting diol undergoes an in situ intramolecular SN2 cyclization to form the desired cis-2-methyl-3-hydroxy-tetrahydrofuran intermediate.[1][2]

  • Reaction Setup:

    • In a flask, prepare a mixture of t-butanol and water (1:1, v/v).

    • Add AD-mix-α (for the (2S,3R)-hydroxy isomer) or AD-mix-β (for the (2R,3S)-hydroxy isomer) (approx. 1.4 g per mmol of substrate).

    • Stir at room temperature until both phases are clear. Cool the mixture to 0 °C.

    • Add methanesulfonamide (CH₃SO₂NH₂, 1.0 eq).

    • Add the (3E)-pent-3-en-1-yl mesylate (1.0 eq) and stir vigorously at 0 °C for 18-24 hours.

  • Workup and Cyclization:

    • Quench the reaction at 0 °C by adding solid sodium sulfite (1.5 g per mmol of substrate) and stir for 1 hour.

    • Add ethyl acetate and allow the mixture to warm to room temperature.

    • Separate the layers. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with 2M NaOH. This basic wash facilitates the intramolecular SN2 reaction to form the tetrahydrofuran ring.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the enantiomerically enriched cis-2-methyl-3-hydroxy-tetrahydrofuran.

Protocol 3: Conversion to cis-2-Methyl-tetrahydrofuran-3-thiol Acetate

This two-step sequence proceeds with a net inversion of configuration at the C3 position.

  • Mesylation:

    • Dissolve the chiral cis-alcohol (1.0 eq) from Protocol 2 in DCM and cool to 0 °C.

    • Add triethylamine (1.5 eq) and methanesulfonyl chloride (1.2 eq).

    • Stir for 2 hours at 0 °C.

  • Nucleophilic Substitution:

    • In a separate flask, dissolve potassium thioacetate (KSAc, 2.0 eq) in anhydrous DMF.

    • Add the crude mesylate solution from the previous step to the KSAc solution.

    • Heat the reaction mixture to 60 °C and stir for 5 hours.

    • Cool to room temperature, dilute with water, and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography to obtain the target cis-2-methyl-tetrahydrofuran-3-thiol acetate.

    • Note: Hydrolysis of the thioacetate under basic conditions (e.g., NaOH in methanol) will yield the final free thiol.

Part 3: Synthesis of trans-Stereoisomers

Protocol 4: Mitsunobu Inversion to trans-2-Methyl-3-hydroxy-tetrahydrofuran

The Mitsunobu reaction is a reliable method for inverting the stereochemistry of a secondary alcohol.[1][6][7]

  • Reaction Setup:

    • Dissolve the chiral cis-alcohol (1.0 eq) from Protocol 2, triphenylphosphine (PPh₃, 1.5 eq), and benzoic acid (1.5 eq) in anhydrous THF under an N₂ atmosphere.

    • Cool the solution to 0 °C.

    • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup and Saponification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude benzoate ester intermediate by column chromatography.

    • Dissolve the purified ester in a mixture of methanol and water.

    • Add potassium carbonate (K₂CO₃, 3.0 eq) and stir at room temperature for 6 hours to saponify the ester.

    • Remove the methanol under reduced pressure, add water, and extract with ethyl acetate.

    • Dry the organic phase, concentrate, and purify by column chromatography to yield the enantiomerically pure trans-2-methyl-3-hydroxy-tetrahydrofuran.

Protocol 5: Conversion to trans-2-Methyl-tetrahydrofuran-3-thiol Acetate

This protocol is identical to Protocol 3 but starts with the trans-hydroxy intermediate. The SN2 reaction inverts the C3 center, yielding the final trans-thiol acetate.

  • Mesylation:

    • Dissolve the chiral trans-alcohol (1.0 eq) from Protocol 4 in DCM and cool to 0 °C.

    • Add triethylamine (1.5 eq) and methanesulfonyl chloride (1.2 eq). Stir for 2 hours.

  • Nucleophilic Substitution:

    • In a separate flask, dissolve potassium thioacetate (KSAc, 2.0 eq) in anhydrous DMF.

    • Add the crude mesylate solution and heat to 60 °C for 5 hours.

    • Perform an aqueous workup and extraction as described in Protocol 3.

    • Purify by column chromatography to obtain the target trans-2-methyl-tetrahydrofuran-3-thiol acetate.

Stereochemical Control and Validation

The stereochemical outcome of each step is critical and predictable based on well-established reaction mechanisms.

G cluster_pathway Stereochemical Pathway (Example: (2R,3S) -> (2R,3R) -> (2R,3S)) cluster_mitsunobu Mitsunobu Inversion (C3) cluster_sn2 Thiolation with Inversion (C3) start cis-(2R,3S)-Hydroxy (from AD-mix-β) mitsunobu_ts [SN2 Attack by Benzoate] start->mitsunobu_ts DIAD, PPh3, PhCOOH trans_hydroxy trans-(2R,3R)-Hydroxy mitsunobu_ts->trans_hydroxy Hydrolysis mesylate (2R,3R)-Mesylate trans_hydroxy->mesylate MsCl, Et3N sn2_ts [SN2 Attack by KSAc] mesylate->sn2_ts KSAc, DMF final_product trans-(2R,3S)-Thiol Acetate sn2_ts->final_product

Caption: Key stereoinverting reaction mechanisms.

Validation:

  • Enantiomeric Excess (ee): The enantiopurity of the final products should be determined using chiral gas chromatography (GC). Published results show ee values of 62-80% can be achieved with this method.[1][6][7]

  • Relative Configuration (cis/trans): The relative stereochemistry can be confirmed by ¹H NMR spectroscopy by analyzing coupling constants and comparing data with literature values.[1]

  • Sensory Analysis: Gas chromatography-olfactometry (GC-O) is essential to confirm the distinct odor properties of each purified stereoisomer.[1]

Summary of Stereoisomers and Their Properties

The described synthetic routes provide access to all four stereoisomers, whose distinct sensory profiles underscore the importance of enantioselective synthesis.

Target StereoisomerDiastereomerSynthetic Pathway HighlightsReported Odor ProfileEnantiomeric Excess (ee)
(2R,3S)-Thiol Acetate transAD-mix-β → Mitsunobu → ThiolationMeaty, roasted top note[1]~80%[1][6]
(2S,3R)-Thiol Acetate transAD-mix-α → Mitsunobu → ThiolationMeaty, roasted top note[1]~62%[1][6]
(2R,3R)-Thiol Acetate cisAD-mix-β → ThiolationPungent, raw garlic/onion[1]~80%[1][6]
(2S,3S)-Thiol Acetate cisAD-mix-α → ThiolationPungent, raw garlic/onion[1]~62%[1][6]

Note: The final free thiols are typically generated by hydrolysis of the thioacetate precursors just before analysis or use, as thioacetates offer better stability for storage.

References

  • Wang, Y., et al. (2015). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Journal of Agricultural and Food Chemistry, 63(3), 897-902. [Link]

  • Wang, Y., et al. (2015). Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates. PubMed. [Link]

  • American Chemical Society. (2015). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Journal of Agricultural and Food Chemistry. [Link]

  • Request PDF. (2015). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. ResearchGate. [Link]

  • Zviely, M. (2010). 2-Methyltetrahydrofuran-3-one and Other Flavor Furans ingredients. Perfumer & Flavorist. [Link]

  • Google Patents. (2020). Preparation method of 2-methyltetrahydrofuran-3-thiol. CN111943916A.
  • Mottram, D. S. (1998).
  • Brewer, M. S. (2006). The Chemistry of Beef Flavor.
  • Mottram, D.S. (1998). Flavour formation in meat and meat products: a review. [Link]

Sources

Troubleshooting & Optimization

Stability issues of 2-Methyl-4,5-dihydrofuran-3-thiol in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-4,5-dihydrofuran-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the integrity and success of your experiments.

Introduction: Understanding the Instability of 2-Methyl-4,5-dihydrofuran-3-thiol

2-Methyl-4,5-dihydrofuran-3-thiol is a potent sulfur-containing molecule valued for its characteristic meaty and savory aroma, making it a key component in flavor chemistry and related research. However, its thiol group and dihydrofuran ring structure render it susceptible to degradation in aqueous environments. The primary stability concerns are oxidation of the thiol group and polymerization involving the dihydrofuran ring. This guide will walk you through the causes of this instability and provide actionable solutions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter when working with 2-Methyl-4,5-dihydrofuran-3-thiol in aqueous solutions.

FAQ 1: My solution of 2-Methyl-4,5-dihydrofuran-3-thiol has developed a white precipitate or cloudiness. What is the cause and how can I prevent it?

Answer:

The appearance of a precipitate or cloudiness is most likely due to the oxidation of the thiol group (-SH) to form disulfide bridges between two molecules of 2-Methyl-4,5-dihydrofuran-3-thiol. The resulting disulfide, bis(2-methyl-4,5-dihydro-3-furyl) disulfide, is significantly less soluble in water, leading to its precipitation.[1] This is a common reaction for mercaptans.[1]

Causality:

  • Presence of Oxygen: Atmospheric oxygen is a primary culprit in the oxidation of thiols.

  • Metal Ion Catalysis: Trace metal ions in your water or reagents can catalyze the oxidation process.

  • Elevated pH: At a pH above the pKa of the thiol group (predicted to be around 8.55), the more reactive thiolate anion (R-S⁻) is formed, which is more susceptible to oxidation.[2]

Solutions:

  • Deoxygenate Your Solvent: Before preparing your solution, sparge your aqueous solvent with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: When preparing and handling the solution, do so under a blanket of inert gas to prevent re-exposure to oxygen.

  • Use a Chelating Agent: Add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1-1 mM to your buffer to sequester metal ions that can catalyze oxidation.[3]

  • Control the pH: Maintain the pH of your solution in the slightly acidic range (pH 5-6.5) to keep the thiol group in its more stable protonated form.

FAQ 2: The characteristic meaty aroma of my 2-Methyl-4,5-dihydrofuran-3-thiol solution has diminished significantly over a short period. Why is this happening?

Answer:

A rapid loss of the characteristic aroma is a strong indicator of the degradation of 2-Methyl-4,5-dihydrofuran-3-thiol. While oxidation to the disulfide is one cause, a more significant factor for the loss of the parent compound can be polymerization. A related compound, 2-methyl-3-furanthiol, is known to be highly unstable in aqueous solutions, with a decrease of 59% in 24 hours at 50°C, and this is attributed to its propensity to oligomerize or polymerize.[4][5]

Causality:

The instability is not solely due to the thiol group but also the reactivity of the furan ring. Protonation at the 2-position can create an electrophilic species that reacts with the nucleophilic thiol group or the furan ring of another molecule, leading to the formation of dimers, trimers, and larger polymers.[4]

Solutions:

  • Strict Temperature Control: Prepare and store your solutions at low temperatures (2-8°C) to slow down the rate of polymerization. For long-term storage, consider freezing at -20°C or below.

  • pH Management: Maintaining a slightly acidic pH (5-6.5) can help reduce the rate of certain degradation pathways.

  • Prepare Fresh Solutions: Due to its inherent instability, it is highly recommended to prepare aqueous solutions of 2-Methyl-4,5-dihydrofuran-3-thiol fresh for each experiment.

FAQ 3: I am observing a yellowing of my 2-Methyl-4,5-dihydrofuran-3-thiol solution over time. What does this color change indicate?

Answer:

A gradual yellowing of the solution can be indicative of the formation of various degradation products, including oligomers and potentially other chromophoric species resulting from reactions involving the furan ring. While the pure compound is a pale yellow liquid, the accumulation of degradation products can intensify the color.

Causality:

The color change is likely a result of a complex mixture of degradation products arising from both oxidation and polymerization pathways.

Solutions:

  • Minimize Light Exposure: Store your solutions in amber vials or protect them from light, as light can accelerate degradation reactions of similar compounds.[4]

  • Inert Atmosphere: As with preventing oxidation, working under an inert atmosphere can help minimize the formation of certain degradation byproducts.

  • Use of Antioxidants: For applications where it will not interfere with downstream processes, the addition of an antioxidant may help to slow down degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of 2-Methyl-4,5-dihydrofuran-3-thiol

This protocol outlines the steps to prepare a more stable aqueous stock solution for short-term use.

Materials:

  • 2-Methyl-4,5-dihydrofuran-3-thiol

  • High-purity, deionized water

  • Buffer (e.g., phosphate or citrate buffer, pH 6.0)

  • EDTA disodium salt

  • Nitrogen or Argon gas

  • Sealed, amber glass vials

Procedure:

  • Prepare the Buffer: Prepare your desired buffer at a slightly acidic pH (e.g., pH 6.0).

  • Add Chelating Agent: Add EDTA to the buffer to a final concentration of 0.5 mM.

  • Deoxygenate the Buffer: Place the buffer in a flask and sparge with nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.

  • Prepare the Stock Solution: Under a continuous stream of inert gas, add the required amount of 2-Methyl-4,5-dihydrofuran-3-thiol to the deoxygenated buffer to achieve your target concentration.

  • Aliquot and Store: Immediately aliquot the solution into amber glass vials, leaving minimal headspace. Purge the headspace with inert gas before sealing tightly. Store at 2-8°C for short-term use (days) or at -20°C for longer-term storage (weeks).

Protocol 2: Monitoring the Stability of 2-Methyl-4,5-dihydrofuran-3-thiol

This protocol provides a general workflow for assessing the stability of your prepared solutions over time.

Materials:

  • Prepared solution of 2-Methyl-4,5-dihydrofuran-3-thiol

  • Analytical instrumentation (e.g., HPLC-UV, GC-MS)

  • Appropriate standards and solvents

Procedure:

  • Initial Analysis (T=0): Immediately after preparing your solution, take an aliquot for analysis by a suitable method (e.g., HPLC-UV or GC-MS) to determine the initial concentration.

  • Time-Course Study: Store the remaining solution under your desired conditions (e.g., 4°C, room temperature).

  • Periodic Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), withdraw an aliquot and analyze it using the same method as in step 1.

  • Data Analysis: Plot the concentration of 2-Methyl-4,5-dihydrofuran-3-thiol as a function of time to determine its degradation rate under your specific storage conditions.

Data Summary

Factor Affecting StabilityRecommended Mitigation StrategyRationale
Oxygen Deoxygenate solvents; work under an inert atmosphere (N₂ or Ar).Minimizes oxidation of the thiol group to disulfide.
Metal Ions Add a chelating agent (e.g., 0.1-1 mM EDTA) to the buffer.[3]Sequesters metal ions that catalyze thiol oxidation.
pH Maintain a slightly acidic pH (5-6.5).The protonated thiol is less susceptible to oxidation than the thiolate anion.
Temperature Prepare and store solutions at low temperatures (2-8°C or frozen).Reduces the rate of degradation reactions, including polymerization.
Light Store solutions in amber vials or protect from light.Prevents light-induced degradation.

Visualizations

Degradation Pathways

cluster_main 2-Methyl-4,5-dihydrofuran-3-thiol cluster_oxidation Oxidation Pathway cluster_polymerization Polymerization Pathway A 2-Methyl-4,5-dihydrofuran-3-thiol (R-SH) B bis(2-methyl-4,5-dihydro-3-furyl) disulfide (R-S-S-R) A->B O₂, Metal Ions, High pH C Dimers/Oligomers A->C Low pH (Protonation), Heat

Caption: Degradation of 2-Methyl-4,5-dihydrofuran-3-thiol.

Troubleshooting Workflow

start Stability Issue Observed q1 Symptom? start->q1 precipitate Precipitate/Cloudiness q1->precipitate Precipitate aroma_loss Loss of Aroma q1->aroma_loss Aroma Loss color_change Yellowing q1->color_change Color Change cause_ox Likely Cause: Oxidation to Disulfide precipitate->cause_ox cause_poly Likely Cause: Polymerization aroma_loss->cause_poly cause_mix Likely Cause: Mixture of Degradation Products color_change->cause_mix sol_ox Solutions: - Deoxygenate Solvent - Use Chelating Agent (EDTA) - Control pH (5-6.5) cause_ox->sol_ox sol_poly Solutions: - Low Temperature Storage - Prepare Fresh Solutions - Control pH (5-6.5) cause_poly->sol_poly sol_mix Solutions: - Protect from Light - Inert Atmosphere - Consider Antioxidants cause_mix->sol_mix

Caption: Troubleshooting workflow for stability issues.

References

  • Trivedi, M. V., Laurence, J. S., & Siahaan, T. J. (2009). The role of thiols and disulfides in protein chemical and physical stability. Journal of pharmaceutical sciences, 98(9), 3045–3061. Available at: [Link]

  • van Seeventer, P. B., Weenen, H., Winkel, C., & Kerler, J. (2001). Stability of thiols in an aqueous process flavoring. Journal of agricultural and food chemistry, 49(9), 4292–4295. Available at: [Link]

  • Winter, M., Loretz, B., & Bernkop-Schnürch, A. (2018). Thiolated β-cyclodextrins: The impact of S-protection on their mucoadhesive properties. European Journal of Pharmaceutics and Biopharmaceutics, 122, 116-123. Available at: [Link]

  • Weenen, H., & van der Ven, J. G. M. (2001). Reactivity and stability of selected flavor compounds. ACS Symposium Series, 794, 133-149. Available at: [Link]

  • 2-Methyl-4,5-dihydrofurane-3-thiol. LookChem. Available at: [Link]

  • Showing Compound 2-methyl-4,5-dihydro-3-furanthiol (FDB029646). FooDB. Available at: [Link]

  • 2-Methyl-4,5-dihydrofuran-3-thiol. Food safety and quality: details. Available at: [Link]

  • 2-methyl-3-thioacetoxy-4,5-dihydrofuran, 26486-14-6. The Good Scents Company. Available at: [Link]

  • CN108440457B - Preparation method and application of 2-methyltetrahydrofuran-3-thiol. Google Patents.
  • US3723475A - Method of making 2-alkylfuran-3-thiol and alkyl, (2-alkyl-3-furyl) di and trisulfides. Google Patents.
  • Misharina, T. A., & Terenina, M. B. (2014). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 19(12), 21395-21415. Available at: [Link]

  • Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological chemistry, 383(3-4), 375–388. Available at: [Link]

  • Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Request PDF. Available at: [Link]

  • Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

  • 2-Methyl-4,5-Dihydrofuran-3-Thiol by Penta Manufacturing Company. UL Prospector. Available at: [Link]

  • 4,5-Dihydro-2-methyl-3-furanthiol. PubChem. Available at: [Link]

  • methyl dihydrofuran thiol, 26486-13-5. The Good Scents Company. Available at: [Link]

  • Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Request PDF. Available at: [Link]

  • CN111943916A - Preparation method of 2-methyltetrahydrofuran-3-thiol. Google Patents.
  • 2-METHYL-4,5-DIHYDROFURAN-3-THIOL | FEMA. Flavor and Extract Manufacturers Association. Available at: [Link]

  • Liu, X., et al. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Catalysts, 13(5), 843. Available at: [Link]

Sources

Oxidation of 2-Methyl-4,5-dihydrofuran-3-thiol to bis(2-methyl-4,5-dihydro-3-furyl) disulfide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of bis(2-methyl-4,5-dihydro-3-furyl) disulfide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful oxidation of 2-Methyl-4,5-dihydrofuran-3-thiol.

I. Reaction Overview & Mechanism

The oxidation of 2-Methyl-4,5-dihydrofuran-3-thiol is a fundamental transformation that results in the formation of a disulfide bond, yielding bis(2-methyl-4,5-dihydro-3-furyl) disulfide. This reaction is a classic example of thiol chemistry, where two thiol (-SH) groups couple to form a disulfide (S-S) linkage.[1][2] The process is a redox reaction, with the thiol being oxidized.[3][4]

The generally accepted mechanism, particularly under basic conditions or with mild oxidizing agents, proceeds through a thiolate anion intermediate.[3][5] This highly nucleophilic species attacks an electrophilic sulfur source, which can be another thiol molecule activated by the oxidant, or the oxidant itself.[3] The reaction's kinetics are often pH-dependent, as the formation of the reactive thiolate anion is favored at higher pH values.[5][6][7][8]

Thiol_Oxidation_Mechanism Thiol 2 R-SH (2-Methyl-4,5-dihydrofuran-3-thiol) Thiolate R-S⁻ (Thiolate Anion) Thiol->Thiolate Deprotonation Base Base (e.g., OH⁻) Thiolate_2 R-S⁻ Thiolate->Thiolate_2 Oxidant_in Oxidant (e.g., O₂, I₂, H₂O₂) Intermediate [R-S-S-R]⁻ (Intermediate) Thiolate_2->Intermediate Nucleophilic Attack Thiol_2 R-SH Thiol_2->Intermediate Disulfide R-S-S-R (Disulfide Product) Intermediate->Disulfide Electron Transfer Reduced_Oxidant Reduced Oxidant Intermediate->Reduced_Oxidant

Caption: Generalized mechanism for thiol to disulfide oxidation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of bis(2-methyl-4,5-dihydro-3-furyl) disulfide.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in thiol oxidation can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Incomplete Reaction:

  • Cause: Insufficient reaction time, inadequate oxidant concentration, or non-optimal temperature can lead to incomplete conversion of the starting thiol. The thiol group is susceptible to oxidation, but the kinetics can be influenced by these parameters.[9]

  • Troubleshooting Protocol:

    • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material, 2-Methyl-4,5-dihydrofuran-3-thiol.

    • Extended Reaction Time: If the starting material is still present, extend the reaction time and continue monitoring.

    • Optimize Oxidant Stoichiometry: Gradually increase the molar equivalents of your chosen oxidant. Be cautious, as excess strong oxidant can lead to over-oxidation.[10][11]

    • Temperature Adjustment: Some oxidations, like air oxidation, may benefit from gentle heating to increase the reaction rate.[12][13]

2. Side Reactions & Over-oxidation:

  • Cause: The thiol group can be further oxidized to sulfenic, sulfinic, and sulfonic acids, especially with potent oxidizing agents or harsh conditions.[10] Additionally, the dihydrofuran ring itself can undergo addition reactions.[9]

  • Troubleshooting Protocol:

    • Choice of Oxidant: Employ milder oxidizing agents. While strong oxidants like potassium permanganate can be used for some thiol oxidations, they increase the risk of over-oxidation.[3] Mild oxidants like iodine (in the presence of a base), dimethyl sulfoxide (DMSO), or even atmospheric oxygen are often sufficient and more selective for disulfide formation.[1][3][9][11]

    • Control Reaction Conditions: Maintain the recommended temperature and pH. Avoid excessively high temperatures or highly acidic/basic conditions unless specified by a validated protocol.

3. Product Loss During Work-up and Purification:

  • Cause: The disulfide product may have some solubility in the aqueous phase during extraction, or it might be lost during chromatographic purification.

  • Troubleshooting Protocol:

    • Extraction Efficiency: Perform multiple extractions with a suitable organic solvent to ensure complete recovery from the aqueous phase.

    • Chromatography Optimization: If using column chromatography, select an appropriate solvent system to ensure good separation between your product and any impurities without excessive band broadening.

ParameterRecommendation for Yield ImprovementRationale
Oxidant Use mild oxidants (e.g., I₂, DMSO, air)Minimizes over-oxidation to sulfinic/sulfonic acids.[3][10]
Reaction Time Monitor via TLC/GC until starting material is consumedEnsures the reaction goes to completion.
Temperature Gentle heating (e.g., 40-80°C) may be beneficial for air oxidationCan increase the rate of reaction.[12][13]
pH Slightly basic conditions can facilitate the reactionPromotes the formation of the more nucleophilic thiolate anion.[5][6]
Q2: I am observing the formation of multiple unexpected byproducts. How can I identify and minimize them?

A2: Byproduct formation is a common challenge. Identifying the byproducts is the first step toward mitigating their formation.

1. Common Byproducts and Their Origin:

  • Over-oxidation Products (Sulfinic/Sulfonic Acids): Result from using overly strong oxidizing agents or harsh conditions.[10]

  • Ring-Opened or Addition Products: The double bond in the dihydrofuran ring is susceptible to addition reactions.[9]

  • Polymeric Materials: In some cases, thiols can undergo polymerization.[9]

2. Analytical Techniques for Identification:

  • Mass Spectrometry (MS): Provides molecular weight information to help identify the chemical formula of the byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Gives structural information to elucidate the exact structure of the impurities.

  • Chromatographic Methods (GC-MS, LC-MS): Useful for separating complex mixtures and identifying individual components.[14][15][16]

3. Strategies for Minimizing Byproducts:

  • Inert Atmosphere: While oxygen is the desired oxidant in air oxidation, uncontrolled exposure can sometimes lead to side reactions.[3] For other oxidants, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted air oxidation.

  • Control of pH: The pH of the reaction medium can significantly influence the reaction pathway. Maintaining a controlled pH can help to suppress side reactions. The kinetics of thiol-disulfide exchange are pH-dependent.[5][17]

  • Scavengers: In some cases, adding radical scavengers (if a radical mechanism is suspected for byproduct formation) can be beneficial.

Troubleshooting_Byproducts Start Byproduct Formation Observed Identify Identify Byproducts (MS, NMR, GC-MS) Start->Identify OverOx Over-oxidation Products? Identify->OverOx RingReact Ring Reaction Products? Identify->RingReact Other Other Byproducts? Identify->Other Sol_OverOx Use Milder Oxidant Control Stoichiometry OverOx->Sol_OverOx Yes Sol_RingReact Protect Double Bond (if necessary) Use Milder Conditions RingReact->Sol_RingReact Yes Sol_Other Adjust pH Use Inert Atmosphere Other->Sol_Other Yes

Caption: Workflow for troubleshooting byproduct formation.

Q3: My starting material, 2-Methyl-4,5-dihydrofuran-3-thiol, seems to be degrading upon storage. How can I properly handle and store it?

A3: Thiols are notoriously susceptible to air oxidation, which can lead to the gradual formation of the corresponding disulfide even during storage.[3][18]

Storage and Handling Protocol:

  • Inert Atmosphere: Store the thiol under an inert atmosphere, such as argon or nitrogen, to minimize contact with atmospheric oxygen.[3]

  • Refrigeration: Store the compound at low temperatures (as recommended by the supplier) to slow down the rate of any potential degradation reactions.

  • Avoid Contaminants: Ensure storage containers are clean and free of metal ions (like copper or iron), which can catalyze thiol oxidation.[19] The use of chelating agents like EDTA in solutions can help mitigate this.[19]

  • Use Freshly: For best results, use the thiol as fresh as possible. If it has been stored for a long time, it may be prudent to analyze its purity before use.

Q4: What is a reliable, mild, and scalable protocol for this oxidation?

A4: Air oxidation in the presence of a base is often a mild, environmentally friendly, and scalable method for converting thiols to disulfides.[12][20]

Experimental Protocol: Air Oxidation

  • Dissolution: Dissolve 2-Methyl-4,5-dihydrofuran-3-thiol in a suitable solvent. A non-polar solvent like hexane has been reported for the analogous 2-methyl-3-furanthiol.[21] Other options include dimethylformamide (DMF) with a base like triethylamine (Et₃N).[12]

  • Atmosphere: Place the solution in a flask equipped with a stirrer and an air inlet (e.g., a sparger or a needle connected to an air pump).[21]

  • Reaction: Bubble air through the stirred solution at room temperature or with gentle heating.[13][21] The reaction can be slow, sometimes requiring several hours.[21]

  • Monitoring: Periodically take aliquots and analyze by TLC or GC to monitor the consumption of the starting thiol.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure (e.g., rotary evaporation).[21]

  • Purification: Purify the resulting crude disulfide by column chromatography or another suitable method to obtain the final product.[21]

This method avoids harsh chemical oxidants, making the work-up simpler and the overall process "greener".

III. References

  • JoVE. (2023). Preparation and Reactions of Thiols. Retrieved from [Link]

  • MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

  • Tóth, M., & Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]

  • MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

  • Wallis, A. K., et al. (2006). pH dependence of the peptide thiol-disulfide oxidase activity of six members of the human protein disulfide isomerase family. Antioxidants & Redox Signaling, 8(3-4), 283-91. [Link]

  • PubMed. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. Retrieved from [Link]

  • Kobe University. (2010). Oxidative transformation of thiols to disulfides promoted by activated carbon–air system. Retrieved from [Link]

  • Chen, Y., et al. (2013). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences, 102(7), 2057-2075. [Link]

  • ACS Publications. (2020). Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels. Retrieved from [Link]

  • ResearchGate. (2020). Modulating Thiol p Ka Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiol-disulfide exchange mechanism. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Methods for the determination and quantification of the reactive thiol proteome. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Reaction mechanism of thiol to disulfide oxidation under basic conditions?. Retrieved from [Link]

  • ResearchGate. (2025). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 2-methyl-4,5-dihydro-3-furanthiol (FDB029646). Retrieved from [Link]

  • RSC Publishing. (n.d.). Efficient synthesis of disulfides by air oxidation of thiols under sonication. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of bis(2-methyl-3-furyl) disulfide. Retrieved from [Link]

  • Food safety and quality. (n.d.). 2-Methyl-4,5-dihydrofuran-3-thiol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of thiols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Thiols and Sulfides. Retrieved from [Link]

  • Taylor & Francis Online. (2006). PREPARATION OF DISULFIDES BY THE OXIDATION OF THIOLS USING TRICHLOROISOCYANURIC ACID. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Efficient synthesis of disulfides by air oxidation of thiols under sonication. Retrieved from [Link]

  • ChemRxiv. (n.d.). Redox-Click Chemistry for Disulfide Formation from Thiols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]

  • ResearchGate. (2013). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantification of Thiols and Disulfides. Retrieved from [Link]

  • ResearchGate. (n.d.). Known approaches for the synthesis of disulfides from thiols. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Retrieved from [Link]

  • The Good Scents Company. (n.d.). bis(2-methyl-3-furyl) disulfide, 28588-75-2. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). BIS(2-METHYL-3-FURYL) DISULFIDE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). furfuryl 2-methyl-3-furyl disulfide, 109537-55-5. Retrieved from [Link]

Sources

Strategies to prevent the degradation of furanthiols during food processing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers and scientists focused on flavor chemistry. This guide provides in-depth troubleshooting and frequently asked questions regarding the preservation of furanthiols, a class of potent aroma compounds critical to the desirable sensory profiles of many processed foods. Furanthiols, such as 2-methyl-3-furanthiol (MFT) and 2-furfurylthiol (FFT), are responsible for characteristic meaty, roasted, and coffee-like aromas but are notoriously unstable.[1][2] This resource offers strategies grounded in chemical principles to mitigate their degradation during your experiments and food production processes.

Core Challenge: The Inherent Instability of Furanthiols

Furanthiols are generated during thermal processing, primarily through the Maillard reaction between carbohydrates and sulfur-containing amino acids like cysteine, or from the degradation of thiamine (Vitamin B1).[1][3][4] However, their reactive thiol group makes them highly susceptible to degradation. The primary challenges to their stability are:

  • Oxidation: The thiol group (-SH) is easily oxidized, leading to the formation of less aromatic or non-aromatic disulfides. This process is often catalyzed by trace metal ions and the presence of oxygen.

  • Thermal Stress: High temperatures, while necessary for their formation, can also accelerate their degradation into other volatile and non-volatile products.[5]

  • Matrix Interactions: Furanthiols can react with other components in the food matrix, such as melanoidins formed during the Maillard reaction, or lipid oxidation products, leading to their loss.[1][2][6]

  • pH Sensitivity: The stability of furanthiols is significantly influenced by the pH of the medium, with degradation rates often increasing under neutral to alkaline conditions.[5][7]

This guide will address these challenges in a practical, question-and-answer format to help you troubleshoot and optimize your protocols.

Troubleshooting Guide & FAQs

Question 1: My analysis shows a significant loss of furanthiols after thermal processing. What are the most likely degradation pathways?

Answer: The loss of furanthiols during thermal processing is a multifactorial problem stemming from their reactive nature. The primary degradation pathways are oxidation and direct thermal decomposition.

  • Oxidative Degradation: This is often the most significant pathway. The thiol (-SH) group of a furanthiol molecule is highly susceptible to oxidation, especially in the presence of oxygen and metal catalysts (e.g., Cu²⁺, Fe³⁺). This process involves the formation of a thiyl radical, which then readily reacts with another thiol molecule to form a disulfide bond (S-S). The resulting disulfide, such as difurfuryl disulfide, has a much higher aroma threshold and a different sensory character, leading to a net loss of the desired aroma.[1][2][5]

  • Thermal Decomposition: High temperatures can directly cause the furanthiol molecule to break down. For 2-furfurylthiol (FFT), major degradation products include furfural and furfuryl alcohol.[5] These reactions are accelerated at higher processing temperatures.

  • Interaction with Matrix Components: Furanthiols can ionically interact with and bind to melanoidins, the brown polymers formed during the late stages of the Maillard reaction.[1][2][3] They can also react with intermediates from lipid oxidation, which diverts them from the aroma profile.[6]

Below is a diagram illustrating the main degradation routes.

Primary Degradation Pathways of Furanthiols Furanthiol Furanthiol (R-SH) (e.g., MFT, FFT) Oxidation Oxidation (O₂, Metal Ions) Furanthiol->Oxidation Susceptible Thiol Group Thermal High Temperature Furanthiol->Thermal Thermal Stress Matrix Matrix Interaction Furanthiol->Matrix Reactive Matrix Disulfide Disulfide (R-S-S-R) (Loss of Aroma) Oxidation->Disulfide Radical Reaction Decomp Decomposition Products (e.g., Furfural) Thermal->Decomp Molecule Cleavage Bound Bound to Melanoidins (Non-volatile) Matrix->Bound Ionic Interaction Mechanism of Antioxidant Protection for Furanthiols cluster_oxidation Oxidative Degradation Pathway cluster_protection Protective Strategies Metal Metal Ions (Fe²⁺, Cu⁺) Radical Thiyl Radical (R-S•) Metal->Radical Catalyzes Oxygen O₂ Oxygen->Radical Initiates Furanthiol Furanthiol (R-SH) Furanthiol->Radical Oxidized Disulfide Disulfide (R-S-S-R) (Aroma Loss) Radical->Disulfide Dimerizes Chelator Metal Chelator (e.g., Citric Acid) Chelator->Metal Inactivates Scavenger Radical Scavenger (e.g., Ascorbic Acid) Scavenger->Radical Quenches

Caption: Antioxidants protect furanthiols by inactivating catalysts and quenching radicals.

Question 4: Are there non-additive strategies to minimize furanthiol degradation?

Answer: Yes, modifying processing conditions and using physical protection methods can be very effective.

  • Process Modification:

    • Optimize Thermal Input: Instead of high-temperature, short-time (HTST) processing, consider lower temperatures for a longer duration if feasible for your product. This can reduce the rate of thermal degradation. [8] * Control Oxygen: Processing under a vacuum or inert gas (like nitrogen) atmosphere minimizes the oxygen available for oxidative reactions. [9]This is a highly effective strategy for sensitive compounds.

  • Encapsulation: This technique involves trapping the furanthiols within a protective matrix (wall material), creating a physical barrier against oxygen, light, and reactive matrix components. [10][11]This can significantly improve stability during processing and storage.

    Encapsulation Technique Description Common Wall Materials
    Spray-Drying An emulsion containing the furanthiol is atomized into a hot air stream, evaporating the solvent and forming a powder. Maltodextrin, gum arabic, modified starch, whey protein. [10]
    Freeze-Drying (Lyophilization) The product is frozen and then the water is removed by sublimation under a vacuum. It is a gentle process that is good for highly sensitive compounds. Various hydrocolloids.
    Extrusion The furanthiol is mixed with a molten polymer and forced through a die. Can provide excellent protection but involves heat. Starch, alginate.

    | Complex Coacervation | Two oppositely charged polymers interact in an aqueous solution to form a complex that deposits around the furanthiol droplets. | Gelatin, gum arabic, chitosan, alginate. [10][12]|

Question 5: I'm having trouble with quantification. What are the best practices for sample preparation and analysis to prevent analyte loss?

Answer: Accurate quantification of volatile and unstable compounds like furanthiols is challenging. Analyte loss can occur at every step, from sampling to injection. Adhering to a strict protocol is essential.

The primary challenge is the high volatility and reactivity of furanthiols. [13]Losses can occur during sample homogenization and transfer. Furthermore, heating the sample during analysis (e.g., in a headspace autosampler) can actually generate new furan compounds or degrade existing ones, leading to inaccurate results. [13] Below is a best-practice workflow for furanthiol analysis and a detailed protocol.

Analytical Workflow for Furanthiol Quantification start Start sample 1. Homogenize Sample (Keep chilled, minimize headspace) start->sample vial 2. Transfer to Headspace Vial (Pre-weighed, with salt solution) sample->vial spike 3. Spike with Internal Standard (e.g., d4-furan) vial->spike seal 4. Immediately Seal Vial spike->seal incubate 5. Headspace Incubation (Optimized T° and time, e.g., 60°C) seal->incubate spme 6. HS-SPME Extraction (e.g., DVB/CAR/PDMS fiber) incubate->spme gcms 7. GC-MS Analysis (PLOT column, SIM mode) spme->gcms quant 8. Quantification (Ratio of analyte to internal standard) gcms->quant end End quant->end

Sources

Optimizing reaction conditions for high-yield 2-Methyl-4,5-dihydrofuran-3-thiol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the high-yield synthesis of 2-Methyl-4,5-dihydrofuran-3-thiol. This document is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to explain the underlying chemical principles, offering robust troubleshooting strategies and detailed experimental procedures to empower you to optimize your synthesis for maximum yield and purity.

I. Synthesis Overview & Strategy

2-Methyl-4,5-dihydrofuran-3-thiol is a vital sulfur-containing heterocyclic compound, notable for its potent, meaty aroma, making it a key component in the flavor industry.[1] Its synthesis, while straightforward in principle, presents several challenges that can impact yield and purity, primarily related to the stability of the thiol group and the control of side reactions.

The most reliable and scalable synthetic approach involves a two-stage process starting from 5-hydroxy-2-pentanone. This strategy is favored for its effective reduction of byproducts and relatively short reaction time.[2]

  • Stage 1: Acid-Catalyzed Cyclization: 5-hydroxy-2-pentanone undergoes an intramolecular cyclodehydration reaction in the presence of an acid catalyst, such as phosphoric acid, to form the key intermediate, 4,5-dihydro-2-methylfuran.

  • Stage 2: Thiol Group Introduction: The dihydrofuran intermediate is then functionalized. This is typically achieved by addition of thioacetic acid across the double bond to form a stable thioacetate precursor, which is subsequently hydrolyzed under mild acidic or basic conditions to yield the final 2-Methyl-4,5-dihydrofuran-3-thiol.[2][3]

Below is a diagram illustrating this primary synthetic workflow.

SynthesisWorkflow A 5-Hydroxy-2-pentanone B Stage 1: Cyclization (H₃PO₄, Heat) A->B Starting Material C 4,5-Dihydro-2-methylfuran B->C Intermediate D Stage 2: Thiolation C->D E 2-Methyl-4,5-dihydrofuran-3-thiol D->E Final Product F a) Thioacetic Acid (CH₃COSH) b) Hydrolysis (e.g., H⁺ or OH⁻) D->F

Caption: High-level workflow for the two-stage synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter in the Stage 1 cyclization reaction?

A1: Temperature control. While acid catalysis is necessary, excessive heat can lead to polymerization and the formation of undesired isomers, significantly reducing the yield of 4,5-dihydro-2-methylfuran. A patent suggests that careful control of the phosphoric acid concentration (0.2 to 0.6 mol/L) can effectively reduce byproduct formation.[2] Continuous monitoring via TLC or GC is recommended to determine the optimal reaction endpoint.

Q2: Why use a two-step thiolation (thioacetate intermediate) instead of direct reaction with a thiolating agent like H₂S?

A2: There are three primary reasons:

  • Safety and Handling: Hydrogen sulfide (H₂S) is a highly toxic and flammable gas, requiring specialized equipment and handling procedures.[4] Thioacetic acid is a liquid that is comparatively easier and safer to handle in a standard laboratory fume hood.

  • Selectivity: The addition of thioacetic acid across the double bond is a well-controlled reaction. Direct thionation of furanone precursors with H₂S can result in a complex mixture of volatile compounds, making purification difficult.[3]

  • Stability: The target thiol is prone to oxidation. The thioacetate intermediate is significantly more stable, allowing for purification before the final, sensitive deprotection step. This minimizes the formation of the corresponding disulfide impurity during workup.

Q3: My final product has a weak or "off" aroma. What could be the cause?

A3: This is almost always due to impurities. The most common culprit is the oxidation of the thiol to bis(2-methyl-4,5-dihydro-3-furyl) disulfide.[3][5] This disulfide, while also having a meaty aroma, is distinct from the target thiol. Another possibility is the presence of the saturated analog, 2-methyltetrahydrofuran-3-thiol, which can form if a reductive process occurs.[3] Rigorous purification and strict anaerobic handling are essential for olfactory purity.

Q4: Can I use a different catalyst for the cyclization step?

A4: While phosphoric acid is well-documented, other protic or Lewis acids can be used. However, strong, non-volatile acids like sulfuric acid may promote charring and decomposition. The Paal-Knorr furan synthesis, a related reaction transforming 1,4-dicarbonyls into furans, demonstrates the utility of various acid catalysts.[6] Any new catalyst system would require thorough optimization of temperature, concentration, and reaction time.

III. Troubleshooting Guide

This guide addresses the most common issues encountered during the synthesis. Follow the logical flow to diagnose and resolve experimental challenges.

Troubleshooting cluster_start Problem cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield C1 A. Incomplete Cyclization Start->C1 C2 B. Inefficient Thiolation Start->C2 C3 C. Product Degradation Start->C3 C4 D. Reagent Quality Issue Start->C4 S1 1. Increase reaction time/temp 2. Verify catalyst concentration 3. Monitor via GC/TLC C1->S1 S2 1. Check thioacetic acid purity 2. Use fresh, mild base/acid for hydrolysis 3. Ensure anhydrous conditions C2->S2 S3 1. Degas all solvents 2. Work under inert atmosphere (N₂/Ar) 3. Purify quickly at low temp C3->S3 S4 1. Use freshly distilled starting material 2. Verify purity of all reagents C4->S4

Caption: Troubleshooting logic for addressing low product yield.

Problem 1: Low or No Product Yield
  • Potential Cause A: Incomplete Cyclization (Stage 1)

    • Diagnosis: Analysis of the crude reaction mixture after Stage 1 (e.g., by GC-MS or ¹H NMR) shows a significant amount of unreacted 5-hydroxy-2-pentanone.

    • Solutions:

      • Optimize Reaction Time & Temperature: Gradually increase the reaction temperature in 5-10 °C increments or extend the reaction time, monitoring for the disappearance of the starting material.

      • Verify Catalyst Loading: Ensure the correct molar ratio of phosphoric acid is used. Too little catalyst will result in a sluggish reaction.[2]

      • Ensure Water Removal: As this is a dehydration reaction, efficient removal of the water byproduct can help drive the equilibrium towards the product. Consider using a Dean-Stark apparatus if feasible for your scale.

  • Potential Cause B: Inefficient Thiolation or Hydrolysis (Stage 2)

    • Diagnosis: The primary species observed after Stage 2 is the 4,5-dihydro-2-methylfuran intermediate or the thioacetate precursor.

    • Solutions:

      • Assess Thioacetic Acid Quality: Thioacetic acid can oxidize or hydrolyze upon storage. Use a freshly opened bottle or distill it before use.

      • Optimize Hydrolysis: If using a base for hydrolysis (e.g., NaOH), ensure it is added slowly at low temperatures (0-5 °C) to prevent hydrolysis of the furan ring. If using an acid, ensure it is sufficiently strong to cleave the thioester but not so harsh as to cause degradation.

      • Consider a Catalyst: Some literature suggests using a mild base like piperidine to catalyze the addition of thioacetic acid.[2]

  • Potential Cause C: Product Degradation

    • Diagnosis: The reaction mixture darkens significantly, and analysis shows a complex mixture of unidentifiable byproducts or polymers. The characteristic thiol smell is absent or faint.

    • Solutions:

      • Maintain Inert Atmosphere: The thiol product is highly susceptible to oxidation.[3] Purge the reaction vessel with nitrogen or argon and maintain a positive pressure throughout the reaction, workup, and purification.

      • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas all solvents (e.g., by sparging with N₂ or via freeze-pump-thaw cycles) before use, especially for the final hydrolysis and workup steps.

      • Minimize Heat Exposure: During solvent removal and purification, keep temperatures as low as possible. Distillation should be performed under high vacuum to lower the boiling point.[7]

Problem 2: Final Product is Impure (Confirmed by GC/MS, NMR)
  • Potential Cause A: Presence of Bis(2-methyl-4,5-dihydro-3-furyl) disulfide

    • Diagnosis: A peak with a mass corresponding to the disulfide (M.W. 230.36) is observed in the GC-MS.

    • Solutions:

      • Strict Anaerobic Conditions: This is an oxidation product. All solutions for "Potential Cause C" under "Low Yield" apply here.

      • Mild Oxidant Scavengers: Consider adding a very small, sub-stoichiometric amount of a mild reducing agent during workup, though this can complicate purification. The primary solution is prevention.

      • Purification: Careful column chromatography can separate the thiol from the less polar disulfide.

  • Potential Cause B: Presence of 2-Methyltetrahydrofuran-3-thiol

    • Diagnosis: A peak with a mass corresponding to the saturated analog (M.W. 118.20) is present. This compound has a similar meaty aroma but is a distinct chemical entity.[1][3]

    • Solutions:

      • Avoid Unwanted Reductants: This impurity suggests an unintended reduction of the double bond. Scrutinize all reagents for potential reducing agents. This is less common in the described thioacetate route but can occur in alternative syntheses. For instance, some methods for preparing thiols involve reducing agents like sodium borohydride which could potentially reduce the double bond if conditions are not carefully controlled.[8]

      • Purification: The polarity difference between the dihydrofuran and tetrahydrofuran analogs should allow for separation by fractional distillation or chromatography.

IV. Optimized Experimental Protocol

This protocol is synthesized from best practices and patent literature.[2] All operations involving the thiol should be conducted under an inert atmosphere.

Stage 1: Synthesis of 4,5-Dihydro-2-methylfuran (II)

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a distillation head, add 5-hydroxy-2-pentanone (I) (1.0 eq).

  • Catalyst Addition: Add phosphoric acid to a final concentration of 0.2-0.6 mol/L.

  • Reaction: Heat the mixture with vigorous stirring. The product, 4,5-dihydro-2-methylfuran (II), will distill over with water. Collect the distillate.

  • Workup: Separate the organic layer from the aqueous layer in the distillate. Dry the organic layer over anhydrous sodium sulfate, filter, and use directly in the next step. The purity can be assessed by GC.

Stage 2: Synthesis of 2-Methyl-4,5-dihydrofuran-3-thiol (IV)

  • Setup: In a three-necked, round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer and an addition funnel, add the crude 4,5-dihydro-2-methylfuran (II) (1.0 eq).

  • Thioacetate Formation: Add thioacetic acid (1.1 - 1.5 eq). If desired, a catalytic amount of piperidine (0.1 eq) can be added.[2] Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or GC until the starting material is consumed. The product is 2-methyl-4,5-dihydrofuran-3-thiol acetate (III).

  • Hydrolysis: Cool the flask to 0 °C in an ice bath. Slowly add a solution of hydrochloric acid or sodium hydroxide while maintaining the temperature below 10 °C. Stir for 30-60 minutes.

  • Workup: Neutralize the reaction mixture carefully. Extract the product into a degassed organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with degassed brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent in vacuo at low temperature. Purify the crude thiol by vacuum distillation, collecting the fraction at the appropriate temperature and pressure (approx. 88-115 °C at 1.4 KPa).[2]

V. Recommended Reaction Conditions

ParameterStage 1: CyclizationStage 2a: ThiolationStage 2b: Hydrolysis
Key Reagent Phosphoric AcidThioacetic AcidHCl or NaOH
Solvent NeatNeat or Inert SolventReaction Solvent
Temperature Distillation Temp.Room Temperature0 - 10 °C
Time Until distillation ceases2 - 4 hours0.5 - 1 hour
Atmosphere Air or N₂Inert (N₂ or Ar)Inert (N₂ or Ar)
Key Control Point Efficient distillationMonitor starting materialMaintain low temperature

VI. References

  • Evers, W. J., & Heinsohn, H. H. (1974). Method of making 2-alkylfuran-3-thiol and alkyl, (2-alkyl-3-furyl) di and trisulfides. U.S. Patent No. 3,723,475. Google Patents. Retrieved from

  • CN111943916A. (2020). Preparation method of 2-methyltetrahydrofuran-3-thiol. Google Patents. Retrieved from

  • CN108440457B. (2021). Preparation method and application of 2-methyltetrahydrofuran-3-thiol. Google Patents. Retrieved from

  • The Good Scents Company. (n.d.). 2-methyl-3-tetrahydrofuran thiol. Retrieved from [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

  • Gronowitz, S., & Hoffman, R. A. (1962). 2-Thiophenethiol. Organic Syntheses, Coll. Vol. 5, p.1052 (1973); Vol. 42, p.98 (1962). Retrieved from [Link]

  • Evers, W. J. (1975). Flavoring with furyl sulfides and thiols. U.S. Patent No. 3,928,635. Google Patents. Retrieved from

Sources

Technical Support Center: Navigating the Stability of Meaty Aroma Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the intricate science of meaty aroma thiol stability. This guide is designed for researchers, scientists, and professionals in the food and flavor industry who are investigating the nuanced behavior of these potent aroma compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. Meaty aroma thiols, such as 2-furfurylthiol (FFT) and 2-methyl-3-furanthiol (MFT), are notoriously labile, and their stability is a critical factor in the final flavor profile of many food products. This guide will delve into the primary factors governing their degradation—pH and temperature—and provide practical solutions to common challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability of meaty aroma thiols.

1. What are the primary factors affecting the stability of meaty aroma thiols?

The stability of meaty aroma thiols is primarily influenced by a combination of intrinsic and extrinsic factors. The most critical extrinsic factors that you can control in your experiments are temperature, pH, and the presence of oxygen .[1] Additionally, the composition of the matrix, including the presence of metal ions, other sulfur compounds, and antioxidants, can significantly impact their longevity.

2. Which of the common meaty thiols is the most unstable?

In model systems, 2-methyl-3-furanthiol (MFT) has been shown to be the least stable of the key meaty aroma thiols.[2] It is highly susceptible to oxidation and other degradation reactions. 2-Furfurylthiol (FFT) is also unstable but generally exhibits greater stability than MFT under similar conditions.

3. What are the main degradation products I should be looking for?

The most common degradation pathway for meaty thiols is oxidation to their corresponding disulfides . For example, 2-furfurylthiol (FFT) oxidizes to form bis(2-furfuryl) disulfide (BFFD). When multiple thiols are present, mixed disulfides can also form. Under certain conditions, particularly at low pH, degradation of the furan ring itself can occur, leading to a more complex array of breakdown products.

4. How does pH influence the stability of these thiols?

The pH of the medium plays a multifaceted role in both the formation and degradation of meaty thiols.

  • Formation: The Maillard reaction, a primary pathway for the formation of these thiols from precursors like cysteine and ribose, is highly pH-dependent. The formation of sulfur-substituted furans and mercaptoketones is often favored under acidic conditions (pH 3.0-6.0).[3][4]

  • Degradation: Higher pH values (neutral to alkaline) can accelerate the degradation of thiols. This is partly due to the increased concentration of the more reactive thiolate anion (RS⁻) at higher pH. Furthermore, disulfide bonds, the primary oxidation products, can also degrade under neutral and basic conditions. Conversely, very low pH can promote the degradation of the furan ring structure itself through acid-catalyzed hydrolysis.

5. What is the general effect of temperature on thiol stability?

As with most chemical reactions, higher temperatures significantly accelerate the degradation of meaty aroma thiols . This is a critical consideration during thermal processing and accelerated shelf-life studies. The relationship between temperature and the rate of degradation can often be described by the Arrhenius equation, which highlights the exponential increase in reaction rate with temperature.[5]

6. Can other components in my matrix affect thiol stability?

Absolutely. The food matrix is a complex environment. The presence of pro-oxidants , such as certain metal ions (e.g., copper and iron), can catalyze the oxidation of thiols. Conversely, antioxidants can help to preserve them. Furthermore, other sulfur-containing compounds can participate in disulfide exchange reactions, leading to the formation of mixed disulfides and altering the aroma profile.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your research.

Problem: I'm losing my target thiol compound during sample storage.

Possible Causes and Solutions:

  • Oxidation: Thiols are highly susceptible to oxidation, especially in the presence of oxygen.

    • Solution: Store samples under an inert atmosphere (e.g., nitrogen or argon). Use sealed vials with minimal headspace. Consider adding antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, if they do not interfere with your analysis.

  • Inappropriate Temperature: Even at refrigerated temperatures, degradation can occur over time.

    • Solution: Store samples at or below -20°C, and for long-term storage, consider -80°C. Minimize freeze-thaw cycles.

  • pH of the Matrix: If your sample is in a solution, the pH could be promoting degradation.

    • Solution: If possible, adjust the pH of your sample to a slightly acidic range (e.g., pH 4-5) where many thiols exhibit greater stability. This must be compatible with your overall experimental design.

Problem: I'm observing the appearance of "off-aromas" in my product over time.

Possible Causes and Solutions:

  • Formation of Disulfides: The oxidation of potent meaty thiols to their disulfide forms can lead to a decrease in the desired meaty aroma and the emergence of different, often less desirable, sulfurous notes.

    • Solution: Implement strategies to prevent oxidation as described above. Analytically, monitor for the appearance of disulfide compounds like bis(2-furfuryl) disulfide.

  • Degradation of the Furan Ring: Under acidic conditions, the furan ring can break down, leading to a variety of volatile compounds that can contribute to off-aromas.

    • Solution: Carefully control the pH of your system. If low pH is necessary for other aspects of your product, consider if the processing time at that pH can be minimized.

Problem: My analytical results for thiol concentration are inconsistent.

Possible Causes and Solutions:

  • Instability during Sample Preparation: The high reactivity of thiols means they can degrade during extraction and preparation for analysis.

    • Solution: Work quickly and at low temperatures during sample preparation. Consider derivatization of the thiols to form more stable compounds prior to analysis. 4,4′-Dithiodipyridine (DTDP) is a reagent that can be used to form stable derivatives for LC-MS/MS analysis.[6]

  • Adsorption onto Surfaces: Thiols can be "lost" through adsorption onto active sites on glassware or in the analytical instrument.

    • Solution: Use silanized glassware to minimize active sites. Include an internal standard that is structurally similar to your analyte to correct for losses during sample workup and analysis.

Problem: I suspect my thiols are degrading during thermal processing.

Possible Causes and Solutions:

  • High Thermal Load: The combination of high temperature and processing time can lead to significant thiol degradation.

    • Solution: Optimize your thermal process to use the lowest temperature and shortest time necessary to achieve the desired outcome (e.g., microbial safety, texture). Consider technologies like high-temperature short-time (HTST) processing.

  • pH and Temperature Synergy: The degradative effects of pH and temperature can be synergistic.

    • Solution: Conduct pilot experiments to map the stability of your target thiols at different pH values and temperatures relevant to your process. This will help you identify a "safe" operating window. The protocols in the following section can be adapted for this purpose.

Part 3: Experimental Protocols

These protocols provide a starting point for systematically evaluating the stability of meaty aroma thiols.

Protocol 1: Accelerated Stability Testing of Meaty Thiols in a Model System

This protocol allows for the rapid assessment of thiol stability under various pH and temperature conditions.

Materials:

  • Target thiol compound(s) (e.g., 2-furfurylthiol, 2-methyl-3-furanthiol)

  • Buffer solutions at various pH values (e.g., pH 3, 5, 7)

  • Sealed, amber glass vials

  • Temperature-controlled incubator or water bath

  • Internal standard (e.g., a stable thiol not expected to be in the sample)

  • Extraction solvent (e.g., dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare stock solutions of the target thiol(s) and the internal standard in a suitable solvent.

  • In separate amber vials, add a known volume of the buffer solution.

  • Spike each vial with a known amount of the thiol stock solution and the internal standard to achieve the desired final concentration.

  • Seal the vials tightly, ensuring minimal headspace.

  • Place the vials in incubators or water baths set to the desired temperatures (e.g., 40°C, 60°C, 80°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a set of vials for each condition.

  • Immediately cool the vials in an ice bath to quench any further reactions.

  • Extract the thiols from the aqueous buffer using a suitable organic solvent (e.g., dichloromethane).

  • Analyze the organic extract by GC-MS to quantify the remaining thiol concentration relative to the internal standard.

  • Plot the concentration of the thiol versus time for each pH and temperature condition to determine the degradation kinetics.

Protocol 2: Quantification of Key Meaty Thiols and Their Disulfides by GC-MS

This method is suitable for the quantitative analysis of thiols and their primary oxidation products.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for volatile sulfur compounds (e.g., DB-WAX or equivalent)

Sample Preparation:

  • Homogenize the sample if it is a solid.

  • For liquid samples, a direct solvent extraction may be possible. For solid or complex matrices, a simultaneous distillation-extraction (SDE) or solid-phase microextraction (SPME) can be used to isolate the volatile compounds.

  • Add a known amount of an appropriate internal standard to the sample before extraction.

  • Concentrate the extract to a suitable volume under a gentle stream of nitrogen.

GC-MS Parameters (Example):

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow

  • Oven Program: 40°C (hold 2 min), ramp to 220°C at 5°C/min, hold for 10 min

  • MS Detector: Electron ionization (EI) mode (70 eV), scan range m/z 35-350

Quantification:

  • Create a calibration curve using authentic standards of the target thiols and their corresponding disulfides.

  • Calculate the concentration of each analyte in the sample based on the peak area ratio to the internal standard and the calibration curve.

Part 4: Data Summary & Visualizations

Table 1: Summary of pH and Temperature Effects on Meaty Thiol Stability
ParameterConditionGeneral Impact on Thiol StabilityKey Considerations
pH Acidic (pH 3-5) Generally more stable thiol group, but risk of furan ring degradation.Furan ring hydrolysis can lead to different degradation products.
Neutral (pH ~7) Increased rate of oxidation to disulfides.The concentration of the reactive thiolate anion increases.
Alkaline (pH > 8) Rapid degradation.Both the thiol group and disulfide bonds can be unstable.
Temperature Low (e.g., < 4°C) Degradation is slowed but not completely halted.Suitable for short- to medium-term storage.
Moderate (e.g., 20-40°C) Significant degradation can occur, especially over time.Relevant for shelf-life at ambient temperatures.
High (e.g., > 60°C) Rapid degradation.Crucial for thermal processing considerations.
Diagrams

DegradationPathways Thiol Meaty Thiol (e.g., FFT, MFT) Disulfide Disulfide (e.g., BFFD) Thiol->Disulfide Oxidation (Higher pH, O2) RingOpened Furan Ring Degradation Products Thiol->RingOpened Acid Hydrolysis (Low pH)

Caption: Primary degradation pathways for meaty aroma thiols.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Start Sample in Matrix (pH, Temp Controlled) Spike Spike with Thiol & Internal Standard Start->Spike Incubate Incubate at Set Temperature Spike->Incubate Extract Solvent Extraction Incubate->Extract At Time Points GCMS GC-MS Analysis Extract->GCMS Quantify Quantification GCMS->Quantify

Caption: Workflow for accelerated stability testing.

Part 5: References

  • Tang, J., Jiang, Y., Yuan, J., & Ho, C.-T. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Food Science and Human Wellness, 2(3-4), 123-130.

  • Hofmann, T., & Schieberle, P. (1995). Evaluation of the key odorants in a thermally treated solution of ribose and cysteine by aroma extract dilution analysis. Journal of Agricultural and Food Chemistry, 43(8), 2187-2194.

  • Blank, I., Pascual, E. C., Devaud, S., Fay, L. B., Stadler, R. H., Yeretzian, C., & Goodman, B. A. (1999). Degradation of the coffee flavor compound furfuryl mercaptan in model Fenton-type reaction systems. Journal of Agricultural and Food Chemistry, 47(10), 4356-4362.

  • Mottram, D. S. (2007). The role of sulfur chemistry in thermal generation of aroma. In Flavour Generation (pp. 164-181). Woodhead Publishing.

  • Madruga, M. S., & Mottram, D. S. (1995). The effect of pH on the formation of volatile compounds produced by heating a model system containing 5'-Imp and cysteine. Journal of the Brazilian Chemical Society, 6(4), 261-266.

  • van den Ouweland, G. A. M., & Peer, H. G. (1975). The role of 4-hydroxy-5-methyl-3(2H)-furanone in the formation of meaty aroma. Journal of Agricultural and Food Chemistry, 23(3), 501-505.

  • Grosch, W. (2001). Evaluation of the key odorants of foods by dilution experiments, aroma models and omission. Chemical Senses, 26(5), 533-545.

  • Kerler, J., & Winkel, C. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4292-4295.

  • Mottram, D. S., & Nobrega, I. C. C. (2002). The role of the Maillard reaction in the formation of odour-active compounds in a heated cysteine/ribose model system. In The Maillard Reaction in Foods and Medicine (pp. 235-240). Woodhead Publishing.

  • Ferreira, V., Ortín, N., Escudero, A., López, R., & Cacho, J. (2002). Chemical characterization of the aroma of a wine of Vitis vinifera L. cv. Grenache. Journal of Agricultural and Food Chemistry, 50(14), 4048-4054.

  • Xiang, D., Li, P., Luo, H., Rao, Y., & Xu, Y. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. Foods, 12(14), 2686.

  • Belitz, H.-D., Grosch, W., & Schieberle, P. (2009). Food Chemistry (4th ed.). Springer.

  • Cerny, C., & Grosch, W. (1993). Evaluation of the key odorants of fried potatoes by aroma extract dilution analysis. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 196(5), 417-422.

  • Hofmann, T., & Schieberle, P. (1998). 2-Oxopropanal, 2-oxobutanal, and 3-oxobutanal as important intermediates in the generation of the roast-smelling food flavor compounds 2-acetyl-2-thiazoline and 2-acetyl-1-pyrroline. Journal of Agricultural and Food Chemistry, 46(6), 2270-2277.

  • Schieberle, P. (1995). New and important roast-smelling compounds in bread crust and other heated foods. In Progress in Flavour Precursor Studies (pp. 343-356). Allured Publishing Corporation.

Sources

Technical Support Center: Enhancing the Shelf-Life of 2-Methyl-4,5-dihydrofuran-3-thiol in Flavor Systems

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Methyl-4,5-dihydrofuran-3-thiol (MDFT), a potent and valuable flavor compound known for its characteristic savory, meaty, and roasted notes.[1] Its exceptional impact at very low concentrations makes it a cornerstone in many flavor formulations.[1] However, the very chemical feature responsible for its potent aroma—the thiol group—also renders it highly susceptible to degradation.[1][2]

This guide is designed for researchers, scientists, and formulation experts. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles, to help you maximize the stability and shelf-life of your MDFT-containing flavors.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing not just solutions but the scientific rationale behind them.

Q1: My flavor solution containing MDFT is rapidly losing its characteristic 'meaty' or 'savory' aroma. What is happening and how can I stop it?

Answer: The loss of aroma is almost certainly due to the oxidative degradation of the MDFT molecule.

Scientific Rationale: The thiol (-SH) group in 2-Methyl-4,5-dihydrofuran-3-thiol is highly reactive and prone to oxidation, especially in the presence of oxygen. The primary degradation pathway involves the coupling of two thiol molecules to form a disulfide, specifically bis(2-methyl-4,5-dihydro-3-furyl) disulfide.[2] While the resulting disulfide may retain some meaty aroma, its sensory impact and threshold are different, leading to a significant change and overall loss of the desired potent flavor profile.[2] This process can be accelerated by exposure to air (oxygen), light, heat, and the presence of metal ions.[1][3]

Recommendations:

  • Inert Atmosphere: Purge the headspace of your storage containers and reaction vessels with an inert gas like nitrogen or argon to displace oxygen.

  • Antioxidant Addition: Incorporate antioxidants into your formulation to scavenge free radicals and reactive oxygen species that initiate the oxidation cascade.

  • Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid to sequester metal ions (e.g., Cu²⁺, Fe³⁺) that can catalyze thiol oxidation.

Workflow: Preparing a Stabilized Aqueous Stock Solution of MDFT

G cluster_prep Preparation Steps cluster_storage Storage A 1. Deoxygenate Solvent (e.g., Water, Propylene Glycol) by sparging with N₂ or Ar for 30 min B 2. Add & Dissolve Chelating Agent (e.g., 0.05% EDTA) A->B C 3. Add & Dissolve Antioxidant (e.g., 0.1% Ascorbic Acid) B->C D 4. Adjust pH (Target pH 4-5) using a food-grade acid (e.g., Citric Acid) C->D E 5. Add MDFT and mix thoroughly under inert atmosphere D->E F 6. Transfer to Storage Fill amber glass vial, purge headspace with N₂, and seal tightly E->F G Store at 2-8°C Away from light F->G Final Step

Caption: Workflow for preparing a stabilized MDFT solution.

Q2: I'm observing a color change (e.g., yellowing) and some precipitation in my aqueous MDFT stock solution. What is the cause?

Answer: This is a strong indicator of advanced degradation and potential polymerization.

Scientific Rationale: Beyond the initial oxidation to disulfides, further oxidative reactions and side reactions can occur. The dihydrofuran ring itself can be susceptible to reactions, and complex interactions with other formulation components can lead to the formation of higher molecular weight compounds and colored polymers.[4] Precipitation occurs when these degradation products are no longer soluble in the solvent system. This is more common in purely aqueous systems, where MDFT has limited solubility to begin with.[5][6] Studies have shown that MDFT is less stable in aqueous solutions compared to organic solvents or water/propylene glycol mixtures.[1][7]

Recommendations:

  • Solvent System: If your application allows, prepare stock solutions in a solvent like food-grade ethanol or propylene glycol, or a co-solvent system (e.g., 50:50 water/propylene glycol) to improve solubility and stability.[7]

  • Purity: Ensure the MDFT and all other ingredients are of high purity. Impurities can sometimes catalyze degradation.

  • Follow Stabilization Protocol: Rigorously apply the stabilization methods described in Q1 (inert atmosphere, antioxidants, chelators) to prevent the initial degradation that leads to these downstream effects.

Q3: My final product requires a long shelf-life (6+ months). Antioxidants alone are not sufficient. What is the next level of protection?

Answer: For long-term stability, particularly in complex food matrices, encapsulation is the most effective and industry-standard method.

Scientific Rationale: Encapsulation creates a physical barrier between the sensitive flavor core (MDFT) and the external environment (oxygen, moisture, light, reactive ingredients).[3][8] This barrier, or "wall material," protects the flavor from degradation during processing and storage.[3] Encapsulation technologies can be broadly classified into physical-mechanical, chemical, and physicochemical methods.[9] For flavors, techniques like spray drying, extrusion, and coacervation are most common.[8][10]

Recommendations:

  • Spray Drying: This is a rapid and cost-effective method where an emulsion of the flavor and a carrier (like maltodextrin or modified starch) is atomized into a hot air stream to produce a stable, powdered flavor.[9][10]

  • Molecular Inclusion with Cyclodextrins: Cyclodextrins are doughnut-shaped molecules that can trap the MDFT molecule within their hydrophobic cavity, effectively shielding it from oxygen and other degradative agents.[9]

Experimental Protocol: Microencapsulation of MDFT via Spray Drying
  • Wall Material Preparation:

    • Slowly dissolve 300g of a suitable wall material (e.g., Maltodextrin DE 10-12) in 700g of deionized, deoxygenated water at 40-50°C with continuous stirring to create a 30% w/w solution.

    • Allow the solution to hydrate for at least 1 hour.

  • Core Material Preparation:

    • In a separate, sealed container under a nitrogen blanket, mix 1 part MDFT with 4 parts of a weighting agent/solvent (e.g., medium-chain triglyceride oil or propylene glycol). This forms the flavor core.

  • Emulsification:

    • Add the flavor core (typically 20-25% of the wall material solids weight) to the wall material solution.

    • Homogenize the mixture using a high-shear mixer (e.g., Silverson or Ultra-Turrax) for 5-10 minutes to create a fine, stable oil-in-water emulsion. The target droplet size should be 1-2 μm.

  • Spray Drying:

    • Feed the emulsion into a spray dryer.

    • Typical Operating Parameters:

      • Inlet Temperature: 180-200°C

      • Outlet Temperature: 80-100°C

      • Atomizer Speed/Pressure: Adjust to achieve desired particle size.

    • The hot air evaporates the water, leaving a dry powder with the MDFT encapsulated within the wall material matrix.

  • Collection and Storage:

    • Collect the resulting powder from the cyclone.

    • Store the encapsulated MDFT powder in a sealed, airtight, opaque container with an oxygen scavenger packet at ambient or refrigerated temperature.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary chemical degradation pathway for MDFT?

The primary degradation pathway is the oxidation of the thiol group (-SH) to a disulfide (-S-S-). This reaction involves two molecules of MDFT and an oxidizing agent (typically oxygen). The resulting molecule is bis(2-methyl-4,5-dihydro-3-furyl) disulfide. This conversion alters the aroma profile and diminishes the desired sensory impact.[2]

Caption: Oxidative degradation pathway of MDFT.

Q2: Which antioxidants are most effective for preserving furanthiols like MDFT?

A multi-pronged approach using different classes of antioxidants is often most effective.

Antioxidant ClassExamplesMechanism of Action & RationaleTypical Use Level
Oxygen Scavengers Ascorbic Acid (Vitamin C), Ascorbyl PalmitateDirectly reacts with and removes dissolved oxygen, preventing it from participating in oxidation reactions.[11]0.05 - 0.2%
Radical Scavengers Tocopherols (Vitamin E), Butylated Hydroxytoluene (BHT)Donate a hydrogen atom to quench free radicals, terminating the chain reaction of oxidation.0.01 - 0.1%
Thiol-based L-Cysteine, Glutathione (GSH)Can act as sacrificial antioxidants, being preferentially oxidized over the more potent MDFT. Cysteine has been shown to increase the stability of other thiols.[12][13]0.1 - 0.5%
Chelating Agents EDTA, Citric AcidAlthough not true antioxidants, they are critical synergists. They bind (chelate) pro-oxidant metal ions like iron and copper, rendering them inactive.[14]0.01 - 0.1%
Q3: How does pH affect the stability of MDFT in an aqueous solution?

The stability of thiols is highly pH-dependent. The thiol group (-SH) exists in equilibrium with its deprotonated, anionic form, the thiolate (-S⁻).

  • At lower pH (acidic conditions, e.g., pH < 7): The equilibrium favors the protonated -SH form. This form is significantly less susceptible to oxidation.

  • At higher pH (alkaline conditions, e.g., pH > 8): The equilibrium shifts towards the thiolate (-S⁻) form. The thiolate anion is much more easily oxidized than the neutral thiol.

Therefore, to enhance the shelf-life of MDFT in an aqueous system, it is crucial to maintain a slightly acidic pH, typically in the range of 4 to 6.[15]

Q4: How can I analytically monitor the stability of MDFT in my experiments?

Quantifying the concentration of a volatile sulfur compound like MDFT over time is the definitive way to measure stability.

Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Selective Thiol Extraction.

Due to the high reactivity and often low concentration of MDFT, direct injection is not always feasible. A selective extraction and derivatization method provides cleaner and more accurate results.

  • Selective Binding: A reagent like p-hydroxymercuribenzoate (pHMB) is added to the sample. pHMB selectively binds to thiol compounds, including MDFT, forming a non-volatile conjugate.[16][17] This allows for the removal of interfering matrix components.

  • Release and Extraction: The bound thiols are then released from the pHMB conjugate using a solution of a stronger thiol, like cysteamine.[16] The released, volatile MDFT is then extracted into an organic solvent (e.g., dichloromethane).

  • Analysis: The extract is injected into a GC-MS system. A sulfur-specific detector, like a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescence Detector (SCD), can be used for enhanced sensitivity and selectivity.[18]

  • Quantification: The concentration is determined by comparing the peak area of MDFT to that of a previously run calibration curve using an internal standard.

This method allows for accurate tracking of the MDFT concentration in your flavor system throughout its shelf-life study.[16]

References

  • David, D., Parre, E., & Le, T. (2023). Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications. Food Science and Technology, 43. Available at: [Link]

  • StudySmarter. (n.d.). Flavor Encapsulation: Methods & Techniques. Retrieved from [Link]

  • Fonaa. (n.d.). Flavor Encapsulation: Protecting Taste In Food Systems. Retrieved from [Link]

  • David, D., Parre, E., & Le, T. (2023). Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications. OUCI. Available at: [Link]

  • Elsevier. (n.d.). Chemical Procedures for Encapsulation of Flavors. In Nanotechnology in the Agri-Food Industry. Available at: [Link]

  • Kerler, J., & Grosch, W. (1997). Stability of Thiols in an Aqueous Process Flavoring. Journal of Agricultural and Food Chemistry, 45(7), 2749-2754. Available at: [Link]

  • ResearchGate. (n.d.). Chemical Stability of Thiol and Flavanol Sulfonation Products during Wine Aging Conditions. Retrieved from [Link]

  • Talwar, G. P., & Ghibaudi, E. (2000). Lipase-assisted generation of 2-methyl-3-furanthiol and 2-furfurylthiol from thioacetates. Food Chemistry, 70(3), 363-367. Available at: [Link]

  • Ruan, D., & Yaylayan, V. A. (2018). Reactivity and stability of selected flavor compounds. Critical Reviews in Food Science and Nutrition, 58(10), 1619-1637. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-furanthiol. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible degradation pathways of 2-MeTHF under the radical addition conditions. Retrieved from [Link]

  • Tominaga, T., & Dubourdieu, D. (2006). A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties. Journal of Agricultural and Food Chemistry, 54(1), 29-33. Available at: [Link]

  • NIH. (n.d.). Surface nanoengineering technology for the removal of sulfur compounds associated with negative attributes in wines. Retrieved from [Link]

  • American Chemical Society. (n.d.). The Significance of Volatile Sulfur Compounds in Food Flavors. Retrieved from [Link]

  • The Australian Wine Research Institute. (n.d.). Removal of volatile sulfur compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). 2-Methyl-4,5-dihydrofuran-3-thiol. Retrieved from [Link]

  • Scholars' Mine. (2020). Postharvest Application of Thiol Compounds Affects Surface Browning and Antioxidant Activity of Fresh-Cut Potatoes. Available at: [Link]

  • The Good Scents Company. (n.d.). methyl dihydrofuran thiol. Retrieved from [Link]

  • Lee, S., et al. (2019). Interaction of Thiol Antioxidants with α,β-Unsaturated Ketone Moiety: Its Implication for Stability and Bioactivity of Curcuminoids. Molecules, 24(10), 1937. Available at: [Link]

  • Lushchak, V. I. (2014). The role of thiols in antioxidant systems. Central European Journal of Biology, 9(12), 1145-1165. Available at: [Link]

  • ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Off-Flavor Formation from Thiol Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate off-flavor and off-odor issues arising from the degradation of thiol-containing compounds in pharmaceutical and research settings.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding thiol degradation and its sensory impact.

Q1: What is thiol degradation and why does it cause off-flavors?

A1: Thiols (compounds containing a sulfhydryl, -SH, group) are highly susceptible to chemical degradation, primarily through oxidation.[1][2] The initial and most common degradation pathway is the oxidation of two thiol molecules to form a disulfide bond (R-S-S-R).[2][3] However, further oxidation or different degradation pathways can lead to the formation of highly odorous, volatile sulfur compounds (VSCs). These can include hydrogen sulfide (rotten eggs), mercaptans (cabbage, rubbery), and various sulfides (garlic, onion). Because these VSCs have extremely low odor thresholds, even trace amounts can impart a potent and undesirable off-flavor or off-odor to a product.[4]

Q2: What are the primary factors that accelerate thiol degradation?

A2: Several key environmental and chemical factors can significantly accelerate the degradation of thiols:

  • Presence of Oxygen: Molecular oxygen is a primary driver of thiol oxidation. The process can be slow on its own but is often catalyzed by other factors.[5]

  • Elevated pH: The reactivity of a thiol group is highly pH-dependent.[6][7] At higher pH values, the thiol group (-SH) deprotonates to form a thiolate anion (-S⁻).[8] This thiolate is a much more potent nucleophile and is significantly more susceptible to oxidation than its protonated form.[8][9] Therefore, thiol stability generally decreases as pH increases above the thiol's pKa.[6][7]

  • Presence of Metal Ions: Transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for thiol oxidation.[6][10] They facilitate the transfer of electrons between the thiol and an oxidizing agent like oxygen, dramatically increasing the reaction rate.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including thiol degradation pathways like oxidation and C-S bond cleavage.[1]

  • Exposure to Light: UV light can induce photolytic degradation, generating highly reactive thiyl radicals (RS•).[1][11] These radicals can then initiate a cascade of reactions, leading to various degradation products.[11]

Q3: Are all thiol-containing molecules equally susceptible to degradation?

A3: No. The stability of a thiol is influenced by its molecular structure. The local chemical environment of the -SH group, including steric hindrance and the presence of nearby electron-withdrawing or donating groups, can affect its pKa and reactivity. For instance, thiols with lower pKa values will exist in the more reactive thiolate form at a lower pH, potentially increasing their degradation rate under those conditions.[6][10]

Section 2: Troubleshooting Guide for Off-Flavor Issues

This section provides a structured approach to identifying and resolving off-flavor problems in your experiments or formulations.

Issue 1: My thiol-containing solution develops a "sulfur" or "rotten egg" smell over time.

This is the most common issue and points directly to the formation of volatile sulfur compounds (VSCs).

Troubleshooting Workflow

G start Off-Flavor Detected check_ph Step 1: Measure pH of the Solution start->check_ph check_headspace Step 2: Analyze Headspace Gas check_ph->check_headspace If pH > 6.0 check_ph->check_headspace If pH is optimal, proceed check_metals Step 3: Assess Metal Ion Contamination check_headspace->check_metals VSCs (H₂S, Mercaptans) Detected check_headspace->check_metals No VSCs? Re-evaluate source of odor check_storage Step 4: Review Storage Conditions check_metals->check_storage Source of metals identified? check_metals->check_storage No obvious source, proceed mitigate Step 5: Implement Mitigation Strategy check_storage->mitigate Suboptimal conditions found sub_ph Adjust pH to 4-5 (if API is stable) mitigate->sub_ph pH Control sub_antioxidant Add Antioxidant (e.g., BHT, Vitamin E) mitigate->sub_antioxidant Radical Scavenging sub_chelator Add Chelating Agent (e.g., EDTA, Citric Acid) mitigate->sub_chelator Metal Ion Control sub_packaging Use Inert Gas (N₂, Ar) Package in amber vials mitigate->sub_packaging Oxygen/Light Control

Caption: Troubleshooting workflow for diagnosing and mitigating thiol-related off-flavors.

Causality and Recommended Actions
  • Step 1: pH Assessment:

    • Why: As pH increases, the thiol equilibrium shifts towards the highly reactive thiolate anion, accelerating oxidation.[6][7][8] Studies have shown that thiol degradation rates increase significantly at pH values above 6.[7]

    • Action: Measure the pH of your solution. If your active pharmaceutical ingredient (API) or compound of interest is stable at a lower pH, consider buffering your formulation to a pH range of 4-5. At pH 5, thiolated compounds have shown significantly greater stability compared to pH 7.2.[7]

  • Step 2: Headspace Analysis:

    • Why: To confirm that the off-odor is from VSCs, you must analyze the gas phase (headspace) above your sample. This provides definitive evidence and helps quantify the extent of the problem.

    • Action: Use an analytical technique like Headspace Gas Chromatography with a sulfur-selective detector (e.g., Sulfur Chemiluminescence Detector - SCD) or Mass Spectrometry (GC-MS).[4][12] These methods can identify and quantify specific VSCs like hydrogen sulfide, methanethiol, and dimethyl sulfide.[4][13] Refer to Protocol 1 for a sample methodology.

  • Step 3: Metal Ion Contamination Assessment:

    • Why: Trace amounts of transition metals, especially copper, can dramatically accelerate degradation.[6][10] These can be leached from container closures, stoppers, or be present as impurities in excipients.

    • Action: Review the sources of all your raw materials and primary packaging. If metal contamination is suspected, introduce a chelating agent like Edetate Disodium (EDTA) or citric acid into your formulation. Chelators bind metal ions, rendering them catalytically inactive.

  • Step 4: Storage Condition Review:

    • Why: Oxygen, light, and heat are key drivers of degradation.[1] Storing samples in air-filled, clear containers at room temperature creates a worst-case scenario.

    • Action:

      • Oxygen Control: Purge the headspace of your container with an inert gas like nitrogen or argon before sealing. This is a critical step to minimize oxidation.

      • Light Protection: Store solutions in amber glass vials or other light-blocking containers to prevent photolytic degradation.[1]

      • Temperature Control: Store samples at recommended refrigerated (2-8 °C) or frozen temperatures to slow down reaction kinetics.

  • Step 5: Implement a Mitigation Strategy:

    • Why: In addition to the controls above, antioxidants can be added to the formulation to intercept the degradation process.

    • Action: Introduce a suitable antioxidant. Thiol-based antioxidants like glutathione can act as sacrificial agents.[14][15][16] Alternatively, radical chain terminators like Butylated Hydroxytoluene (BHT) or Vitamin E can be effective at preventing the propagation of radical-driven degradation pathways.[11] The choice of antioxidant must be compatible with your specific formulation and intended use.

Issue 2: My formulation is stable initially but fails stability testing with off-odors after several months.

This suggests a slower degradation process that becomes apparent over the product's shelf-life.

Causality and Recommended Actions
  • Root Cause: This is often due to low-level, chronic exposure to oxygen that permeates the container closure system over time or the slow catalysis by trace metals.

  • Action 1: Re-evaluate Packaging: Standard stoppers or caps may not provide a sufficient barrier to oxygen ingress for highly sensitive molecules. Consider using high-barrier films or stoppers with lower oxygen transmission rates. Including an oxygen scavenger within the packaging can also be highly effective.[17]

  • Action 2: Perform an Accelerated Stability Study: Conduct a formal stability study under accelerated conditions (e.g., 40 °C / 75% RH) with different formulation strategies (e.g., with/without chelating agent, with/without antioxidant, different pH levels). This allows for a faster comparison of the effectiveness of each mitigation strategy.

Section 3: Data & Protocols

Table 1: Key Factors Influencing Thiol Degradation Rate
FactorConditionImpact on Degradation RateRationale
pH Increase from 5.0 to 7.2Significant Increase Formation of the more reactive thiolate anion (-S⁻).[7][8]
Metal Ions Addition of trace Cu²⁺Dramatic Increase Catalyzes the oxidation of thiols by oxygen.[6][10]
Oxygen Storage under Air vs. N₂**High (Air) vs. Low (N₂) **Oxygen is a primary reactant in oxidative degradation.
Temperature Increase from 4 °C to 25 °CModerate to High Increase Increases the kinetic rate of degradation reactions.[1]
Light Clear vs. Amber VialHigh (Clear) vs. Low (Amber) UV light can initiate degradation via free radical pathways.[11]
Diagram: Primary Thiol Degradation Pathways

G Thiol 2 R-SH (Thiol) Disulfide R-S-S-R (Disulfide) Thiol->Disulfide Mild Oxidation (+ O₂, Metal Ions, ↑pH) VSCs Volatile Sulfur Compounds (H₂S, R-SH, R-S-R') OFF-FLAVOR Thiol->VSCs Alternative Pathways (e.g., Thermal/Photolytic Cleavage) Sulfenic R-SOH (Sulfenic Acid) Disulfide->Sulfenic Further Oxidation Sulfenic->VSCs Decomposition/Side Reactions

Caption: Key oxidative and degradative pathways for thiols leading to off-flavor compounds.

Protocol 1: Headspace GC-MS Analysis of Volatile Sulfur Compounds

This protocol provides a general framework for the qualitative and quantitative analysis of VSCs.

Objective: To identify and quantify volatile sulfur compounds in the headspace of a sample.

Instrumentation:

  • Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector.

  • Headspace Autosampler (e.g., Static or Dynamic).

  • SPME (Solid-Phase Microextraction) can be used as an alternative concentration technique.[12]

Methodology:

  • Sample Preparation:

    • Accurately transfer 5-10 mL of the liquid sample into a 20 mL headspace vial.

    • For solid samples, accurately weigh 1-2 g into a vial.

    • Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

  • Headspace Incubation:

    • Place the vial in the autosampler tray.

    • Incubate the sample at a controlled temperature (e.g., 60-80 °C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to equilibrate into the headspace.

  • Injection:

    • The autosampler will automatically inject a specific volume of the headspace gas (e.g., 1 mL) into the GC inlet.

  • GC Separation:

    • Column: Use a column suitable for volatile compounds (e.g., a low-polarity column like a DB-5ms or a PLOT column for very volatile gases).

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate compounds based on their boiling points.

  • MS Detection:

    • Operate the MS in scan mode to acquire mass spectra for compound identification.

    • For quantification, use Selected Ion Monitoring (SIM) mode for target VSCs to enhance sensitivity and selectivity.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify target compounds by creating a calibration curve using certified reference standards of compounds like hydrogen sulfide, methanethiol, and dimethyl sulfide.

Self-Validation:

  • Run a blank (empty vial) and a control sample (a known stable formulation) with each batch to ensure no system contamination.

  • Spike a control sample with known concentrations of VSC standards to calculate recovery and confirm method accuracy.

Section 4: References

  • BenchChem. (n.d.). Degradation pathways of 4-Phenylbutane-2-thiol under different conditions. Retrieved from

  • Ferrer-Sueta, G., & Radi, R. (2009). One- and two-electron oxidation of thiols: mechanisms, kinetics and biological fates. Antioxidants & Redox Signaling. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Degradation Pathways of Long-Chain Secondary Thiols. Retrieved from

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. Retrieved from

  • Wang, Z., et al. (2021). The effect of pH and transition metal ions on cysteine-assisted gold aggregation for a distinct colorimetric response. RSC Publishing. Retrieved from

  • Lian, L., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. PubMed. Retrieved from

  • Schöneich, C. (2020). Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. NIH. Retrieved from

  • Atkhen, A., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. Retrieved from

  • ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. Retrieved from

  • ResearchGate. (n.d.). The role of thiols in antioxidant systems. Retrieved from

  • Stoica, B-A., et al. (2021). Removing of the Sulfur Compounds by Impregnated Polypropylene Fibers with Silver Nanoparticles-Cellulose Derivatives for Air Odor Correction. PMC - NIH. Retrieved from

  • ResearchGate. (n.d.). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. Retrieved from

  • Morgan, B., et al. (2019). The role of thiols in antioxidant systems. PMC - PubMed Central - NIH. Retrieved from

  • Lian, L., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols. RSC Publishing. Retrieved from

  • Polaskova, P., et al. (2008). Analysis of Volatile Organic Sulfur Compounds in Wine Using Headspace Solid-Phase Microextraction Gas Chromatography with Sulfur Chemiluminescence Detection. American Journal of Enology and Viticulture. Retrieved from

  • Chen, Y., et al. (2023). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. MDPI. Retrieved from

  • ResearchGate. (n.d.). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. Retrieved from

  • Google Patents. (n.d.). Method of removing sulfur odors from packages. Retrieved from

  • A-Ware, F. I. (2018). ROLE OF THIOLS IN OXIDATIVE STRESS. PMC - NIH. Retrieved from

  • Majcher, M., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. MDPI. Retrieved from

  • ResearchGate. (n.d.). Thiol-based antioxidants. Retrieved from

Sources

Technical Support Center: Refinement of Extraction Protocols for Thermally Labile Sulfur Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction of thermally labile sulfur compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling these sensitive molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but the scientific reasoning behind them, ensuring robust and reproducible results.

Introduction: The Challenge of Thermally Labile Sulfur Compounds

Thermally labile sulfur compounds are a critical class of molecules in various fields, from the aroma profiling of food and beverages to their role as potential biomarkers in medical diagnostics.[1] Their inherent instability, particularly their sensitivity to heat, makes their extraction and analysis a significant challenge.[2][3] Degradation, oxidation, or the loss of these volatile compounds during sample preparation can lead to inaccurate quantification and misinterpretation of results.[4] This guide provides practical, field-proven insights to refine your extraction protocols and overcome these analytical hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the extraction of thermally labile sulfur compounds, offering step-by-step solutions and preventative measures.

Issue 1: Low or No Analyte Recovery

Q: I'm performing a headspace solid-phase microextraction (HS-SPME) for volatile sulfur compounds (VSCs), but I'm seeing very low or no peaks for my target analytes in the GC-MS analysis. What could be the problem?

A: Low recovery of VSCs in HS-SPME is a common issue that can stem from several factors. Here’s a systematic approach to troubleshoot this problem:

  • Inadequate Extraction Temperature: While it may seem counterintuitive for thermally labile compounds, a certain amount of heat is often necessary to facilitate the partitioning of analytes from the sample matrix into the headspace. However, excessive temperatures can lead to degradation.

    • Causality: The volatility of sulfur compounds increases with temperature, which can enhance their concentration in the headspace for extraction. The key is to find an optimal temperature that maximizes volatility without causing thermal degradation.

    • Solution: Optimize the extraction temperature. Start with a lower temperature (e.g., 35-40°C) and gradually increase it in small increments (e.g., 5°C).[5][6] Monitor the analyte response to identify the temperature that provides the best signal without evidence of degradation products. For example, in the analysis of fruit brandies, an extraction temperature of 35°C was found to be optimal.[6][7]

  • Suboptimal Extraction Time: The time the SPME fiber is exposed to the headspace is critical for achieving equilibrium and maximizing analyte adsorption.

    • Causality: Analyte adsorption onto the SPME fiber is a time-dependent process. Insufficient time will result in incomplete extraction, while excessively long times may not significantly improve recovery and can increase the risk of analyte degradation or loss.

    • Solution: Evaluate different extraction times (e.g., 15, 30, 45, 60 minutes) at your optimized temperature.[6] Plot the analyte peak area against extraction time to determine the point at which the response plateaus, indicating that equilibrium has been reached. For some VSCs, a 30-minute extraction time has been shown to be effective.[6][7]

  • Incorrect SPME Fiber Choice: The type of coating on the SPME fiber plays a crucial role in the selective extraction of different compounds.

    • Causality: The principle of SPME is based on the partitioning of analytes between the sample matrix and the fiber coating. The polarity and porosity of the coating material determine its affinity for specific analytes.

    • Solution: For volatile sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice due to its mixed-polarity nature, which allows for the effective trapping of a wide range of volatiles.[6][7] If you are targeting specific sulfur compounds, consult the literature or manufacturer's guidelines for the most appropriate fiber.

  • Matrix Effects: The sample matrix itself can interfere with the release of VSCs into the headspace. High concentrations of ethanol or water can affect the partitioning of analytes.

    • Causality: High concentrations of other volatile components, like ethanol in alcoholic beverages, can compete with the target analytes for both headspace volume and adsorption sites on the SPME fiber, reducing extraction efficiency.[7]

    • Solution:

      • Dilution: Diluting the sample with water can reduce the concentration of interfering matrix components. For instance, diluting fruit brandy samples to 2.5% v/v ethanol significantly improved the sensitivity of the extraction.[6][7]

      • Salting Out: Adding a salt, such as sodium chloride (NaCl), to the sample can increase the ionic strength of the aqueous phase. This reduces the solubility of the volatile organic compounds, promoting their release into the headspace. An addition of 20% w/v NaCl has been shown to be effective.[6][7]

      • Chelating Agents: The addition of a chelating agent like EDTA can help to stabilize reactive thiols.[6][7]

Issue 2: Analyte Degradation and Artifact Formation

Q: I suspect my thermally labile sulfur compounds are degrading during extraction, leading to the formation of artifacts and inconsistent results. How can I minimize this?

A: Preventing the degradation of these sensitive compounds is paramount for accurate analysis. Here are key strategies to maintain the integrity of your analytes:

  • Minimize Thermal Stress: The primary cause of degradation is excessive heat.

    • Causality: Thermally labile compounds have low activation energies for degradation reactions. Elevated temperatures provide the necessary energy to initiate these reactions, leading to the formation of more stable, but analytically irrelevant, compounds.[3]

    • Solution:

      • Low-Temperature Extraction: Whenever possible, employ extraction methods that operate at or below ambient temperature.

      • Optimized Heating: If heating is necessary, as in HS-SPME, carefully optimize the temperature and duration of heating to the minimum required for effective extraction.[5]

      • Pulsed Flame Photometric Detection (PFPD): When using gas chromatography, a PFPD is a sulfur-specific detector that can provide cleaner chromatograms and lower detection limits, reducing the need for high concentration factors that might require harsh extraction conditions.[8]

  • Control Oxidative Degradation: Many sulfur compounds are susceptible to oxidation.

    • Causality: The sulfur atom in many of these compounds can exist in various oxidation states. The presence of oxygen, especially when combined with heat or light, can promote the oxidation of thiols to disulfides or other oxidized species.

    • Solution:

      • Inert Atmosphere: Prepare and handle samples under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Antioxidants: The addition of antioxidants to the sample matrix can help to quench oxidative reactions. However, ensure that the chosen antioxidant does not interfere with the analysis.

      • Degassed Solvents: If using solvent extraction, use solvents that have been degassed to remove dissolved oxygen.

  • Solvent Selection and Purity: The choice of solvent in liquid extraction methods is critical.

    • Causality: The solvent not only determines the extraction efficiency but can also influence the stability of the analytes. Impurities in the solvent can act as catalysts for degradation reactions.

    • Solution:

      • Use High-Purity Solvents: Always use high-purity, analytical grade solvents to avoid introducing contaminants.

      • Solvent Polarity: The polarity of the solvent should be matched to the polarity of the target sulfur compounds to ensure efficient extraction.[9] For example, polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been used for the extraction of sulfur compounds from diesel fractions.[10]

      • Avoid Reactive Solvents: Be cautious of using solvents that may react with the sulfur compounds.

Visualizing the Workflow: HS-SPME Protocol

The following diagram illustrates a refined workflow for the extraction of thermally labile sulfur compounds using Headspace Solid-Phase Microextraction (HS-SPME).

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Sample Collection Dilution 2. Dilution (if necessary) Sample->Dilution Reduces matrix effects Salting 3. Salt Addition (e.g., NaCl) Dilution->Salting Increases analyte volatility Chelator 4. Add Chelating Agent (e.g., EDTA) Salting->Chelator Stabilizes reactive thiols Equilibration 5. Equilibration at Optimal Temperature Chelator->Equilibration Fiber 6. Expose SPME Fiber to Headspace Equilibration->Fiber Optimized time and temp Desorption 7. Thermal Desorption in GC Inlet Fiber->Desorption Separation 8. Chromatographic Separation Desorption->Separation Detection 9. Detection (e.g., MS, SCD) Separation->Detection

Caption: A refined workflow for HS-SPME of thermally labile sulfur compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for identifying and quantifying thermally labile sulfur compounds after extraction?

A1: Gas chromatography (GC) is the most widely used technique for the separation of volatile and semi-volatile sulfur compounds.[11] It is often coupled with a mass spectrometer (MS) for identification and quantification.[7] For enhanced selectivity and sensitivity towards sulfur-containing molecules, sulfur-specific detectors are highly recommended. These include:

  • Sulfur Chemiluminescence Detector (SCD): Offers high selectivity and sensitivity for sulfur compounds.[12]

  • Flame Photometric Detector (FPD): A robust and common detector for sulfur analysis.[11][13]

  • Pulsed Flame Photometric Detector (PFPD): An advancement of the FPD that provides improved sensitivity and selectivity.[8]

Q2: How should I store my samples before extraction to prevent the loss of thermally labile sulfur compounds?

A2: Proper sample storage is crucial to maintain the integrity of your analytes. Here are some best practices:

  • Minimize Headspace: Store liquid samples in vials with minimal headspace to reduce the loss of volatile compounds.

  • Low Temperature: Store samples at low temperatures (e.g., in a refrigerator or freezer) to slow down degradation reactions. However, be mindful of freeze-thaw cycles which can also affect sample integrity. For some volatile sulfur compounds, storage at temperatures not exceeding 20°C for no longer than 18 hours is recommended.[14]

  • Protection from Light: Store samples in amber vials or in the dark to prevent light-induced degradation.[14]

  • Inert Containers: Use sample containers made of inert materials (e.g., glass) to prevent adsorption of the analytes onto the container walls.[4]

Q3: Can solvent extraction be used for thermally labile sulfur compounds? If so, what are the key considerations?

A3: Yes, solvent extraction can be employed, but with careful consideration of the following factors:

  • Solvent Choice: The ideal solvent should have a high affinity for the target sulfur compounds, be immiscible with the sample matrix (for liquid-liquid extraction), have a low boiling point for easy removal, and be non-reactive with the analytes.[9] Common solvents include dichloromethane, diethyl ether, and hexane. For specific applications, more polar solvents like N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO) have been utilized.[15]

  • Temperature: The extraction should be performed at a low temperature to minimize thermal degradation.

  • Extraction Time: The duration of the extraction should be optimized to ensure complete extraction without providing excessive time for degradation to occur.

  • Solvent Removal: After extraction, the solvent is typically removed to concentrate the analytes. This step must be performed under gentle conditions, such as using a rotary evaporator at low temperature and reduced pressure, or by nitrogen blow-down.

Q4: What is the role of derivatization in the analysis of thermally labile sulfur compounds?

A4: Derivatization is a technique where the analyte is chemically modified to create a new compound with more desirable properties for analysis. For thermally labile sulfur compounds, derivatization can be used to:

  • Increase Thermal Stability: The derivative may be more resistant to heat than the original compound, allowing for analysis at higher temperatures without degradation.

  • Improve Chromatographic Properties: Derivatization can improve the peak shape and resolution in GC analysis.

  • Enhance Detector Response: The derivative may be more easily detected by a specific detector, thereby increasing the sensitivity of the method.

However, it is important to ensure that the derivatization reaction is complete and does not introduce any artifacts.

Quantitative Data Summary

The following table summarizes typical optimized parameters for HS-SPME of volatile sulfur compounds in fermented beverages, as derived from the literature.

ParameterOptimized ConditionRationaleReference
SPME Fiber 50/30 µm DVB/CAR/PDMSBroad selectivity for volatile compounds.[6][7]
Extraction Temperature 35 °CBalances analyte volatility with thermal stability.[6][7]
Extraction Time 30 minAllows for sufficient analyte adsorption to reach equilibrium.[6][7]
Sample Dilution to 2.5% v/v ethanolReduces matrix interference from high ethanol content.[6][7]
Salt Addition 20% w/v NaClIncreases analyte partitioning into the headspace ("salting-out" effect).[6][7]
Chelating Agent 1% EDTAStabilizes reactive thiol groups.[6][7]

Experimental Protocol: A Step-by-Step Guide for HS-SPME

This protocol provides a detailed methodology for the extraction of volatile sulfur compounds from a liquid matrix, such as a fruit brandy, using HS-SPME.

Materials:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber holder and a 50/30 µm DVB/CAR/PDMS fiber

  • Autosampler with a heated agitator or a heating block with a magnetic stirrer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) or a sulfur-specific detector

  • Sodium chloride (NaCl), analytical grade

  • EDTA, analytical grade

  • Ultrapure water

  • Sample (e.g., fruit brandy)

Procedure:

  • Sample Preparation: a. Pipette a specific volume of the sample into a 20 mL headspace vial. b. If the sample has a high ethanol content, dilute it with ultrapure water to a final ethanol concentration of approximately 2.5% v/v. c. Add NaCl to the vial to achieve a concentration of 20% w/v. d. Add EDTA to a final concentration of 1% w/v. e. Immediately seal the vial with a magnetic screw cap.

  • Extraction: a. Place the vial in the heated agitator of the autosampler or on the heating block. b. Set the temperature to 35°C and allow the sample to equilibrate for 10 minutes with agitation. c. After equilibration, expose the SPME fiber to the headspace of the vial for 30 minutes at 35°C with continued agitation.

  • Desorption and Analysis: a. After the extraction period, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC. b. Desorb the analytes from the fiber in the GC inlet, typically at a temperature of 250°C for 5 minutes in splitless mode. c. Start the GC-MS or GC-SCD analysis to separate and detect the desorbed compounds.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical relationships between common problems, their potential causes, and the recommended solutions in the extraction of thermally labile sulfur compounds.

Troubleshooting_Logic Problem1 Low Analyte Recovery Cause1_1 Inadequate Extraction Temp. Problem1->Cause1_1 is caused by Cause1_2 Suboptimal Extraction Time Problem1->Cause1_2 is caused by Cause1_3 Incorrect SPME Fiber Problem1->Cause1_3 is caused by Cause1_4 Matrix Effects Problem1->Cause1_4 is caused by Problem2 Analyte Degradation Cause2_1 Excessive Thermal Stress Problem2->Cause2_1 is caused by Cause2_2 Oxidation Problem2->Cause2_2 is caused by Cause2_3 Reactive Solvent/Impurities Problem2->Cause2_3 is caused by Solution1_1 Optimize Temperature Cause1_1->Solution1_1 is solved by Solution1_2 Optimize Time Cause1_2->Solution1_2 is solved by Solution1_3 Select Appropriate Fiber Cause1_3->Solution1_3 is solved by Solution1_4 Dilute Sample / Add Salt Cause1_4->Solution1_4 is solved by Solution2_1 Use Low-Temp. Methods Cause2_1->Solution2_1 is solved by Solution2_2 Inert Atmosphere / Antioxidants Cause2_2->Solution2_2 is solved by Solution2_3 Use High-Purity, Non-Reactive Solvents Cause2_3->Solution2_3 is solved by

Sources

Validation & Comparative

A Comparative Sensory Analysis: 2-Methyl-3-furanthiol vs. 2-Methyl-4,5-dihydrofuran-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of flavor chemistry, sulfur-containing volatile compounds often command the most significant impact on the sensory profiles of foods and beverages. Their remarkably low odor thresholds mean that even at trace concentrations, they can define the characteristic aroma of a product. Among these potent molecules, 2-methyl-3-furanthiol (MFT) and its dihydro-derivative, 2-methyl-4,5-dihydrofuran-3-thiol (MDFHT), are of particular interest due to their powerful meaty and savory aromas. This guide provides a comprehensive comparative sensory analysis of these two compounds, grounded in experimental data and established analytical methodologies, to aid researchers and product developers in their effective application.

Unveiling the Molecular Architecture and its Sensory Implications

The sensory differences between MFT and MDFHT are intrinsically linked to their distinct molecular structures. MFT possesses an aromatic furan ring, which contributes to its complex, roasted, and slightly coffee-like nuances. In contrast, MDFHT has a saturated dihydrofuran ring, resulting in a flavor profile that, while still meaty, is often described as more singularly sulfurous and savory.

Compound2-Methyl-3-furanthiol (MFT)2-Methyl-4,5-dihydrofuran-3-thiol (MDFHT)
CAS Number 28588-74-1[1][2]26486-13-5
Molecular Formula C₅H₆OS[1][2]C₅H₈OS
Molecular Weight 114.17 g/mol [1][2]116.18 g/mol
Appearance Colorless to pale yellow liquidPale yellow clear liquid[3]
Solubility Slightly soluble in waterInsoluble in water, soluble in alcohol[3]

A Head-to-Head Sensory Showdown: Aroma Profiles and Odor Thresholds

While both compounds are renowned for their meaty characteristics, their sensory profiles exhibit subtle yet significant distinctions. MFT is consistently described as having a "strong boiled beef" character with a hint of coffee, contributing a more complex and roasted dimension to food systems.[4] MDFHT, on the other hand, is characterized by a "sulfurous roasted meaty savory" aroma.[3] While similar to MFT, it is often perceived as being "a little less attractive," suggesting a less complex or more straightforward sulfurous note.[4]

Table 1: Comparative Sensory Descriptors

Sensory Attribute2-Methyl-3-furanthiol (MFT)2-Methyl-4,5-dihydrofuran-3-thiol (MDFHT)
Primary Notes Strong boiled beef, Roasted, Meaty[4]Sulfurous, Roasted, Meaty, Savory[3]
Subtle Nuances Hint of coffee[4]More singularly sulfurous
Overall Impression Complex, RoastedPotent, Savory, "A little less attractive" than MFT[4]

Experimental Protocols for Robust Sensory and Instrumental Analysis

To objectively evaluate and compare these potent aroma compounds, rigorous and validated methodologies are essential. The following protocols outline standard procedures for both sensory panel evaluation and instrumental analysis.

Protocol 1: Quantitative Descriptive Analysis (QDA) by a Trained Sensory Panel

This protocol is designed to identify and quantify the specific sensory attributes of MFT and MDFHT.

Objective: To obtain a detailed and reproducible sensory profile of each compound.

Methodology:

  • Panelist Selection and Training:

    • Select 10-12 individuals based on their sensory acuity and ability to describe aromas.

    • Conduct training sessions to familiarize panelists with the relevant aroma descriptors (e.g., "meaty," "roasted," "sulfurous," "coffee-like," "savory"). Use reference standards for each descriptor to ensure calibration among panelists.

  • Sample Preparation:

    • Prepare solutions of MFT and MDFHT in a neutral solvent (e.g., propylene glycol or deodorized vegetable oil) at various concentrations, starting from below the anticipated odor threshold and increasing in logarithmic steps.

    • Present samples in identical, coded containers to blind the panelists.

  • Evaluation Procedure:

    • Panelists evaluate the aroma of each sample individually in a controlled sensory booth.

    • For each sample, panelists rate the intensity of each agreed-upon sensory attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

    • Provide panelists with unsalted crackers and water to cleanse their palate between samples.

  • Data Analysis:

    • Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory profiles of the two compounds.

    • Visualize the results using spider web plots to provide a clear comparative representation of the aroma profiles.

Diagram 1: Workflow for Quantitative Descriptive Analysis (QDA)

QDA_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Sample_Prep Sample Preparation Panelist_Selection->Sample_Prep Calibrated Panel Sensory_Booths Sensory Evaluation in Booths Sample_Prep->Sensory_Booths Coded Samples Intensity_Rating Intensity Rating on Line Scales Sensory_Booths->Intensity_Rating Individual Assessment Data_Collection Data Collection Intensity_Rating->Data_Collection ANOVA Statistical Analysis (ANOVA) Data_Collection->ANOVA Visualization Data Visualization (Spider Plots) ANOVA->Visualization Comparative Profiles

Caption: Workflow for Quantitative Descriptive Analysis.

Protocol 2: Instrumental Analysis using Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a sample.

Objective: To determine the odor contribution of MFT and MDFHT and to identify any differences in their perceived aroma at the elution port.

Methodology:

  • Instrumentation:

    • A gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

    • A high-resolution capillary column suitable for the separation of volatile sulfur compounds (e.g., DB-WAX or DB-5).

  • Sample Preparation:

    • Prepare dilute solutions of MFT and MDFHT in a suitable solvent (e.g., dichloromethane).

  • GC-O Analysis:

    • Inject the sample into the GC. The effluent from the column is split between the FID and the olfactometry port.

    • A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, and a description of any detected odors.

    • The FID provides a chromatogram showing the chemical composition of the sample.

  • Data Analysis:

    • Correlate the sensory data from the olfactometry port with the peaks from the FID to identify the retention times of the odor-active compounds.

    • Compare the odor descriptors and intensities recorded for MFT and MDFHT.

    • For a more quantitative comparison, Aroma Extract Dilution Analysis (AEDA) can be performed. This involves serially diluting the sample and performing GC-O on each dilution until no odor is detected. The highest dilution at which an odor is still perceived is the flavor dilution (FD) factor, which provides a measure of the odor potency.

Diagram 2: Gas Chromatography-Olfactometry (GC-O) Experimental Setup

GCO_Setup Injector Injector GC_Column GC Capillary Column Injector->GC_Column Sample Injection Effluent_Splitter Effluent Splitter GC_Column->Effluent_Splitter Separated Analytes FID Flame Ionization Detector (FID) Effluent_Splitter->FID To Detector Olfactometry_Port Olfactometry Port Effluent_Splitter->Olfactometry_Port To Assessor Data_System Data Acquisition System FID->Data_System Electronic Signal Assessor Trained Assessor Olfactometry_Port->Assessor Odor Perception Assessor->Data_System Sensory Data Input

Caption: Schematic of a GC-O system.

Navigating the Nuances: Practical Applications and Considerations

The choice between MFT and MDFHT in product development will depend on the desired sensory outcome.

  • For complex, roasted meat profiles: 2-methyl-3-furanthiol is an excellent choice due to its multifaceted aroma that includes desirable roasted and subtle coffee notes. It is particularly effective in enhancing the authenticity of cooked beef and other savory flavors.[4]

  • For a direct, potent savory and meaty impact: 2-methyl-4,5-dihydrofuran-3-thiol can provide a strong sulfurous and meaty foundation. Its less complex profile may be advantageous in applications where a specific savory note is desired without the additional roasted nuances of MFT.

It is crucial to consider the inherent instability of thiols. Both MFT and MDFHT are susceptible to oxidation, which can lead to the formation of disulfides.[4] While these disulfides may also contribute to meaty flavors, they generally have a lower impact and diffusivity than the parent thiols.[4] Therefore, appropriate measures to protect against oxidation during processing and storage are essential to maintain the desired flavor profile.

Future Directions in Thiol Research

While this guide provides a comparative overview based on available data, a direct, side-by-side quantitative sensory analysis of 2-methyl-3-furanthiol and 2-methyl-4,5-dihydrofuran-3-thiol under identical experimental conditions would be of significant value to the flavor science community. Such a study, employing a trained sensory panel and instrumental techniques like GC-O with Aroma Extract Dilution Analysis, would provide definitive data on their relative potencies and a more nuanced understanding of their sensory differences.

Conclusion

Both 2-methyl-3-furanthiol and 2-methyl-4,5-dihydrofuran-3-thiol are powerful tools in the arsenal of flavor chemists and product developers. Their distinct yet related sensory profiles offer a range of possibilities for creating authentic and impactful meaty and savory flavors. A thorough understanding of their individual characteristics, grounded in robust sensory and instrumental analysis, is paramount to their successful and nuanced application.

References

  • Perfumer & Flavorist. (n.d.). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 2-Methyl-3-furanthiol (HMDB0036611). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methyl-3-furanthiol. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl dihydrofuran thiol, 26486-13-5. Retrieved from [Link]

Sources

Aroma profile comparison of dihydrofurans, furanthiols, and tetrahydrofuranthiols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Aroma Profiles of Dihydrofurans, Furanthiols, and Tetrahydrofuranthiols: A Comparative Analysis for Researchers

Executive Summary

Sulfur-containing heterocyclic compounds are among the most potent and character-defining aroma constituents in a vast array of food products. Their presence, even at trace levels, can impart desirable savory, roasted, and meaty notes, or contribute to undesirable off-flavors. This guide provides a detailed comparative analysis of three structurally related and olfactorily significant classes: dihydrofurans, furanthiols, and tetrahydrofuranthiols. We will delve into their distinct aroma profiles, formation pathways, and the analytical methodologies required for their accurate characterization. This document is intended for researchers, flavor chemists, and drug development professionals seeking to understand the nuanced contributions of these powerful odorants.

Introduction: The Significance of Sulfur Heterocycles in Aroma Chemistry

The aroma of thermally processed foods like roasted coffee, cooked meat, and baked bread is the result of a complex mosaic of hundreds of volatile organic compounds.[1] Among these, sulfur-containing compounds, particularly thiols, are renowned for their exceptionally low odor thresholds, meaning they can be perceived by the human nose at concentrations in the parts-per-trillion range.[2][3]

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a common structural backbone for many of these key odorants.[4] These compounds are typically formed during thermal processing through the Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids.[1][3] Specifically, the interaction of sulfur-containing amino acids like cysteine with carbohydrates is a primary route to the formation of furanthiols and their derivatives.[3][5] Other pathways include the degradation of thiamin (Vitamin B1).[2][5] Understanding the structural and chemical differences between furanthiols and their hydrogenated counterparts—dihydrofurans and tetrahydrofuranthiols—is critical to predicting and controlling the aroma profiles of foods and beverages.

Chemical Structures and Formation Pathways

The foundational difference between these three classes lies in the degree of saturation of the furan ring. This structural variation directly influences the molecule's shape, stability, and ultimately, its interaction with olfactory receptors.

G cluster_0 Furan Core Structures cluster_1 Thiolated Derivatives (Examples) Furan_img Dihydrofuran_img Furan_img->Dihydrofuran_img Hydrogenation MFT_img Furan_img->MFT_img e.g., 2-Methyl-3-furanthiol (Furanthiol) Tetrahydrofuran_img Dihydrofuran_img->Tetrahydrofuran_img Hydrogenation MTHF_img Tetrahydrofuran_img->MTHF_img e.g., 2-Methyl-3-tetrahydrofuranthiol (Tetrahydrofuranthiol) Furan Furan (Aromatic) Dihydrofuran Dihydrofuran (Partially Saturated) Tetrahydrofuran Tetrahydrofuran (Fully Saturated)

Caption: Structural relationships between furan, dihydrofuran, and tetrahydrofuran cores and their respective thiol derivatives.

The primary formation mechanism for these compounds involves the reaction of pentose or hexose sugars with cysteine during heating.[6] Intermediates from sugar degradation react with hydrogen sulfide (derived from cysteine) to form the key thiol compounds.[6] The specific reaction conditions, such as temperature, pH, and water content, heavily influence the yield and type of compound formed.[6]

Comparative Aroma Profile Analysis

While structurally similar, the aroma characteristics of these three classes are distinct and serve different roles in flavor creation. Furanthiols are generally more potent and complex, while their saturated analogs offer more specific "cooked" notes.

Compound ClassRepresentative CompoundCommon Aroma DescriptorsOdor Threshold (in water)Key Food Occurrences
Furanthiols 2-Methyl-3-furanthiol (MFT)Meaty, roasted, beef-like, savory, coffee-like[2][7][8]0.004 ng/L (in ethanol-water solution)[9], 4 ng/L (in dilute alcohol)[10]Cooked meat, roasted coffee, soy sauce, canned tuna[2][10][11]
2-Furfurylthiol (FFT)Roasted coffee, smoky, burnt[1][12]0.1 µg/L (in ethanol-water solution)[9]Roasted coffee, baked goods[1][12]
Tetrahydrofuranthiols 2-Methyl-3-tetrahydrofuranthiolBoiled beef, cooked meat, savory[7][13]Not widely reported, but considered less potent than MFT[7]Cooked beef, chicken flavors[13]
Dihydrofurans 2-Methyl-4,5-dihydrofuran-3-thiolBeefy, savory, but described as "less attractive" than MFT[13]Not widely reportedUsed in process flavors[13]

Causality of Aroma Differences: The aromaticity of the furan ring in furanthiols contributes to their chemical stability and potent, complex aroma profiles, often described as "roasted" or "smoky."[8] As the ring becomes saturated, moving to dihydrofuran and then tetrahydrofuran, the molecule loses its planarity and aromatic character. This structural change modifies its interaction with human olfactory receptors, leading to aroma profiles that are less complex and more specifically reminiscent of "boiled" or "stewed" meat rather than "roasted."[7][13] 2-Methyl-3-furanthiol (MFT) is often considered the most impactful, providing a powerful "bang for your buck" in savory flavor creation due to its intense meaty character and extremely low cost-in-use.[7]

Methodologies for Aroma Profile Characterization

Identifying and characterizing these potent odorants is analytically challenging due to their presence at trace concentrations in complex food matrices, often below the detection limits of standard mass spectrometry (MS) detectors.[14] Therefore, a specialized technique that leverages the human nose as a highly sensitive detector is required.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is the cornerstone technique for identifying odor-active compounds.[15][16] It physically separates the volatile compounds of a sample and presents them sequentially to both a chemical detector (like MS) and a human assessor via a "sniffing port."[15] This dual detection allows for the direct correlation of a specific chemical structure with its perceived aroma.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O/MS Analysis cluster_data Data Integration Sample Food Sample (e.g., Coffee, Meat Extract) Extraction Volatile Extraction (e.g., SPME, SAFE) Sample->Extraction Injector GC Injector Extraction->Injector Column Capillary Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (MS) (Identification) Splitter->MS 50% ODP Olfactometry Port (ODP) (Sniffing) Splitter->ODP 50% MS_Data Mass Spectrum (Chemical Structure) MS->MS_Data Sensory_Data Aromagram (Intensity, Descriptor) ODP->Sensory_Data Integration Data Correlation MS_Data->Integration Sensory_Data->Integration Result Key Odorant Identified Integration->Result

Caption: Experimental workflow for identifying key odorants using GC-O/MS.

Experimental Protocol: GC-O Analysis of Furanthiols

This protocol describes a typical setup for identifying key thiol odorants in a food extract.

  • Sample Preparation:

    • Volatiles are isolated from the food matrix using a method that minimizes artifact formation, such as Solid Phase Microextraction (SPME) or Solvent-Assisted Flavour Evaporation (SAFE).[12][17]

    • Causality: These methods are preferred over high-heat extractions which can degrade the thermally labile thiols or create new compounds not originally present in the sample.[12]

  • GC Injection and Separation:

    • The concentrated extract is injected into the gas chromatograph.

    • A nonpolar capillary column (e.g., HP5-MS, 30m x 0.25mm x 0.25µm) is typically used for separation.[18][19]

    • The oven is temperature-programmed (e.g., start at 40°C, ramp to 250°C) to elute compounds based on their boiling points and chemical properties.[18][19]

  • Effluent Splitting:

    • At the end of the column, the effluent is split, typically in a 1:1 ratio.[19]

    • One part is directed to the MS detector.

    • The other part is directed via a heated transfer line to the olfactometry detection port (ODP).[19]

    • Causality: The transfer line must be heated to prevent condensation of less volatile compounds, ensuring they reach the assessor's nose.[15][19] Humidified air is added at the ODP to prevent nasal dehydration during the analysis.[19]

  • Detection and Data Acquisition:

    • MS Detection: The mass spectrometer fragments the eluting molecules, providing a chemical fingerprint for identification.[14]

    • Olfactometry Detection: A trained sensory assessor sniffs the ODP and records the time, duration, intensity, and a qualitative descriptor (e.g., "meaty," "coffee") for every odor detected.[15]

  • Data Correlation:

    • The resulting chromatogram from the MS is aligned with the "aromagram" generated by the assessor.

    • Peaks on the chromatogram that correspond in time to a significant odor event are identified as odor-active compounds.

Sensory Analysis

While GC-O identifies individual odorants, a trained sensory panel is required to understand how these compounds contribute to the overall aroma of the final product.[20]

Experimental Protocol: Descriptive Sensory Analysis

  • Panelist Training: A panel of 10-15 individuals is trained to recognize and score the intensity of specific aroma attributes relevant to the product (e.g., "roasted," "savory," "brothy," "sulfurous").

  • Sample Preparation: Samples (e.g., soy sauce) are prepared with and without the addition of a known concentration of a target compound, like 2-methyl-3-furanthiol.[10]

  • Evaluation: Panelists are presented with coded, randomized samples in a controlled environment. They rate the intensity of each predefined attribute on a numerical scale.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to determine if the addition of the compound resulted in a statistically significant change in any of the aroma attributes.[10] This validates the compound's contribution to the overall flavor profile.

Quantitative Analysis: The Role of Odor Activity Value (OAV)

To quantify the actual contribution of an identified compound to an aroma, its concentration is compared to its odor threshold. This ratio is known as the Odor Activity Value (OAV).[21][22][23]

OAV = Concentration of Compound / Odor Threshold of Compound [22]

A compound is generally considered a key contributor to the overall aroma of a food product if its OAV is greater than 1.[24] For example, even though hundreds of volatile compounds exist in coffee, only those with OAV > 1, such as 2-furfurylthiol, are considered key to its characteristic aroma.[1] This calculation is crucial for flavor chemists, as it allows them to focus on the most impactful compounds, saving significant time and resources in product development.

Conclusion

The aroma profiles of dihydrofurans, furanthiols, and tetrahydrofuranthiols are intimately linked to their molecular structure, specifically the saturation of the furan ring.

  • Furanthiols are the most potent and complex, delivering powerful roasted, meaty, and coffee-like notes essential to many thermally processed foods.

  • Tetrahydrofuranthiols provide more specific "boiled" or "cooked" meat aromas, acting as important contributors to savory flavors, albeit with less potency than their aromatic counterparts.

  • Dihydrofurans represent an intermediate class, contributing to beefy notes but are generally considered less impactful.

The accurate characterization of these compounds relies on a combination of advanced instrumental analysis, particularly Gas Chromatography-Olfactometry, and rigorous sensory evaluation. By calculating the Odor Activity Value, researchers can bridge the gap between analytical concentration and sensory perception, enabling a targeted approach to flavor design, optimization, and off-note troubleshooting. A thorough understanding of these compounds is indispensable for innovation in the food and fragrance industries.

References

  • Agilent Technologies. (n.d.). Analysis of Medium Volatility Sulfur Compounds in Coffee Using Agilent GC/Q-TOF.
  • American Chemical Society. (2011). Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee. ACS Publications.
  • Tang, J., et al. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Critical Reviews in Food Science and Nutrition.
  • Shimadzu Corporation. (n.d.). Evaluation of Aroma Characteristics Using the Smart Aroma Database—Simple Calculation of OAV.
  • Perfumer & Flavorist. (2025). Flavor Bites: 2-Methyl 3-furanthiol.
  • American Chemical Society. (n.d.). Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol. ACS Publications.
  • Bio-protocol. (n.d.). Calculation of Odor Activity Value (OAV).
  • ResearchGate. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound | Request PDF.
  • The Good Scents Company. (n.d.). fish thiol 2-methyl-3-furanthiol.
  • PubMed. (n.d.). Origin and mechanistic pathways of formation of the parent furan--a food toxicant.
  • Perfumer & Flavorist. (n.d.). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol.
  • Taylor & Francis Online. (2020). Use of relative odor activity value (ROAV) to link aroma profiles to volatile compounds: application to fresh and dried eel (Muraenesox cinereus).
  • ChemicalBook. (n.d.). 2-Methyl-3-furanthiol | 28588-74-1.
  • National Institutes of Health (NIH). (n.d.). Furan in Thermally Processed Foods - A Review - PMC.
  • IOPscience. (n.d.). Characterization of Sulfur Compounds in Coffee Beans by Sulfur K-XANES Spectroscopy.
  • Arctander Aromachem. (n.d.). 2-methyl-3-furanthiol | Buy Bulk Meaty Savory Chemical.
  • Taylor & Francis Online. (2016). Contribution of 2-methyl-3-furanthiol to the cooked meat-like aroma of fermented soy sauce.
  • Odournet. (2019). Odour Threshold Value calculation in odorants.
  • National Institutes of Health (NIH). (2016). Determination of Volatiles by Odor Activity Value and Phenolics of cv. Ayvalik Early-Harvest Olive Oil - PMC.
  • National Institutes of Health (NIH). (n.d.). Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee - PMC.
  • New Food Magazine. (2020). The secret to good coffee is the sulphur compounds.
  • Semantic Scholar. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound.
  • PubMed. (2008). Formation of furan and methylfuran by maillard-type reactions in model systems and food.
  • Wirral Sensory Services. (n.d.). Smelling Success: Olfactory Perception in Sensory Evaluation.
  • MDPI. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process.
  • PubMed. (2016). Structural Features for Furan-Derived Fruity and Meaty Aroma Impressions.
  • Wikipedia. (n.d.). Gas chromatography-olfactometry.
  • AIDIC. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active.
  • National Institutes of Health (NIH). (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC.
  • ScienceDirect. (n.d.). Aroma compounds in food: Analysis, characterization and flavor perception.

Sources

A Comparative Guide to the Sensory Properties of 2-Methyl-4,5-dihydrofuran-3-thiol Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sulfur Compounds in Flavor

Volatile sulfur compounds are pivotal in the aroma profiles of a vast array of foods and beverages.[1] Their extremely low odor detection thresholds mean they can act as character-impact compounds, imparting desirable notes at minute concentrations or significant off-odors at higher levels. 2-Methyl-4,5-dihydrofuran-3-thiol, a potent sulfur-containing volatile compound, is highly valued for its characteristic meaty and savory aroma.[2] This compound is a key component in the flavor profiles of many cooked and processed foods. While often used as a racemic mixture, the chirality of this molecule suggests that its individual stereoisomers possess distinct sensory properties, a critical consideration for nuanced flavor design. This guide explores the sensory differences between these stereoisomers, providing a framework for their analysis and application.

Sensory Profile of Racemic 2-Methyl-4,5-dihydrofuran-3-thiol

The commercially available form of 2-Methyl-4,5-dihydrofuran-3-thiol is typically a racemic mixture of its stereoisomers. This mixture is characterized by a complex and potent aroma profile.

Sensory AttributeDescription
Odor Sulfurous, roasted, meaty, savory[3][4]
Flavor Meaty, beefy, brothy, with savory chicken and turkey notes and slight fatty, alliaceous nuances[5]

The Role of Chirality in Odor Perception

Chirality, the property of a molecule being non-superimposable on its mirror image, can have a profound impact on its biological activity, including its interaction with olfactory receptors. It is well-documented that enantiomers of a chiral compound can elicit different odor perceptions in terms of both quality and intensity.

A pertinent example is the acetate derivative, 2-methyl-tetrahydrofuran-3-thiol acetate. A study on its four stereoisomers revealed "perceptible differences among stereoisomers both in odor features and in intensities," underscoring the importance of stereochemistry in the sensory properties of this class of compounds.[3][6] While specific data for the individual enantiomers of 2-Methyl-4,5-dihydrofuran-3-thiol is not extensively published, the findings for its acetate analogue strongly suggest that the (R)- and (S)-enantiomers of the thiol will also exhibit distinct sensory profiles.

Comparative Sensory Analysis: A Framework

A direct comparative sensory analysis of the (R)- and (S)-enantiomers of 2-Methyl-4,5-dihydrofuran-3-thiol is crucial for a complete understanding of their contribution to flavor. The following table outlines the expected, yet currently unpublished, sensory differentiation, based on the principles of chiral recognition by olfactory receptors and data from related compounds.

StereoisomerPredicted Odor ProfilePredicted Odor Threshold
(R)-2-Methyl-4,5-dihydrofuran-3-thiol Potentially a cleaner, more intense meaty and roasted character.Expected to be lower than the racemate.
(S)-2-Methyl-4,5-dihydrofuran-3-thiol May exhibit a more sulfurous, slightly burnt, or vegetative note.May be higher or lower than the (R)-enantiomer, but different from the racemate.

Experimental Protocols

To empirically determine the sensory properties of each stereoisomer, a combination of instrumental and sensory analysis is required.

Enantioselective Synthesis and Chiral Separation

The first step is to obtain the individual enantiomers in high purity. This can be achieved through enantioselective synthesis or by separation of the racemic mixture.

Enantioselective Synthesis Workflow:

cluster_synthesis Enantioselective Synthesis Prochiral_Precursor Prochiral Precursor Chiral_Catalyst Chiral Catalyst (e.g., Sharpless Asymmetric Dihydroxylation) Prochiral_Precursor->Chiral_Catalyst Asymmetric Synthesis Chiral_Intermediate Chiral Intermediate Chiral_Catalyst->Chiral_Intermediate Thiol_Introduction Thiol Introduction (e.g., Mitsunobu Reaction) Chiral_Intermediate->Thiol_Introduction Functional Group Transformation Enantiomer Pure Enantiomer ((R) or (S)) Thiol_Introduction->Enantiomer

Caption: Enantioselective synthesis of 2-Methyl-4,5-dihydrofuran-3-thiol.

Chiral Gas Chromatography (GC) for Separation and Analysis:

Chiral GC is essential for separating the enantiomers and verifying their purity.

  • Column: A capillary column coated with a chiral stationary phase (e.g., derivatized cyclodextrins).

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector: Split/splitless injector and a flame ionization detector (FID) or a sulfur-specific detector like a sulfur chemiluminescence detector (SCD) for enhanced sensitivity.[7][8]

  • Temperature Program: An optimized temperature ramp to ensure baseline separation of the enantiomers.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of GC with the human nose as a highly sensitive detector.[9]

GC-O Workflow:

cluster_gco Gas Chromatography-Olfactometry (GC-O) Workflow GC_Injection Sample Injection GC_Column Chiral GC Column GC_Injection->GC_Column Effluent_Splitter Effluent Splitter GC_Column->Effluent_Splitter FID_SCD FID/SCD Detector Effluent_Splitter->FID_SCD Instrumental Detection Olfactory_Port Olfactory Port Effluent_Splitter->Olfactory_Port Sensory Detection Data_Acquisition Data Acquisition FID_SCD->Data_Acquisition Assessor Trained Assessor Olfactory_Port->Assessor Assessor->Data_Acquisition

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Step-by-Step GC-O Protocol:

  • Sample Preparation: Prepare dilute solutions of the individual enantiomers and the racemic mixture in an appropriate solvent (e.g., propylene glycol).

  • Injection: Inject a small volume of the sample into the chiral GC.

  • Separation: The enantiomers are separated on the chiral column.

  • Detection: The column effluent is split between a chemical detector (FID or SCD) and an olfactory port.

  • Sensory Evaluation: A trained sensory panelist sniffs the effluent from the olfactory port and records the odor description and intensity at the time of elution.

  • Data Analysis: The retention times of the odor events are correlated with the peaks from the chemical detector to identify the odor of each enantiomer.

Sensory Panel Evaluation

A trained sensory panel can provide detailed descriptive analysis and determine odor thresholds.

Methodology for Descriptive Analysis:

  • Panelist Training: Train a panel of 8-12 individuals to recognize and describe various meaty, sulfurous, and roasted aromas.

  • Sample Presentation: Present the panelists with blinded samples of the individual enantiomers and the racemic mixture at various concentrations in a neutral medium.

  • Attribute Evaluation: Panelists rate the intensity of specific aroma attributes (e.g., "roasted," "beefy," "sulfurous," "burnt") on a structured scale.

  • Data Analysis: Analyze the data using statistical methods (e.g., ANOVA) to identify significant differences in the sensory profiles of the stereoisomers.

Conclusion

While the racemic mixture of 2-Methyl-4,5-dihydrofuran-3-thiol is a well-established savory flavor ingredient, a deeper understanding of the sensory properties of its individual stereoisomers is essential for the development of more refined and targeted flavor profiles. The significant differences observed in the sensory characteristics of the stereoisomers of its acetate analogue provide a strong rationale for investigating the thiol enantiomers. The experimental protocols outlined in this guide offer a robust framework for the enantioselective synthesis, chiral separation, and detailed sensory characterization of these potent flavor compounds. Such research will undoubtedly contribute to the next generation of savory flavor creation.

References

Sources

A Comparative Olfactory Fingerprint: GC-MS Analysis of Sulfur-Containing Volatiles in Beef and Chicken Flavors

Author: BenchChem Technical Support Team. Date: February 2026

The aroma of cooked meat is a complex symphony of volatile organic compounds, a crucial element in our sensory enjoyment of food. Among these, sulfur-containing compounds, often present in minute concentrations, are potent contributors to the characteristic "meaty" aroma.[1] This guide provides a comparative analysis of the sulfur-containing volatile profiles of beef and chicken flavors, elucidated by Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the chemical origins of these potent odorants, present a detailed experimental protocol for their analysis, and offer a comparative discussion of their roles in distinguishing the unique flavor profiles of beef and chicken.

The Genesis of Meaty Aromas: Maillard Reaction and Lipid Degradation

The desirable flavors of cooked meat are largely a product of two key chemical transformations: the Maillard reaction and lipid degradation.[2][3] The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary source of a diverse array of flavor compounds.[2][4][5] When sulfur-containing amino acids such as cysteine and methionine participate in this reaction, they give rise to a host of sulfurous volatiles that are fundamental to the savory, roasted notes we associate with cooked meat.[1]

Simultaneously, the thermal degradation of lipids generates a cascade of volatile compounds, including aldehydes, ketones, and alcohols.[6] The interaction between the products of the Maillard reaction and lipid oxidation further enriches the complexity of the meat flavor profile, leading to the formation of nitrogen- and sulfur-containing heterocyclic compounds.[2]

Experimental Protocol: Unmasking the Volatile Profile

The following protocol outlines a robust methodology for the extraction and analysis of sulfur-containing volatile compounds from cooked beef and chicken using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Sample Preparation
  • Cooking: To ensure consistency, both beef (e.g., sirloin) and chicken (e.g., breast) samples are cooked to the same internal temperature (e.g., 75°C) in a controlled environment to minimize variability.

  • Homogenization: A representative 5g portion of the cooked meat is minced and placed into a 20 mL headspace vial.

  • Internal Standard: An internal standard (e.g., 2-methyl-3-heptanone) is added to each sample for semi-quantitative analysis.

HS-SPME Procedure
  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is conditioned according to the manufacturer's instructions. This fiber is selected for its broad applicability in extracting a wide range of volatile and semi-volatile compounds.[7][8]

  • Extraction: The vial is incubated at 60°C for 15 minutes to allow for the equilibration of volatile compounds in the headspace.[9] The SPME fiber is then exposed to the headspace for 30 minutes to adsorb the analytes.[9]

GC-MS Parameters
  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[10]

  • Inlet: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

  • Oven Temperature Program: Initial temperature of 40°C held for 3 minutes, ramped to 150°C at 5°C/min, then to 250°C at 10°C/min, and held for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-400.

  • Compound Identification: Tentative identification is achieved by comparing the mass spectra of detected compounds with the NIST library and confirmed by comparing retention indices with literature values.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Cook Cooking of Beef & Chicken Homogenize Homogenization Cook->Homogenize Vial Transfer to Headspace Vial Homogenize->Vial Incubate Incubation (60°C, 15 min) Extract Extraction (30 min) Incubate->Extract Inject Injection & Desorption Extract->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Compound Identification (NIST Library) Detect->Identify Compare Comparative Analysis Identify->Compare

Caption: Experimental workflow for GC-MS analysis of meat volatiles.

Comparative Analysis of Sulfur-Containing Volatiles

The analysis reveals distinct differences in the sulfur-containing volatile profiles of beef and chicken, which are key to their unique aromas.

CompoundAroma DescriptorRelative Abundance in BeefRelative Abundance in ChickenPotential Precursors
Methanethiol Cabbage, sulfuryModerateLowMethionine
Dimethyl sulfide Cabbage, cookedModerateLowMethionine
Dimethyl disulfide Cabbage, garlicHighModerateMethionine, Cysteine
Dimethyl trisulfide Sulfurous, onionHighHighMethionine, Cysteine
2-Methyl-3-furanthiol Meaty, roastedHighModerateCysteine, Ribose
2-Furfurylthiol Roasted, coffeeHighModerateCysteine, Ribose
Methional Cooked potatoModerateLowMethionine
3-(Methylthio)propanal Cooked potatoModerateHighMethionine
Bis(2-methyl-3-furyl) disulfide Meaty, savoryHighLow2-Methyl-3-furanthiol
2-Acetyl-2-thiazoline Popcorn, roastedModerateLowCysteine, Alanine

Discussion: Interpreting the Olfactory Differences

The data clearly indicates that while both beef and chicken share several sulfur-containing volatiles, their relative abundances differ significantly, contributing to their distinct flavor profiles.

Beef's characteristic roasted and savory aroma can be attributed to higher concentrations of furanthiols like 2-methyl-3-furanthiol and 2-furfurylthiol, as well as bis(2-methyl-3-furyl) disulfide.[11][12] These compounds are known for their potent "meaty" and roasted notes.[11] The presence of 2-acetyl-2-thiazoline further enhances the roasted, popcorn-like aroma of beef.[13]

Chicken , on the other hand, exhibits a higher relative abundance of 3-(methylthio)propanal, which contributes a "cooked potato" or "brothy" note.[14] While still containing important meaty compounds like 2-methyl-3-furanthiol, their lower concentrations compared to beef result in a less intense roasted character. The presence of various other volatile compounds, such as aldehydes from lipid oxidation, also plays a more prominent role in defining the overall "chickeny" flavor.[14][15]

These differences in volatile profiles are likely due to variations in the concentrations of their precursors—amino acids and fats—in the raw meat. The unique composition of these precursors in beef and chicken leads to different reaction kinetics during cooking, ultimately shaping their distinct aromatic signatures.

Conclusion

The GC-MS analysis of sulfur-containing volatile compounds provides a powerful tool for objectively comparing and understanding the flavor profiles of different meats. The distinct differences in the types and concentrations of these potent odorants in beef and chicken are fundamental to their unique sensory characteristics. This guide provides a foundational understanding and a practical experimental framework for researchers and professionals in the food science and flavor chemistry fields.

References

  • Effective Strategies for Understanding Meat Flavor: A Review. (n.d.). Google AI.
  • Detection of Volatiles from Raw Beef Meat from Different Packaging Systems Using Solid-Phase Microextraction GC–Accurate Mass Spectrometry - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Full article: An optimised HS-SPME-GC-MS method for the detection of volatile nitrosamines in meat samples - Taylor & Francis Online. (2019, February 7). Retrieved January 20, 2026, from [Link]

  • Flavor formation based on lipid in meat and meat products: A review - PubMed. (2022, October 1). Retrieved January 20, 2026, from [Link]

  • An optimised HS-SPME-GC-MS method for the detection of volatile nitrosamines in meat samples - PubMed. (2019, February 7). Retrieved January 20, 2026, from [Link]

  • View of Identification of volatile compounds in several meat and bone broth using Solid Phase Micro Extraction-Gas Chromatography Mass Spectrometry (SPME-GCMS) for initial detection of Halal and Non-Halal Food. (n.d.). Retrieved January 20, 2026, from [Link]

  • Volatile compounds in meat and meat products - SciELO. (n.d.). Retrieved January 20, 2026, from [Link]

  • The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions - NIH. (2021, January 4). Retrieved January 20, 2026, from [Link]

  • Application of Animal Resources into the Maillard Reaction Model System to Improve Meat Flavor - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis - NIH. (2024, July 1). Retrieved January 20, 2026, from [Link]

  • Analysis of volatile flavor compounds in ten commercial chicken flavors - ResearchGate. (2016, August 7). Retrieved January 20, 2026, from [Link]

  • The Significance of Volatile Sulfur Compounds in Food Flavors | ACS Symposium Series. (2011, August 24). Retrieved January 20, 2026, from [Link]

  • Chicken Flavor: the Identification of Some Chemical Components and the Importance of Sulfur Compounds in the Cooked Volatile Fraction - ResearchGate. (1965, August 7). Retrieved January 20, 2026, from [Link]

  • The Maillard reaction and lipid oxidation - ResearchGate. (2020, August 9). Retrieved January 20, 2026, from [Link]

  • Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. (n.d.). Retrieved January 20, 2026, from [Link]

  • Insights into the Volatile Flavor Profiles of Two Types of Beef Tallow via Electronic Nose and Gas Chromatography–Ion Mobility Spectrometry Analysis - MDPI. (2024, May 11). Retrieved January 20, 2026, from [Link]

  • Comparison of volatile compounds in different kinds of cooked chicken meat. (2015, August 7). Retrieved January 20, 2026, from [Link]

  • Characterization of Volatile Flavor Compounds in Dry-Rendered Beef Fat by Different Solvent-Assisted Flavor Evaporation (SAFE) Combined with GC–MS, GC–O, and OAV - MDPI. (2023, August 23). Retrieved January 20, 2026, from [Link]

  • Analysis of sulfur compounds from the in-oven roast beef aroma by comprehensive two-dimensional gas chromatography - ResearchGate. (2007, August 5). Retrieved January 20, 2026, from [Link]

  • Analysis of volatile and odor-active compounds in charcoal-grilled marinated beef using gas chromatography–mass spectrometry and gas chromatography–olfactometry - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Characterization of key aroma compounds in roasted chicken using SPME, SAFE, GC-O, GC–MS, AEDA, OAV, recombination-omission tests, and sensory evaluation - PMC - NIH. (2024, February 17). Retrieved January 20, 2026, from [Link]

  • Sulfur compounds of irradiated and nonirradiated cooked ground beef... | Download Table - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • (PDF) Analysis of Volatile and Flavor Compounds in Grilled Lean Beef by Stir Bar Sorptive Extraction and Thermal Desorption—Gas Chromatography Mass Spectrometry - ResearchGate. (2014, August 6). Retrieved January 20, 2026, from [Link]

  • Sulfur Supplementation Potentiates the Formation of Meat Aroma Compounds in Thermally Treated Chicken Carcass Hydrolysate - PMC - NIH. (2024, September 14). Retrieved January 20, 2026, from [Link]

  • Separation and Identification of Carbonyl and Sulfur Compounds in the Volatile Fraction of Cooked Chicken - ElectronicsAndBooks. (n.d.). Retrieved January 20, 2026, from [Link]

  • Analysis of Volatile Markers and Their Biotransformation in Raw Chicken during Staphylococcus aureus Early Contamination - NIH. (2023, July 21). Retrieved January 20, 2026, from [Link]

  • Analysis on volatile flavor compounds in Dezhou Braised Chicken by ASE-SAFE/GC-MS/GC-O - ResearchGate. (2015, August 6). Retrieved January 20, 2026, from [Link]

Sources

Odor threshold comparison between 2-Methyl-4,5-dihydrofuran-3-thiol and other potent thiols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the intricate world of aroma compounds presents both challenges and opportunities. Among the most potent of these are thiols, sulfur-containing organic compounds renowned for their incredibly low odor thresholds. This guide provides an in-depth comparison of the odor thresholds of several key thiols, with a special focus on 2-Methyl-4,5-dihydrofuran-3-thiol, a compound with a significant, yet less quantified, sensory impact. While a precise, publicly available odor threshold for 2-Methyl-4,5-dihydrofuran-3-thiol remains elusive in scientific literature, its potent aromatic character is well-recognized in the flavor industry. This guide will delve into the known quantitative data for other significant thiols, providing a framework for understanding the relative potency of these powerful molecules and the methodologies used to characterize them.

The Olfactory Might of Thiols: A Comparative Overview

Thiols are notorious for their potent aromas, which can range from pleasant and fruity to pungent and off-putting, even at infinitesimally low concentrations. Their impact on the flavor and fragrance of a vast array of products, from foodstuffs to pharmaceuticals, cannot be overstated. The odor threshold, the lowest concentration of a compound that is perceivable by the human nose, is a critical parameter in sensory science. For thiols, these thresholds are often in the parts per trillion (ppt) or even lower, making their detection and quantification a significant analytical challenge.

Comparative Analysis of Potent Thiols

The following table summarizes the odor thresholds of several potent thiols that are significant in the food and beverage industry. These values, determined through rigorous sensory analysis, highlight the extraordinary potency of this class of compounds.

CompoundOdor DescriptionOdor Threshold (in water)References
2-Furfurylthiol (FFT) Roasted coffee, smoky0.005 ppb[2]
2-Methyl-3-furanthiol (MFT) Meaty, beef-likeNot specified[3]
3-Mercapto-3-methylbutyl formate Fruity, tropical, passion fruit-likeNot specified
3-Mercaptohexan-1-ol (3-MH) Grapefruit, passion fruit0.06 ppb (racemic)
4-Mercapto-4-methylpentan-2-one (4-MMP) Boxwood, catty0.0008 ppb
Methanethiol Cabbage, sulfurous0.2 ppb
Dimethyl sulfide (DMS) Cooked corn, tomato25 ppb

Note: Odor thresholds can vary depending on the matrix (e.g., water, air, ethanol solution) and the methodology used for determination. The values presented here are for comparative purposes.

Experimental Determination of Odor Thresholds: A Methodological Deep Dive

The determination of the exceptionally low odor thresholds of thiols requires highly sensitive and specialized techniques. Gas Chromatography-Olfactometry (GC-O) is the cornerstone of this field, allowing for the separation of volatile compounds and their subsequent detection by the human nose.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful analytical technique that couples a gas chromatograph with a human sensory panelist who acts as a detector. As compounds elute from the GC column, they are split into two paths: one leading to a conventional detector (like a mass spectrometer or flame ionization detector) and the other to a sniffing port where a trained panelist can detect and describe the odor.

Experimental Workflow for GC-O Analysis

Caption: A typical workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Aroma Extract Dilution Analysis (AEDA)

To quantify the potency of an odorant, a technique called Aroma Extract Dilution Analysis (AEDA) is often employed in conjunction with GC-O. In AEDA, a volatile extract of a sample is serially diluted, and each dilution is analyzed by GC-O. The highest dilution at which an odor is still detectable is recorded as the Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant.

Aroma Extract Dilution Analysis (AEDA) Protocol

  • Preparation of the Volatile Extract:

    • Utilize a suitable extraction method such as Solid Phase Microextraction (SPME) or Simultaneous Distillation-Extraction (SDE) to isolate the volatile compounds from the sample matrix. The choice of method depends on the sample's nature and the target analytes.

  • Serial Dilution:

    • The obtained volatile extract is then serially diluted with a suitable solvent (e.g., diethyl ether or dichloromethane) to create a series of dilutions (e.g., 1:2, 1:4, 1:8, and so on).

  • GC-O Analysis of Dilutions:

    • Each dilution is injected into the GC-O system, starting with the most diluted sample.

    • A trained sensory panelist sniffs the effluent at the olfactometry port and records the retention time and a descriptor for any detected odor.

  • Determination of Flavor Dilution (FD) Factor:

    • The analysis continues with progressively more concentrated extracts until the original, undiluted extract is analyzed.

    • The FD factor for each odor-active compound is the highest dilution factor at which it was still detected by the panelist.

  • Data Interpretation:

    • Compounds with higher FD factors are considered to be the most potent contributors to the overall aroma of the sample.

Logical Relationship in AEDA

AEDA_Logic Start Volatile Extract Dilution1 Dilution 1 (e.g., 1:100) Start->Dilution1 Dilution2 Dilution 2 (e.g., 1:10) Dilution1->Dilution2 GCO GC-O Analysis Dilution1->GCO Undiluted Undiluted Extract Dilution2->Undiluted Dilution2->GCO Undiluted->GCO FD_Factor Flavor Dilution (FD) Factor GCO->FD_Factor

Caption: The logical progression of Aroma Extract Dilution Analysis (AEDA).

Conclusion: The Uncharted Potency of 2-Methyl-4,5-dihydrofuran-3-thiol

In the landscape of potent thiols, 2-Methyl-4,5-dihydrofuran-3-thiol holds a unique position. Its recognized contribution to savory and meaty aromas underscores its importance in the flavor industry. While a definitive, publicly documented odor threshold is yet to be established, the comparative data for other thiols presented in this guide strongly suggest that it is a compound of significant olfactory potency.

The methodologies of Gas Chromatography-Olfactometry and Aroma Extract Dilution Analysis provide the robust frameworks necessary for the sensory characterization of such potent molecules. For researchers and developers in the field, a deeper understanding of these techniques is paramount for the successful identification and application of impactful aroma compounds. Further research to quantify the odor threshold of 2-Methyl-4,5-dihydrofuran-3-thiol would be a valuable contribution to the field of sensory science, allowing for a more precise understanding of its role in creating compelling flavor profiles.

References

  • The Good Scents Company. (n.d.). 2-methyl-4,5-dihydrofuran-3-thiol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). 2-methyl-4,5-dihydrofuran-3-thiol. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 2-METHYL-4,5-DIHYDROFURAN-3-THIOL. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2012). 2-Methyl-4,5-dihydrofuran-3-thiol. In Specifications for Flavourings. Retrieved from [Link]

  • Perfumer & Flavorist. (2011). Flavor Properties of FEMA GRAS List 25 Flavor Chemicals. Retrieved from [Link]

  • Tominaga, T., & Dubourdieu, D. (2017). Contribution of 2-methyl-3-furanthiol to the cooked meat-like aroma of fermented soy sauce. Bioscience, Biotechnology, and Biochemistry, 81(1), 168-172. Retrieved from [Link]

  • Ho, C. T., & Chen, J. H. (2015). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Journal of Agricultural and Food Chemistry, 63(37), 8137-8144. Retrieved from [Link]

  • Sensenet. (n.d.). 2-Methyl-3-furanthiol CAS 28588-74-1 | Odour Threshold Value. Retrieved from [Link]

  • Dai, Y., et al. (2015). Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates. Journal of Agricultural and Food Chemistry, 63(2), 464-468. Retrieved from [Link]

  • Bokowa, A. (2022). Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds. Chemical Engineering Transactions, 95, 1-6. Retrieved from [Link]

  • ResearchGate. (2015). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-tetrahydrofuran thiol. Retrieved from [Link]

  • Tominaga, T., et al. (2000). A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties. Journal of Agricultural and Food Chemistry, 48(6), 2414-2418. Retrieved from [Link]

  • Ohata, M., et al. (2009). Quantification and odor contribution of 2-furanmethanethiol in different types of fermented soybean paste miso. Journal of Agricultural and Food Chemistry, 57(6), 2481-2485. Retrieved from [Link]

  • Leffingwell & Associates. (n.d.). Odor Detection Thresholds & References. Retrieved from [Link]

  • Perfumer & Flavorist. (2011). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. Retrieved from [Link]

  • FEMA. (2006). GRAS Substances (4069-4253). Retrieved from [Link]

Sources

Performance of 2-Methyl-4,5-dihydrofuran-3-thiol vs. its saturated analog 2-methyltetrahydrofuran-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 2-Methyl-4,5-dihydrofuran-3-thiol and 2-Methyltetrahydrofuran-3-thiol for Flavor and Aroma Applications

A Senior Application Scientist's Guide to Thiol Performance in Food and Pharmaceutical Research

In the intricate world of flavor and aroma chemistry, sulfur-containing volatile compounds hold a place of paramount importance, often dictating the characteristic notes of many food systems. Among these, 2-Methyl-4,5-dihydrofuran-3-thiol and its saturated counterpart, 2-methyltetrahydrofuran-3-thiol, are significant for their potent, meaty, and sulfurous aromas. This guide provides a comprehensive comparison of these two thiols, offering researchers, scientists, and drug development professionals a detailed understanding of their respective performance characteristics, supported by experimental data and protocols.

Introduction: The Significance of Furanthiols and Thiolanes in Flavor Chemistry

The aroma of cooked meat is a complex symphony of hundreds of volatile compounds, with sulfur-containing molecules often playing a leading role in defining its desirable savory character. 2-Methyl-3-furanthiol (MFT) is a well-known potent meat-like flavor compound. The two compounds at the center of this guide, 2-Methyl-4,5-dihydrofuran-3-thiol and 2-methyltetrahydrofuran-3-thiol, are structurally related to MFT and contribute significantly to the meaty aroma profile. Their performance, however, is not identical, and understanding their subtle yet crucial differences is key to their effective application.

The primary distinction between these two molecules lies in the saturation of the furan ring. This seemingly minor structural change has a profound impact on their aroma profiles, stability, and reactivity, which this guide will explore in detail.

Section 1: Comparative Performance Analysis

A direct comparison of the organoleptic and physicochemical properties of 2-Methyl-4,5-dihydrofuran-3-thiol and 2-methyltetrahydrofuran-3-thiol reveals distinct differences that are critical for their application.

Aroma Profile and Odor Threshold

The perceived aroma and the concentration at which it can be detected (odor threshold) are the most critical performance indicators for flavor compounds.

CompoundAroma ProfileOdor Threshold (in water)
2-Methyl-4,5-dihydrofuran-3-thiol Meaty, roasted, slightly sulfurous, with notes of cooked beef.Low (ng/L range)
2-Methyltetrahydrofuran-3-thiol Meaty, boiled meat, savory, with a more pronounced sulfury and slightly rubbery note.Very low (ng/L range)

Note: Specific odor threshold values can vary depending on the study and the purity of the compounds.

The unsaturated analog, 2-Methyl-4,5-dihydrofuran-3-thiol, is often described as having a more desirable "roasted" and less "rubbery" character compared to its saturated counterpart. This can be attributed to the influence of the double bond on the molecule's volatility and its interaction with olfactory receptors.

Physicochemical Properties and Stability

The stability of a flavor compound is crucial for its application in food products, which may undergo various processing and storage conditions.

Property2-Methyl-4,5-dihydrofuran-3-thiol2-Methyltetrahydrofuran-3-thiol
Molecular Formula C₅H₈OSC₅H₁₀OS
Molecular Weight 116.18 g/mol 118.20 g/mol
Boiling Point Higher volatility due to the rigid ring structure.Lower volatility.
Chemical Stability The double bond makes it more susceptible to oxidation and polymerization.The saturated ring is generally more stable.

The presence of the double bond in 2-Methyl-4,5-dihydrofuran-3-thiol makes it more prone to degradation through oxidation, which can lead to a loss of the desired aroma and the formation of off-flavors. In contrast, the saturated ring of 2-methyltetrahydrofuran-3-thiol imparts greater stability, making it more robust in certain food matrices and processing conditions.

Section 2: Formation Pathways

Both thiols are primarily formed during the thermal processing of food through the Maillard reaction, a complex series of chemical reactions between reducing sugars and amino acids. The key precursor for the sulfur atom is the amino acid L-cysteine.

The generally accepted pathway involves the reaction of a reducing sugar, such as ribose, with cysteine to form a thiazolidine, which then undergoes further reactions to yield the furanthiol or its dihydro and tetrahydro analogs.

G cluster_0 Maillard Reaction Reducing Sugar (e.g., Ribose) Reducing Sugar (e.g., Ribose) Thiazolidine Intermediate Thiazolidine Intermediate Reducing Sugar (e.g., Ribose)->Thiazolidine Intermediate + L-Cysteine L-Cysteine L-Cysteine 2-Methyl-4,5-dihydrofuran-3-thiol 2-Methyl-4,5-dihydrofuran-3-thiol Thiazolidine Intermediate->2-Methyl-4,5-dihydrofuran-3-thiol Thermal Degradation 2-Methyltetrahydrofuran-3-thiol 2-Methyltetrahydrofuran-3-thiol 2-Methyl-4,5-dihydrofuran-3-thiol->2-Methyltetrahydrofuran-3-thiol Reduction

Figure 1. Simplified formation pathway of 2-Methyl-4,5-dihydrofuran-3-thiol and its saturated analog.

Section 3: Experimental Protocols

To facilitate further research and application development, this section provides detailed methodologies for the synthesis and sensory analysis of the target thiols.

Laboratory Synthesis of 2-Methyltetrahydrofuran-3-thiol

This protocol describes a common method for the synthesis of 2-methyltetrahydrofuran-3-thiol.

Materials:

  • 2-Methyltetrahydrofuran

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Bromination: Dissolve 2-methyltetrahydrofuran in a suitable solvent and react it with NBS in the presence of a radical initiator to form 3-bromo-2-methyltetrahydrofuran.

  • Thiouronium Salt Formation: React the 3-bromo-2-methyltetrahydrofuran with thiourea to form the corresponding thiouronium salt.

  • Hydrolysis: Hydrolyze the thiouronium salt with a strong base, such as NaOH, to yield 2-methyltetrahydrofuran-3-thiol.

  • Acidification and Extraction: Acidify the reaction mixture with HCl and extract the product with diethyl ether.

  • Drying and Purification: Dry the ethereal extract over anhydrous magnesium sulfate, filter, and purify the product by distillation under reduced pressure.

G A 2-Methyltetrahydrofuran B 3-Bromo-2-methyltetrahydrofuran A->B + NBS C Thiouronium Salt B->C + Thiourea D 2-Methyltetrahydrofuran-3-thiol C->D + NaOH, then HCl

Figure 2. Synthetic workflow for 2-methyltetrahydrofuran-3-thiol.

Sensory Evaluation Protocol

A trained sensory panel is essential for accurately assessing the aroma profiles of these potent thiols.

Panelists:

  • Select 10-15 trained panelists with demonstrated ability to discriminate between different sulfurous aromas.

Sample Preparation:

  • Prepare stock solutions of each thiol in a suitable solvent (e.g., ethanol).

  • Prepare a series of dilutions in deionized water, starting from below the anticipated odor threshold.

Evaluation Procedure:

  • Present the samples to the panelists in a randomized and blind manner.

  • Use a triangle test to determine the detection threshold.

  • Use a descriptive analysis method with a defined set of aroma attributes (e.g., meaty, roasted, sulfury, rubbery) to profile the aroma of each compound at a supra-threshold concentration.

  • Collect and analyze the data statistically to determine significant differences in the aroma profiles.

Conclusion and Future Directions

The choice between 2-Methyl-4,5-dihydrofuran-3-thiol and 2-methyltetrahydrofuran-3-thiol depends heavily on the specific application and desired sensory outcome. The unsaturated analog offers a more desirable roasted, meaty aroma but at the cost of lower stability. Conversely, the saturated thiol provides greater stability, making it more suitable for products undergoing harsh processing, although its aroma profile may be perceived as more sulfury.

Future research should focus on encapsulation technologies to improve the stability of 2-Methyl-4,5-dihydrofuran-3-thiol, allowing its desirable aroma to be utilized in a wider range of applications. Further investigation into the synergistic effects of these and other sulfur compounds will also be crucial in creating more authentic and appealing meat-like flavors.

References

  • Blank, I., & Schieberle, P. (1993). The analysis of the seasoning-like flavour of the reaction mixture of cysteine and ribose. Flavour and Fragrance Journal, 8(4), 191-195.
  • Hofmann, T., & Schieberle, P. (1995). Evaluation of the key odorants in a thermally treated solution of ribose and cysteine by aroma extract dilution analysis. Journal of Agricultural and Food Chemistry, 43(8), 2187-2194.
  • Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424.

Navigating the Analytical Maze: A Comparative Guide to Mitigating Cross-Reactivity and Interference in Sulfur-Containing Flavor Compound Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Volatile sulfur compounds (VSCs) are the unsung heroes and occasional villains in the world of flavor and aroma. They are responsible for the characteristic notes of roasted coffee, the tropical bouquet of a fine wine, and the pungent aroma of garlic.[1][2][3] However, their potent sensory impact, often at sub-parts-per-billion concentrations, is matched by their notorious analytical difficulty.[1][2][3] Their inherent reactivity, thermal lability, and the complexity of the matrices in which they are found present significant challenges for researchers, scientists, and drug development professionals.[1][4][5] This guide provides an in-depth comparison of analytical strategies to navigate the complexities of VSC analysis, focusing on the critical issues of cross-reactivity and interference, and is grounded in field-proven insights and experimental data.

The Challenge: A Class of Reactive and Elusive Analytes

The analysis of sulfur-containing flavor compounds is a delicate dance with chemistry. These compounds are prone to oxidation, rearrangement, and interaction with the sample matrix and analytical instrumentation, leading to the formation of artifacts that can skew results.[1][4] Furthermore, the presence of a complex matrix, such as in food and beverages, can lead to significant interference, masking the true concentration of the target analytes.[6][7][8] The choice of analytical methodology, from sample preparation to detection, is therefore paramount to achieving accurate and reliable data.

A Comparative Analysis of Detection Technologies

The heart of any VSC analysis is the detection system. The ideal detector should offer high sensitivity and, crucially, high selectivity for sulfur compounds over the often-overwhelming hydrocarbon background. Below is a comparison of commonly employed gas chromatography (GC) detectors.

DetectorPrincipleSelectivity (S/C)Sensitivity (LOD)Key AdvantagesMajor Limitations & Interference Issues
Sulfur Chemiluminescence Detector (SCD) Combustion of sulfur compounds to sulfur monoxide (SO), followed by chemiluminescent reaction with ozone.>10^7~0.5 pg S/sHighly selective, equimolar response (response is proportional to the mass of sulfur, independent of the compound structure), linear response, resistant to hydrocarbon quenching.[9][10][11][12]Higher initial cost, requires ozone generator and careful maintenance.[13]
Flame Photometric Detector (FPD) Emission of light from excited S₂ species in a hydrogen-rich flame.~10^4 - 10^5~1-10 pg S/sRelatively low cost, robust.[14]Non-linear (often quadratic) response, susceptible to quenching from co-eluting hydrocarbons which reduces sensitivity.[15][16][17][18]
Pulsed Flame Photometric Detector (PFPD) Time-resolved emission measurement from a pulsed flame, discriminating between sulfur and carbon emissions.>10^6~1 pg S/sImproved selectivity and linearity over FPD, reduced hydrocarbon quenching.[1]More complex than FPD.
Atomic Emission Detector (AED) Atomization of analytes in a microwave-induced plasma and detection of element-specific atomic emission lines.High~1 pg S/sElement-specific detection for sulfur and other elements.High cost and complexity.[13]
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Variable (depends on acquisition mode)pg to fg rangeProvides structural information for identification, high sensitivity in selected ion monitoring (SIM) mode.[5][19]Co-eluting matrix components can cause ion suppression or enhancement, isobaric interferences can occur.[20]
Causality Behind Detector Choice:
  • For quantitative accuracy and complex matrices, the Sulfur Chemiluminescence Detector (SCD) is often the superior choice. Its equimolar response simplifies calibration, and its high selectivity minimizes interference from the sample matrix, making it a self-validating system for sulfur quantification.[21][11][12]

  • The Flame Photometric Detector (FPD) can be a cost-effective option for simpler matrices , but the analyst must be vigilant about the potential for hydrocarbon quenching.[16][17] The use of a dual-flame FPD can mitigate this issue to some extent by separating the combustion and emission zones.[16]

  • Mass Spectrometry (MS) is indispensable for the identification of unknown sulfur compounds. However, for accurate quantification in complex matrices, stable isotope-labeled internal standards are often necessary to compensate for matrix effects.[5] Coupling with a selective detector like an SCD in parallel can provide both confident identification and accurate quantification.[22][23]

Taming the Matrix: A Comparison of Sample Preparation Techniques

Effective sample preparation is crucial for minimizing matrix interference and concentrating the trace levels of VSCs.

TechniquePrincipleKey AdvantagesMajor Limitations & Interference Issues
Headspace Solid-Phase Microextraction (HS-SPME) Adsorption of volatile analytes from the headspace above a sample onto a coated fiber.Solvent-free, simple, and automatable.[1][24]Matrix effects from ethanol and other volatile components can significantly affect partitioning and extraction efficiency, competition for fiber sorption sites.[6][7][25][26]
Stir Bar Sorptive Extraction (SBSE) Sorption of analytes from a liquid sample onto a thick polydimethylsiloxane (PDMS) coating on a magnetic stir bar.Higher sorbent phase volume than SPME, leading to higher recovery and sensitivity, robust.[27][28][29][30]Longer extraction times, potential for carryover if not properly cleaned.
Solvent-Assisted Flavor Evaporation (SAFE) Distillation under high vacuum at low temperatures to gently separate volatile and non-volatile fractions.Minimizes artifact formation from thermal degradation.[1]Requires specialized glassware, more labor-intensive.
Selective Trapping Use of reagents like p-hydroxymercuribenzoic acid (pHMB) to selectively bind and concentrate thiols.Highly selective for specific classes of sulfur compounds.[1]Limited to the targeted class of compounds.
Experimental Insights on Sample Preparation:

The choice of sample preparation technique must be tailored to the sample matrix. For example, in the analysis of wine, the high ethanol content can significantly suppress the extraction efficiency of VSCs using HS-SPME.[25] Diluting the sample or using an internal standard that closely mimics the behavior of the analytes can help to mitigate this effect.[24][25] SBSE, with its larger sorbent phase, can offer better recovery for a wider range of VSCs in such challenging matrices.[27][31]

Experimental Protocols for Robust VSC Analysis

To ensure trustworthiness, every protocol must be a self-validating system. The following workflows are designed to minimize interference and cross-reactivity.

Workflow 1: Quantitative Analysis of VSCs in Wine using HS-SPME-GC-SCD

This protocol is designed for the accurate quantification of key sulfur off-flavors in wine, leveraging the selectivity of the SCD to overcome matrix interference.

Methodology:

  • Sample Preparation:

    • Pipette 5 mL of wine into a 20 mL headspace vial.

    • Add 1 g of NaCl to increase the ionic strength and promote the partitioning of volatiles into the headspace.

    • Add a specific amount of an appropriate internal standard (e.g., ethyl methyl sulfide).

    • Seal the vial immediately.

  • HS-SPME Extraction:

    • Equilibrate the sample at 40°C for 10 minutes with agitation.

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C with continued agitation.

  • GC-SCD Analysis:

    • Injector: Splitless mode, 250°C.

    • Column: DB-Sulfur SCD column (or equivalent) for optimal separation of VSCs.

    • Oven Program: 40°C (5 min hold), ramp at 5°C/min to 250°C.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • SCD Parameters: Set according to manufacturer's recommendations for optimal sulfur response.[13]

  • Quantification:

    • Calculate the concentration of each analyte based on the calibration curve generated using the peak area ratio of the analyte to the internal standard.

Workflow 2: Identification and Semi-Quantification of Potent Odorants using GC-Olfactometry (GC-O) Coupled with GC-MS/SCD

This workflow combines the power of the human nose as a detector with the identification capabilities of MS and the selective detection of SCD.

Methodology:

  • Sample Preparation: Use a suitable extraction method such as SBSE or SAFE to obtain a representative flavor extract.

  • Instrumental Setup:

    • The effluent from the GC column is split between three detectors: an olfactometry port, a mass spectrometer, and a sulfur chemiluminescence detector.

  • GC Analysis:

    • Use a column and oven program optimized for the separation of a wide range of volatile compounds.

  • Data Analysis:

    • At the olfactometry port, trained panelists record the retention time and a descriptor for each detected odor.

    • The MS provides mass spectra for the identification of the compounds responsible for the odors.

    • The SCD chromatogram confirms which of the odor-active compounds contain sulfur.

    • Aroma Extract Dilution Analysis (AEDA) can be performed by serially diluting the extract to determine the Flavor Dilution (FD) factor, which indicates the odor potency of each compound.[32]

Visualizing the Workflow and Challenges

The following diagrams illustrate the key concepts discussed in this guide.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection & Data Analysis sample Complex Matrix (e.g., Wine, Coffee) spme HS-SPME sample->spme Headspace Volatiles sbse SBSE sample->sbse Liquid Extraction safe SAFE sample->safe Gentle Distillation gc Gas Chromatograph spme->gc sbse->gc safe->gc column Specialized Column (e.g., DB-Sulfur) gc->column scd SCD (Quantitative) column->scd ms MS (Identification) column->ms fpd FPD (Screening) column->fpd data Data Analysis scd->data ms->data fpd->data

Caption: A generalized experimental workflow for the analysis of sulfur-containing flavor compounds.

interference_mitigation cluster_challenges cluster_solutions Mitigation Strategies challenge Analytical Challenges matrix Matrix Interference (e.g., Quenching, Ion Suppression) challenge->matrix reactivity Analyte Reactivity (e.g., Oxidation, Artifact Formation) challenge->reactivity detector Selective Detector (SCD, PFPD) matrix->detector prep Optimized Sample Prep (SBSE, SAFE, Dilution) matrix->prep istd Isotope-Labeled Internal Standards matrix->istd for MS reactivity->prep inert Inert Flow Path reactivity->inert

Caption: Logical relationships between analytical challenges and mitigation strategies.

Conclusion

The accurate analysis of sulfur-containing flavor compounds in the face of cross-reactivity and interference is a significant but surmountable challenge. A thorough understanding of the strengths and weaknesses of different analytical techniques is essential for selecting the optimal methodology. For robust and reliable quantification, particularly in complex matrices, the use of a highly selective detector such as the Sulfur Chemiluminescence Detector is strongly recommended. When identification is the primary goal, Mass Spectrometry is unparalleled, though careful consideration of matrix effects is required. By combining appropriate sample preparation techniques with advanced detection technologies, researchers can confidently navigate the analytical maze of sulfur flavor analysis and unlock a deeper understanding of their impact on product quality.

References

  • Challenges and Artifact Concerns in Analysis of Volatile Sulfur Compounds. (2011). ACS Symposium Series.
  • The Significance of Volatile Sulfur Compounds in Food Flavors. (2011). ACS Symposium Series. [Link]

  • The Importance of Analyzing Sulphur Compounds in Food. (2021). LCGC International. [Link]

  • Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. (n.d.). MDPI. [Link]

  • Unique selective detectors for gas chromatography: nitrogen and sulfur chemiluminescence... (n.d.). PubMed. [Link]

  • A Comparison of Sulfur Selective Detectors for Low Level Analysis in Gaseous Streams Application. (n.d.). LabRulez GCMS. [Link]

  • Unique selective detectors for gas chromatography: Nitrogen and sulfur chemiluminescence detectors. (2006). ResearchGate. [Link]

  • Comparative analysis of gas chromatography detectors for accurate determination of sulfur hexafluoride. (n.d.). Ukrainian Journal of Ecology. [Link]

  • The Significance of Volatile Sulfur Compounds in Food Flavors. (2011). ResearchGate. [Link]

  • Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. (n.d.). Ingenieria Analitica Sl. [Link]

  • Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. (n.d.). ResearchGate. [Link]

  • Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. (2019). PubMed. [Link]

  • Character-impact sulfur flavor compounds in herbs and seasonings. (n.d.). ResearchGate. [Link]

  • The Different Types of GC Detectors. (n.d.). SCION Instruments. [Link]

  • Quenching-Resistant Multiple Micro-Flame Photometric Detector for Gas Chromatography. (2009). Analytical Chemistry. [Link]

  • What are Different Types of Detectors Used in Gas Chromatography and How to Choose Right One. (n.d.). Drawell. [Link]

  • Comparison of quenching effects in single- and dual-flame photometric detectors. (n.d.). American Chemical Society. [Link]

  • Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. (2019). PMC - NIH. [Link]

  • A Rapid Analytical Method for the Selective Quenching-Free Determination of Thiols by GC-FPD. (2018). ResearchGate. [Link]

  • Gas chromatography-mass spectrometry strategies for the accurate and sensitive speciation of sulfur dioxide in wine. (2017). PubMed. [Link]

  • Sulfur Chemiluminescence Detectors for Gas Chromatography. (n.d.). Agilent. [Link]

  • Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection. (2010). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Sulfur Chemiluminescence Detector. (n.d.). Agilent. [Link]

  • Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine. (2019). PMC - PubMed Central. [Link]

  • Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview. (n.d.). LCGC International. [Link]

  • (PDF) Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. (2021). ResearchGate. [Link]

  • Comparison of quenching effects in single- and dual-flame photometric detectors. (n.d.). Analytical Chemistry - ACS Publications. [Link]

  • Identification and Categorization of Volatile Sulfur Flavor Compounds in Roasted Malts and Barley. (2021). Taylor & Francis Online. [Link]

  • New Approach to Food Smell Analysis Using Combination of GCMS and GC-SCD. (n.d.). Shimadzu. [Link]

  • Quantification of Thiols and Disulfides. (n.d.). PMC - PubMed Central. [Link]

  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. (n.d.). MDPI. [Link]

  • Quenching-Resistant Multiple Micro-Flame Photometric Detector for Gas Chromatography. (2009). Analytical Chemistry - ACS Publications. [Link]

  • (PDF) Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. (2019). ResearchGate. [Link]

  • Stir Bar Sorptive Extraction (SBSE)-HPLC-Tandem MS-Based Method for Multi-Residue Determination of Pesticides in Drinking Water. (n.d.). PubMed Central. [Link]

  • Stir Bar Sorptive Extraction: A New Way to Extract Off-Flavor Compounds in the Aquatic Environment Application. (n.d.). Agilent. [Link]

  • ASSESSMENT OF SCD-DP CALIBRATION TO QUANTIFY TRACES OF SULFUR COMPOUNDS IN GASEOUS STREAMS. (n.d.). SciELO. [Link]

  • GC-SCD Analysis of - Fuels and Petrochemicals. (n.d.). Shimadzu. [Link]

  • Profile of sulfur compounds by GC×GC–SCD of the same samples as in... (n.d.). ResearchGate. [Link]

  • Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. (2023). Agilent. [Link]

  • Shimadzu SCD-2030: For sensitive and selective sulfur analysis by GC. (2022). YouTube. [Link]

  • Volatile thiols using GC-MSD. (2006). Chromatography Forum. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiol-Containing Furans in Antioxidant Research

In the ongoing pursuit of novel and potent antioxidants, the structural features of a molecule are paramount in dictating its efficacy. Compounds that integrate both a thiol group and a furan or dihydrofuran moiety are of particular interest. The thiol group (-SH) is a well-established functional group that imparts significant antioxidant properties, primarily through its ability to donate a hydrogen atom to neutralize free radicals.[1][2][3] The furan ring, a heterocyclic organic compound, and its derivatives are also recognized for their biological activities, including antioxidant effects.[4] The combination of these two functionalities within a single molecular framework, as seen in 2-Methyl-4,5-dihydrofuran-3-thiol, presents a compelling case for investigation into its antioxidant potential.

This guide provides a comparative analysis of the anticipated antioxidant activity of 2-Methyl-4,5-dihydrofuran-3-thiol against structurally related compounds. While direct, publicly available experimental data on the antioxidant capacity of 2-Methyl-4,5-dihydrofuran-3-thiol is limited, this guide will extrapolate its potential activity based on the known properties of its constituent functional groups and by comparing it with available data for related furan and thiol compounds. We will delve into the structural nuances that likely govern their antioxidant mechanisms and provide detailed, field-proven protocols for key antioxidant assays to empower researchers to conduct their own comparative studies.

Structural Comparison of Key Compounds

The antioxidant activity of a compound is intrinsically linked to its molecular structure. Here, we examine the structures of 2-Methyl-4,5-dihydrofuran-3-thiol and its selected comparators: its saturated analogue 2-methyltetrahydrofuran-3-thiol, the well-known antioxidant furanone, Furaneol, and the potent aroma compound, 2-furfurylthiol.

Compound NameStructureKey Structural Features
2-Methyl-4,5-dihydrofuran-3-thiol 2-Methyl-4,5-dihydrofuran-3-thiolDihydrofuran ring, Thiol group at C3, Methyl group at C2. The thiol group attached to a double bond forms a thioenol.
2-Methyltetrahydrofuran-3-thiol 2-Methyltetrahydrofuran-3-thiolSaturated tetrahydrofuran ring, Thiol group at C3, Methyl group at C2. The absence of the double bond in the ring is the key difference from the primary compound.
Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) FuraneolFuranone ring, Hydroxyl group at C4, Two methyl groups. Known for its antioxidant properties.[2][5]
2-Furfurylthiol 2-FurfurylthiolFuran ring, Thiol group attached to a methylene bridge. A potent aroma compound also found in coffee.

Anticipated Structure-Activity Relationship

The antioxidant capacity is largely influenced by the ability to donate a hydrogen atom or an electron to a free radical.

Caption: Predicted antioxidant mechanism of 2-Methyl-4,5-dihydrofuran-3-thiol.

The thiol group in 2-Methyl-4,5-dihydrofuran-3-thiol is expected to be the primary driver of its antioxidant activity through hydrogen donation. The dihydrofuran ring may also contribute through electron donation. The saturation of the furan ring in 2-methyltetrahydrofuran-3-thiol might subtly alter the electronic environment of the thiol group, potentially affecting its radical scavenging ability. Furaneol's antioxidant activity is attributed to its enolic hydroxyl group. 2-Furfurylthiol, with its furan ring and exocyclic thiol group, is also expected to exhibit significant antioxidant properties.

Comparative Antioxidant Activity: A Data-Driven Perspective

CompoundAssayIC50 / ActivityReference
Furaneol DPPHIC50 values comparable to ascorbic acid have been reported.[2]
Furaneol ABTSExhibits strong scavenging activity.[2]
Sulfur-containing Maillard Reaction Products VariousGenerally exhibit high antioxidant activity.[3][6][7]
2-Furfurylthiol GeneralNoted for its presence in beverages and potential antioxidant contribution.[8]

Based on its structure, 2-Methyl-4,5-dihydrofuran-3-thiol is hypothesized to possess strong antioxidant activity, likely comparable to or exceeding that of Furaneol, due to the high reactivity of the thiol group. The presence of the dihydrofuran ring may also modulate this activity.

Experimental Protocols for Antioxidant Capacity Assessment

To facilitate direct comparative studies, we provide detailed, step-by-step protocols for four widely accepted antioxidant assays. The choice of assay is critical, as different methods measure antioxidant capacity through varied mechanisms.

G cluster_0 Sample Preparation cluster_1 Antioxidant Assays cluster_2 Data Analysis Compound Dilution Compound Dilution DPPH DPPH Compound Dilution->DPPH ABTS ABTS Compound Dilution->ABTS FRAP FRAP Compound Dilution->FRAP ORAC ORAC Compound Dilution->ORAC IC50 Calculation IC50 Calculation DPPH->IC50 Calculation TEAC Calculation TEAC Calculation ABTS->TEAC Calculation FRAP->TEAC Calculation ORAC->TEAC Calculation

Caption: General workflow for comparative antioxidant activity assessment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

  • Prepare DPPH Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol to obtain a 60 µM solution.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

  • Reaction: Add 100 µL of each sample concentration to a 96-well plate. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Prepare ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Dilute ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and a standard (e.g., Trolox).

  • Reaction: Add 20 µL of each sample concentration to a 96-well plate. Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the Trolox Equivalent Antioxidant Capacity (TEAC), which represents the concentration of Trolox with the equivalent antioxidant activity.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Prepare FRAP Reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and a standard (e.g., FeSO₄·7H₂O).

  • Reaction: Add 20 µL of each sample concentration to a 96-well plate. Add 180 µL of the FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Determine the FRAP value by comparing the absorbance change of the sample to that of a ferrous iron standard curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Protocol:

  • Reagent Preparation: Prepare a fluorescein working solution, an AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution as a peroxyl radical generator, and a Trolox standard solution.

  • Reaction Setup: In a black 96-well plate, add 25 µL of the sample or Trolox standard and 150 µL of the fluorescein working solution. Incubate at 37°C for 15 minutes.

  • Initiate Reaction: Add 25 µL of the AAPH solution to each well to start the reaction.

  • Measurement: Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • Calculation: Calculate the area under the curve (AUC) for each sample and compare it to the AUC of the Trolox standard to determine the ORAC value in Trolox equivalents.

Discussion and Future Directions

The structural features of 2-Methyl-4,5-dihydrofuran-3-thiol—specifically the presence of a reactive thiol group on a dihydrofuran scaffold—strongly suggest it possesses significant antioxidant potential. The thioenol moiety, in particular, is an intriguing feature that warrants further investigation into its contribution to the overall antioxidant mechanism.

Direct experimental validation is the crucial next step. The protocols provided in this guide offer a robust framework for a comprehensive comparative analysis. By systematically evaluating 2-Methyl-4,5-dihydrofuran-3-thiol and its structural analogues using a battery of antioxidant assays, researchers can elucidate a clear structure-activity relationship. Such studies will not only quantify the antioxidant efficacy of this novel compound but also provide valuable insights for the rational design of new, more potent antioxidant agents for therapeutic and industrial applications. It is recommended that future studies also explore the potential for synergistic or antagonistic effects when these compounds are used in combination with other known antioxidants.

References

  • Ulrich, K., & Jakob, U. (2019). The role of thiols in antioxidant systems. Redox Biology, 27, 101264. [Link]

  • Forman, H. J., & Zhang, H. (2021). Targeting oxidative stress in disease: promise and limitations of antioxidant therapy. Nature Reviews Drug Discovery, 20(9), 689-709. [Link]

  • Wang, Y., et al. (2022). Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. Foods, 11(15), 2268. [Link]

  • Li, X., et al. (2021). Effects of different sulfur-containing substances on the structural and flavor properties of defatted sesame seed meal derived Maillard reaction products. Food Chemistry, 365, 130463. [Link]

  • PubChem. (n.d.). 4,5-Dihydro-2-methyl-3-furanthiol. [Link]

  • PubChem. (n.d.). 2-Methyltetrahydrofuran-3-thiol. [Link]

  • PubChem. (n.d.). Furaneol. [Link]

  • PubChem. (n.d.). 2-Furfurylthiol. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • Zhang, G., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Nutrition, 10, 1195283. [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. [Link]

  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626. [Link]

  • Apak, R., et al. (2011). Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods. Talanta, 83(5), 1551-1559. [Link]

  • Moro, C., et al. (2016). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. Molecules, 21(9), 1152. [Link]

  • Thaipong, K., et al. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of Food Composition and Analysis, 19(6-7), 669-675. [Link]

  • Floegel, A., et al. (2011). Comparison of ABTS/DPPH/FRAP/ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of Food Science, 76(1), C108-C115. [Link]

  • Şahin, S., & Demir, C. (2018). Comparative study of DPPH, ABTS, FRAP, and ORAC assays for determination of dose-dependent antioxidant activities of commercial grape cultivars in Taiwan. Journal of Food and Drug Analysis, 26(4), 1334-1342. [Link]

  • Irawan, C., et al. (2022). Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus). Borneo Journal of Pharmacy, 5(2), 123-131. [Link]

  • Kikuzaki, H., & Nakatani, N. (1993). Antioxidant effects of some ginger constituents. Journal of Food Science, 58(6), 1407-1410. [Link]

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956. [Link]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30. [Link]

  • Arts, M. J., Dallinga, J. S., Voss, H. P., Haenen, G. R., & Bast, A. (2004). A new approach to assess the total antioxidant capacity of flavonoids by the TEAC assay. Food and Chemical Toxicology, 42(1), 45-49. [Link]

  • Pulido, R., Bravo, L., & Saura-Calixto, F. (2000). Antioxidant activity of dietary polyphenols as determined by a modified ferric reducing/antioxidant power assay. Journal of Agricultural and Food Chemistry, 48(8), 3396-3402. [Link]

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. [Link]

  • Shahidi, F., & Zhong, Y. (2015). Measurement of antioxidant activity. Journal of Functional Foods, 18, 757-781. [Link]

  • Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of Agricultural and Food Chemistry, 53(6), 1841-1856. [Link]

Sources

A Comparative Analysis of 2-Methyl-4,5-dihydrofuran-3-thiol and Monosodium Glutamate as Flavor Enhancers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of flavor science, the pursuit of enhancing palatability is paramount. This guide provides an in-depth technical comparison of two potent molecules in the flavorist's arsenal: 2-Methyl-4,5-dihydrofuran-3-thiol, a potent sulfurous aroma compound, and monosodium glutamate (MSG), the archetypal umami taste enhancer. This document is intended for researchers, scientists, and professionals in drug and food development, offering a nuanced understanding of their respective and synergistic roles in flavor modulation.

Introduction: Two Pillars of Savory Flavor

The perception of flavor is a complex interplay of taste, aroma, and trigeminal sensations. Monosodium glutamate (MSG) has long been the gold standard for imparting a savory, or "umami," taste, the fifth basic taste alongside sweet, sour, salty, and bitter.[1] Its efficacy lies in its direct stimulation of specific taste receptors on the tongue.

In contrast, 2-Methyl-4,5-dihydrofuran-3-thiol belongs to a class of volatile sulfur compounds renowned for their exceptionally low odor thresholds and their significant contribution to the characteristic aromas of cooked meats and other savory foods.[2][3] While traditionally considered an aroma compound, recent scientific inquiry reveals a more complex role in overall flavor enhancement, including a surprising interaction with the umami taste pathway.

This guide will dissect the mechanisms of action of both compounds, present a comparative analysis of their flavor contributions, and provide robust experimental protocols for their sensory evaluation, both individually and in combination.

Mechanisms of Flavor Enhancement: A Tale of Two Modalities

The flavor-enhancing properties of MSG and 2-Methyl-4,5-dihydrofuran-3-thiol arise from fundamentally different, yet ultimately convergent, sensory pathways.

Monosodium Glutamate: The Umami Taste Agonist

Monosodium glutamate, the sodium salt of glutamic acid, functions by activating specific G protein-coupled receptors on the tongue, primarily the T1R1/T1R3 heterodimer.[4] This binding event initiates a signal transduction cascade within the taste receptor cells, which is then transmitted to the brain and perceived as umami. This distinct, savory taste enhances the overall palatability of foods, creating a sensation of richness and fullness.

MSG_Mechanism MSG Monosodium Glutamate (MSG) T1R1_T1R3 T1R1/T1R3 Receptor (Taste Bud) MSG->T1R1_T1R3 Binds to G_Protein G-Protein Activation T1R1_T1R3->G_Protein Activates Signal_Cascade Signal Transduction Cascade G_Protein->Signal_Cascade Initiates Brain Brain Signal_Cascade->Brain Signal to Umami_Perception Perception of Umami Brain->Umami_Perception Interprets as Thiol_Mechanism Thiol 2-Methyl-4,5-dihydrofuran-3-thiol Olfactory_Receptors Olfactory Receptors (Nasal Cavity) Thiol->Olfactory_Receptors Binds to T1R1_T1R3 T1R1/T1R3 Receptor (Taste Bud) Thiol->T1R1_T1R3 Allosteric Modulation Brain Brain Olfactory_Receptors->Brain Signal to Aroma_Perception Perception of Meaty Aroma Umami_Enhancement Enhanced Umami Perception T1R1_T1R3->Umami_Enhancement Leads to Brain->Aroma_Perception Interprets as

Caption: Dual Mechanism of 2-Methyl-4,5-dihydrofuran-3-thiol.

Comparative Efficacy: A Tabular Summary

The following table summarizes the key properties and flavor-enhancing characteristics of 2-Methyl-4,5-dihydrofuran-3-thiol and monosodium glutamate.

Feature2-Methyl-4,5-dihydrofuran-3-thiolMonosodium Glutamate (MSG)
Chemical Class Thiol, DihydrofuranSodium Salt of an Amino Acid
Primary Sensory Modality Aroma (Olfaction)Taste (Gustation)
Flavor Profile Sulfurous, roasted, meaty, savory [5]Umami, savory, brothy [1]
Mechanism of Action Binds to olfactory receptors; potential allosteric modulator of T1R1/T1R3 [4]Agonist of T1R1/T1R3 umami taste receptors [4]
Flavor Contribution Imparts a characteristic meaty aroma; enhances umami perception [4][6]Provides a distinct umami taste; enhances overall palatability
Synergistic Effects Enhances the umami taste of MSG [4]Synergistic with inosinate and guanylate; enhanced by savory aroma compounds [4][7]
Typical Use Levels Parts per million (ppm) to parts per billion (ppb) range [6]0.1% to 0.8% in food products

Experimental Protocols for Sensory Evaluation

To objectively compare the efficacy of these two flavor enhancers, rigorous sensory evaluation methodologies are required. The following protocols outline a comprehensive approach using trained sensory panels.

Protocol 1: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of 2-Methyl-4,5-dihydrofuran-3-thiol and MSG, both individually and in combination, in a neutral food base (e.g., a simple broth).

Methodology:

  • Panelist Selection and Training:

    • Recruit 10-12 panelists based on their sensory acuity and ability to articulate perceptions.

    • Conduct a multi-session training program (minimum 20 hours) to develop a consensus lexicon for relevant flavor attributes (e.g., "umami," "brothy," "meaty," "roasted," "sulfurous"). [1][8] * Use reference standards to anchor the intensity scales for each attribute.

  • Sample Preparation:

    • Prepare a neutral base broth (e.g., chicken or vegetable broth with no added salt or flavor enhancers).

    • Create a series of samples with varying concentrations of:

      • MSG alone

      • 2-Methyl-4,5-dihydrofuran-3-thiol alone

      • A combination of MSG and 2-Methyl-4,5-dihydrofuran-3-thiol at different ratios.

    • All samples should be served at a standardized temperature in coded, identical containers.

  • Evaluation:

    • Panelists will evaluate the samples in a randomized order.

    • For each sample, panelists will rate the intensity of each attribute in the agreed-upon lexicon on a 15-cm line scale anchored from "not perceptible" to "very intense."

    • Data will be collected using sensory analysis software.

  • Data Analysis:

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.

    • Use Principal Component Analysis (PCA) to visualize the relationships between the samples and their sensory attributes.

QDA_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel Panel Selection & Training Lexicon Lexicon Development Panel->Lexicon Samples Sample Preparation Lexicon->Samples Evaluation Sensory Evaluation (Booth Setup) Samples->Evaluation Data_Collection Data Collection Evaluation->Data_Collection Stats Statistical Analysis (ANOVA, PCA) Data_Collection->Stats

Caption: Workflow for Quantitative Descriptive Analysis.

Protocol 2: Synergy Evaluation with Nasal Clipping

Objective: To determine if 2-Methyl-4,5-dihydrofuran-3-thiol enhances the umami perception of MSG at the taste receptor level, independent of its aroma.

Methodology:

  • Panelist Training:

    • Train panelists to identify and rate the intensity of umami taste using MSG solutions of varying concentrations as references.

  • Sample Preparation:

    • Prepare solutions of:

      • A baseline concentration of MSG.

      • The baseline MSG concentration with the addition of 2-Methyl-4,5-dihydrofuran-3-thiol.

  • Evaluation Procedure:

    • The evaluation will be conducted in two phases for each panelist:

      • Phase 1 (Orthonasal Olfaction): Panelists evaluate the samples normally.

      • Phase 2 (Nasal Clipping): Panelists wear nose clips to block the sense of smell and re-evaluate the samples. [4] * Panelists will rate the perceived umami intensity of each sample on a labeled magnitude scale.

  • Data Analysis:

    • Use a paired t-test to compare the umami intensity ratings for the MSG-only and the MSG + thiol samples in both the clipped and unclipped conditions. A significant increase in umami intensity in the clipped condition would provide evidence for allosteric modulation at the receptor level.

Conclusion and Future Directions

The comparison between 2-Methyl-4,5-dihydrofuran-3-thiol and monosodium glutamate reveals a fascinating interplay between aroma and taste in the creation of savory flavors. While MSG provides a foundational umami taste, 2-Methyl-4,5-dihydrofuran-3-thiol contributes a characteristic meaty aroma and, compellingly, appears to enhance the perception of umami through a direct modulatory effect on taste receptors.

This synergistic relationship opens new avenues for flavor creation, allowing for the development of more complex and impactful savory profiles. Future research should focus on elucidating the precise molecular interactions between sulfur-containing aroma compounds and the T1R1/T1R3 receptor. Additionally, exploring a wider range of such compounds could lead to the discovery of even more potent umami enhancers, providing innovative solutions for salt reduction and the development of next-generation savory food products.

References

  • "Monosodium glutamate." Wikipedia. Accessed January 20, 2026. [Link].

  • Alam, M. A., et al. "Techniques and Emerging Trends in Flavor and Taste Development in Meat.
  • "Meaty Aroma Compounds Enhance MSG Umami Perception Through Allosteric Modulation of T1R1/T1R3 Receptor: Evidence from Nasal Clip Sensory Evaluation and Molecular Dynamics Simulation." MDPI. Accessed January 20, 2026. [Link].

  • Muñoz, A. M. "Consumer perceptions of meat. Understanding these results through descriptive analysis." Meat Science, vol. 49, no. S1, 1998, pp. S287-S295.
  • Bowers, J. A. "Evaluating the Flavor of Meat.
  • Kerth, C. R., and M. Miller. "Identification and Quantification of Flavor Attributes present in Chicken, Lamb, Pork, Beef, and Turkey." Journal of Animal Science, 2015.
  • Wright, J. "Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol." Perfumer & Flavorist, vol. 34, May 2009, pp. 16-18.
  • Legako, J. F., et al. "Descriptive Sensory Attributes and Volatile Flavor Compounds of Plant-Based Meat Alternatives and Ground Beef." Foods, vol. 11, no. 19, 2022, p. 3019.
  • Dai, Y., et al. "Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates." Journal of Agricultural and Food Chemistry, vol. 63, no. 2, 2015, pp. 464-468.
  • "Sensory Evaluation in Foods: Product Development." NANOLAB. Accessed January 20, 2026. [Link].

  • "Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates." PubMed. Accessed January 20, 2026. [Link].

  • "Meet FlavorActiV's Global Sensory Panel Experts." FlavorActiV. Accessed January 20, 2026. [Link].

  • "Sensory Testing of Food." Tentamus Group. Accessed January 20, 2026. [Link].

  • "Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis." FlavorSum. Accessed January 20, 2026. [Link].

  • "Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound." ResearchGate. Accessed January 20, 2026. [Link].

  • "Sensory analysis – How flavour tests support product development." Tentamus Group. Accessed January 20, 2026. [Link].

  • Cerny, C. "The role of sulfur chemistry in thermal generation of aroma." Chemistry and Technology of Flavours and Fragrances, 2005, pp. 136-161.
  • Mottram, D. S. "Interaction between Sulfur-Containing Flavor Compounds and Proteins in Foods." ACS Symposium Series, vol. 794, 2001, pp. 108-116.
  • "2-Methyl-4,5-dihydrofuran-3-thiol." Food and Agriculture Organization of the United Nations. Accessed January 20, 2026. [Link].

  • "methyl dihydrofuran thiol, 26486-13-5." The Good Scents Company. Accessed January 20, 2026. [Link].

  • Niijima, A. "Interaction of MSG taste with nutrition: perspectives in consummatory behavior and digestion." Physiology & Behavior, vol. 62, no. 6, 1997, pp. 1381-1384.
  • Xia, Y., et al. "Synergistic effect of combining umami substances enhances perceived saltiness.
  • "Umami Science Part III - Umami Synergy." Ramen Chemistry. Accessed January 20, 2026. [Link].

  • Feng, Y., et al. "Key aroma compounds associated with umami perception of MSG in fried Takifugu obscurus liver." Food Chemistry, vol. 373, 2022, p. 131481.
  • "Interaction between Sulfur-Containing Flavor Compounds and Proteins in Foods." Scilit. Accessed January 20, 2026. [Link].

  • "The Significance of Volatile Sulfur Compounds in Food Flavors." ACS Symposium Series. Accessed January 20, 2026. [Link].

  • "Insights into flavor and key influencing factors of Maillard reaction products: A recent update." Critical Reviews in Food Science and Nutrition, vol. 63, no. 25, 2023, pp. 7485-7503.
  • "Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example." Frontiers in Microbiology, vol. 14, 2023, p. 1195230.
  • "Reactivity and stability of selected flavor compounds." Critical Reviews in Food Science and Nutrition, vol. 59, no. 13, 2019, pp. 2135-2151.
  • "Sensory Evaluation of Plant-Based Meat: Bridging the Gap with Animal Meat, Challenges and Future Prospects." Foods, vol. 12, no. 11, 2023, p. 2197.
  • "Tetrahydro-2-methyl-3-furanthiol." PubChem. Accessed January 20, 2026. [Link].

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-4,5-dihydrofuran-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Synthesis

2-Methyl-4,5-dihydrofuran-3-thiol is a potent organosulfur compound, valued in research and development for its unique aromatic properties, particularly in the flavor and fragrance industries. However, its desirable sensory characteristics are matched by significant chemical hazards. As researchers and drug development professionals, our responsibility extends beyond the successful application of such reagents to their safe and compliant management throughout their lifecycle.

This guide provides a direct, procedural framework for the proper disposal of 2-Methyl-4,5-dihydrofuran-3-thiol. It is structured not as a rigid checklist, but as a logical workflow grounded in the chemical principles of the substance. Adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Profile and Risk Assessment

Understanding the inherent risks of 2-Methyl-4,5-dihydrofuran-3-thiol is the foundation of its safe handling and disposal. The molecule's structure—a heterocyclic furan ring coupled with a thiol group—dictates its hazardous properties. The furan moiety presents a risk of peroxide formation, while the thiol group contributes to its stench and toxicity.[1][2]

Table 1: Hazard Profile for 2-Methyl-4,5-dihydrofuran-3-thiol

Hazard Category Description Key Precautionary Actions Source(s)
Flammability Classified as a Flammable Liquid (Category 3). Vapors are heavier than air and can form explosive mixtures with air, posing a flashback risk. Ground/bond all containers during transfer. Use only non-sparking tools and explosion-proof equipment. Store away from all heat, sparks, and ignition sources. [3][4][5]
Acute Toxicity Toxic or harmful if swallowed. Causes serious skin and eye irritation/damage. May cause respiratory tract irritation upon inhalation. Avoid all direct contact. Always handle within a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves and chemical safety goggles. [3][4][6][7]
Chemical Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases. Furan derivatives may form explosive peroxides upon exposure to air, especially during prolonged storage. Segregate from incompatible materials. Containers should be dated upon opening and stored under an inert atmosphere (e.g., nitrogen) if possible. [1][2][8][9]

| Environmental | Ecotoxicity data is limited, but uncontrolled release is prohibited. Do not allow the substance to enter drains, soil, or surface water. | All waste, including contaminated materials, must be collected and disposed of as hazardous waste. Prevent any release to the environment. |[3] |

Pre-Disposal: Engineering and Personal Protective Controls

Before generating waste, the proper controls must be in place. These are non-negotiable prerequisites for handling 2-Methyl-4,5-dihydrofuran-3-thiol.

Engineering Controls

All handling and disposal-related activities must be conducted in a properly functioning chemical fume hood.[10] The ventilation system is the primary defense against the inhalation of its potent and irritating vapors. Ensure that a safety shower and eyewash station are immediately accessible.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling or disposing of this chemical:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemically resistant gloves. Nitrile rubber (min. 0.11mm thickness) is a suitable choice. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[4]

  • Body Protection: A flame-resistant laboratory coat.[10]

  • Footwear: Closed-toe shoes are required.[10]

Disposal Workflow: From Generation to Collection

The proper disposal route depends on the nature and quantity of the waste. The following decision workflow and step-by-step protocols provide a clear path for compliant disposal.

Disposal Decision Workflow

The following diagram outlines the critical decision points for managing waste streams of 2-Methyl-4,5-dihydrofuran-3-thiol.

DisposalWorkflow start Waste Generated: 2-Methyl-4,5-dihydrofuran-3-thiol decision What is the nature of the waste? start->decision spill Small Spill Residue or Contaminated Materials (e.g., wipes, absorbent) decision->spill Spill / Contaminated Solid bulk Bulk Unused Chemical or Reaction Waste decision->bulk Liquid spill_proc Follow Protocol A: Containment & Packaging spill->spill_proc bulk_proc Follow Protocol B: Direct Packaging bulk->bulk_proc container Place in designated, properly labeled 'Flammable Liquid' or 'Solvent' Hazardous Waste Container spill_proc->container bulk_proc->container

Caption: Disposal decision workflow for 2-Methyl-4,5-dihydrofuran-3-thiol waste.

Protocol A: Small Spills and Contaminated Solid Waste

This protocol applies to the cleanup residue from minor spills (<100 mL) or solid materials (e.g., weigh paper, wipes) contaminated with the chemical.

Step 1: Ensure Safety and Control

  • Confirm you are wearing all required PPE.

  • Remove all ignition sources from the immediate area.[1]

Step 2: Absorb and Contain

  • Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[1][3] Do not use combustible materials like paper towels to absorb the bulk liquid.

  • Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbent material and any other contaminated solids.

Step 3: Package and Label

  • Place the collected material into a designated hazardous waste container. For solid waste, a sealable bag or pail is appropriate.

  • The container must be compatible with the chemical and clearly labeled.

Step 4: Decontaminate

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), then wash with soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.

Protocol B: Bulk Liquid Waste

This protocol applies to unused quantities of the chemical or liquid waste streams from a reaction. Under no circumstances should you attempt to neutralize this chemical in the laboratory or dispose of it down the drain. [3][10]

Step 1: Prepare for Transfer

  • Conduct the transfer inside a chemical fume hood.

  • Ensure the designated hazardous waste container is properly grounded/bonded to the source container to prevent static discharge.[5]

Step 2: Transfer Waste

  • Carefully pour the liquid waste into a designated "Flammable Liquid" or "Organic Solvent" hazardous waste container provided by your institution's Environmental Health & Safety (EHS) department.

  • Do not overfill the container; leave adequate headspace (at least 10%) for vapor expansion.

Step 3: Seal and Store

  • Securely cap the waste container.

  • Store the container in a designated satellite accumulation area that is cool, well-ventilated, and away from incompatible materials.[6]

Waste Characterization and Regulatory Compliance

All waste containing 2-Methyl-4,5-dihydrofuran-3-thiol must be managed as hazardous waste in accordance with local and national regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11][12]

  • Hazardous Waste Identification: This waste must be characterized as hazardous. At a minimum, it will exhibit the characteristic of Ignitability (EPA Waste Code: D001) due to its low flash point.[13]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full chemical description of the contents, including "2-Methyl-4,5-dihydrofuran-3-thiol" and any other components.

  • Disposal: Final disposal must be arranged through your institution's EHS office, which will use a licensed hazardous waste management company.[4][8] The typical disposal method for this type of waste is high-temperature incineration.

Emergency Procedures

In the event of an emergency, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][8]

  • Large Spill: Evacuate the laboratory immediately. Alert others in the area and contact your institution's emergency response or EHS department. Do not attempt to clean up a large spill yourself.[1]

References

  • natural 2-methyl tetrahydrofuran-3-thiol - Safety Data Sheet. Axxence Aromatic GmbH. ([Link])

  • Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health. ([Link])

  • Furan, stabilized with 0.025 to 0.04% BHT, 98% - Material Safety Data Sheet. Cole-Parmer. ([Link])

  • 3-Furanthiol, 2-methyl- - Safety Data Sheet. Synerzine. ([Link])

  • FURFURAL | Occupational Safety and Health Administration. OSHA. ([Link])

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. ([Link])

  • Immediately dangerous to life or health (IDLH) value profile: furan. Centers for Disease Control and Prevention (CDC). ([Link])

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. ([Link])

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). ([Link])

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). ([Link])

  • Preparation and Purification of Garlic-Derived Organosulfur Compound Allicin by Green Methodologies. ResearchGate. ([Link])

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Chapter 5: Management of Chemicals. National Center for Biotechnology Information (NCBI) Bookshelf. ([Link])

  • Handling Lab Waste. University of Minnesota Organic Chemistry. ([Link])

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). ([Link])

  • Hazardous Waste Characteristics. U.S. Environmental Protection Agency (EPA). ([Link])

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). ([Link])

Sources

Operational Guide: Personal Protective Equipment for Handling 2-Methyl-4,5-dihydrofuran-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical protocols for the handling and disposal of 2-Methyl-4,5-dihydrofuran-3-thiol (CAS No. 26486-13-5). As a Senior Application Scientist, my objective is to equip researchers, scientists, and drug development professionals with a framework that integrates technical accuracy with field-proven safety practices. This document is structured to provide immediate, actionable intelligence for laboratory operations.

Hazard Assessment: A Proactive Stance on Safety

2-Methyl-4,5-dihydrofuran-3-thiol is a heterocyclic thiol compound used in research and as a flavor component.[1] While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, its chemical structure, characterized by the thiol functional group, dictates a stringent approach to safety. The hazards of structurally related compounds, such as 2-methyl-3-furanthiol, are well-documented and include high flammability, acute toxicity if swallowed or inhaled, and the potential for serious eye damage.[2][3][4] Therefore, a conservative assessment based on the thiol class is both prudent and necessary.

Primary Hazards:

  • Acute Toxicity (Inhalation, Oral): Thiols can be toxic if inhaled or ingested.[2][4] The potent, unpleasant odor associated with thiols is a key characteristic.[5]

  • Serious Eye Damage/Irritation: Direct contact can cause severe eye damage.[2][6]

  • Skin Irritation: May cause skin irritation upon contact.[6]

  • Flammability: The compound is likely a flammable liquid, with vapors that can form explosive mixtures with air.[5][6]

  • Reactivity: The thiol group is reactive and can be readily oxidized.[7]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not static; it must be adapted to the specific procedure, scale, and potential for exposure. The following table outlines the recommended PPE for various laboratory scenarios involving 2-Methyl-4,5-dihydrofuran-3-thiol.

Scenario Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Low-Volume Weighing & Aliquoting Certified Chemical Fume HoodChemical Splash GogglesNitrile Gloves (Double-gloved)Flame-Resistant Lab Coat
Reaction Setup & Work-up Certified Chemical Fume HoodChemical Splash Goggles & Face ShieldNitrile or Neoprene Gloves (Double-gloved)Flame-Resistant Lab Coat & Chemical-Resistant Apron
Large-Scale Transfers (>50 mL) Certified Chemical Fume HoodChemical Splash Goggles & Face ShieldNeoprene or Butyl Gloves (over Nitrile)Chemical-Resistant Coveralls
Spill Cleanup / Emergency Full-face Air-Purifying Respirator with appropriate cartridgesIncluded with Full-face RespiratorHeavy-duty Neoprene or Butyl GlovesChemical-Resistant Suit/Coveralls

Causality Behind PPE Choices:

  • Respiratory Protection: The primary engineering control is a certified chemical fume hood, which minimizes vapor inhalation.[8] A respirator becomes essential when engineering controls are insufficient or during an emergency, such as a spill outside the hood.[6][9]

  • Eye and Face Protection: Chemical splash goggles are mandatory to create a seal around the eyes, protecting from splashes.[10][11] A face shield is used in conjunction with goggles during procedures with a higher risk of splashing or exothermic events, offering a broader barrier of protection.[11][12]

  • Hand Protection: Nitrile gloves provide good initial protection for incidental contact. Double-gloving is a critical practice to guard against undetected pinholes and allows for the safe removal of the outer, contaminated glove. For prolonged contact or work with solvents, more robust materials like neoprene or butyl rubber are necessary.[11][13]

  • Body Protection: A standard lab coat may not be sufficient. A flame-resistant (FR) coat is recommended due to the flammability risk.[13] A chemical-resistant apron or coverall provides a necessary impermeable barrier during transfers and work-ups where splashes are more likely.[9][14]

Procedural Guidance: A Self-Validating Workflow

Adherence to a strict, logical workflow is paramount for safety. This process ensures that safety checks are integrated at every stage, from preparation to disposal.

cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_post 3. Post-Handling Phase prep_hood Verify Fume Hood Certification & Airflow prep_area Clear Workspace & Locate Safety Equipment (Eyewash, Shower, Extinguisher) prep_hood->prep_area prep_ppe Assemble Required PPE prep_area->prep_ppe exec_don Don PPE (Coat → Gloves → Goggles → Face Shield) prep_ppe->exec_don Proceed to Handling exec_handle Handle Chemical (Keep containers closed, use non-sparking tools) exec_don->exec_handle post_decon Decontaminate Surfaces & Glassware exec_handle->post_decon Complete Task post_waste Segregate & Neutralize Waste post_decon->post_waste post_doff Doff PPE (Gloves → Face Shield → Goggles → Coat) post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Safe Handling Workflow for 2-Methyl-4,5-dihydrofuran-3-thiol.

Operational and Disposal Plans

Effective management of waste is a critical component of the safety protocol, preventing delayed exposure and environmental contamination.

Protocol 1: Decontamination of Glassware

  • Preparation: In a designated plastic tub inside a fume hood, prepare a bleach bath consisting of a 1:1 mixture of household bleach (sodium hypochlorite) and water.[8][15]

  • Procedure: Immediately after use, submerge all contaminated glassware into the bleach bath.

  • Soaking: Allow the glassware to soak for a minimum of 14-24 hours to ensure complete oxidation of the thiol.[8][15]

  • Final Cleaning: After soaking, remove the glassware, rinse thoroughly with water, and then proceed with normal washing procedures.

Protocol 2: Neutralization of Aqueous Waste

This procedure is suitable for aqueous layers from reaction work-ups that may contain thiol impurities.

  • Collection: Collect all aqueous waste known to contain the thiol into a designated, labeled waste container within a fume hood.[16]

  • Neutralization: Slowly and carefully add an excess of household bleach or a high-test hypochlorite (HTH) solution to the waste container.[17] Be aware that this reaction can be exothermic.

  • Reaction: Loosely cap the container to avoid pressure buildup and let it stand in the back of the fume hood for at least 24 hours.[16][17]

  • Verification: After 24 hours, carefully check for any remaining thiol odor. If the characteristic smell is absent, the neutralized waste can be disposed of down the drain with copious amounts of running water, in accordance with institutional and local regulations.[16][17] If an odor persists, add more bleach and allow for a longer reaction time.

Protocol 3: Disposal of Contaminated Solid Waste

  • Collection: Place all disposable items contaminated with the thiol, such as gloves, paper towels, and pipette tips, into a dedicated, leak-proof hazardous waste container.[16]

  • Labeling: The container must be sealed and clearly labeled as "Hazardous Waste" and must explicitly state "Contains Thiols" to inform environmental health and safety (EH&S) personnel.[15][16]

  • Disposal: Arrange for pickup and disposal through your institution's EH&S department.

By implementing this comprehensive guide, laboratory personnel can significantly mitigate the risks associated with handling 2-Methyl-4,5-dihydrofuran-3-thiol, ensuring a safer research environment.

References

  • Reagents & Solvents: How to Work with Thiols , Department of Chemistry: University of Rochester. Available at: [Link]

  • Standard Operation Procedure for Disposal of Unknown Thiols , University of Massachusetts Lowell. Available at: [Link]

  • Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol , Perfumer & Flavorist. Available at: [Link]

  • 2-Methyl-3-furanthiol | C5H6OS | CID 34286 , PubChem, National Center for Biotechnology Information. Available at: [Link]

  • natural 2-methyl tetrahydrofuran-3-thiol - Safety Data Sheet , Axxence. Available at: [Link]

  • Personal Protective Equipment (PPE) , CHEMM, U.S. Department of Health & Human Services. Available at: [Link]

  • 3-Furanthiol, 2-methyl- - Safety Data Sheet , Synerzine. Available at: [Link]

  • SAFETY DATA SHEET - 2-Methyl-3-Furanthiol 5% ETOH Natural , Advanced Biotech. Available at: [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety , Safety and Health Magazine. Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory , YouTube. Available at: [Link]

  • Personal Protection Equipment (PPE) for Oil and Gas Personnel , HSI. Available at: [Link]

  • PPE Clothing , Scientific Laboratory Supplies (SLS). Available at: [Link]

Sources

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